methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYAWSVKAUHNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate CAS number
An In-depth Technical Guide to Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
Executive Summary: This document provides a comprehensive technical overview of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. The pyrazole scaffold is a privileged structure, forming the core of numerous approved drugs and agricultural products. This guide elucidates the physicochemical properties, synthetic pathways, and strategic applications of this specific functionalized pyrazole. It is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound's utility as a versatile chemical building block. We will explore its role in the synthesis of more complex molecules, provide exemplary experimental protocols, and discuss the mechanistic rationale behind its application.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of modern synthetic chemistry, particularly in the life sciences. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a favored scaffold in the design of bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, serving as precursors for pharmaceuticals and agrochemicals.[1][2] Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (CAS No. 1281872-47-6) emerges as a particularly valuable intermediate within this class. Its structure is strategically adorned with multiple functional groups—a chloro atom, a methyl group, and a methyl ester—that serve as versatile handles for molecular elaboration, enabling chemists to systematically explore structure-activity relationships (SAR) in drug and pesticide discovery programs.
Physicochemical Properties and Identification
Accurate identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1281872-47-6 | |
| IUPAC Name | methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate | N/A |
| Synonyms | 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester | |
| Molecular Formula | C₆H₇ClN₂O₂ | Derived |
| Molecular Weight | 174.59 g/mol | Derived |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Purity | Commercially available up to 97% |
Synthesis and Mechanistic Insights
The synthesis of functionalized pyrazoles like methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate typically relies on a well-established cyclocondensation reaction followed by functional group manipulations. While a specific peer-reviewed synthesis for this exact molecule is not detailed in the provided results, a chemically sound and widely practiced route can be proposed based on analogous preparations found in chemical patents and literature.[3][4]
A plausible synthetic pathway involves three key stages:
-
Cyclocondensation: The reaction of a β-dicarbonyl compound, such as methyl 2-methyl-3-oxobutanoate, with hydrazine hydrate. This reaction forms the core pyrazole ring. The regioselectivity is driven by the differential reactivity of the ketone and ester carbonyls, with the more electrophilic ketone being preferentially attacked by the hydrazine nucleophile.
-
Chlorination: The resulting pyrazole ring is activated towards electrophilic substitution. A suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, can be used to introduce the chlorine atom at the C4 position. The choice of chlorinating agent and reaction conditions is crucial to control selectivity and minimize side reactions.
-
Esterification (if necessary): If the synthesis starts with the corresponding carboxylic acid, a final esterification step (e.g., using methanol under acidic conditions like Fischer esterification) would yield the target methyl ester.
This logical workflow highlights the modular nature of pyrazole synthesis, allowing for the introduction of various substituents.
Caption: Role as a scaffold in discovery chemistry workflows.
Exemplary Experimental Protocol: Amide Coupling
To illustrate the practical utility of this building block, the following section provides a representative, self-validating protocol for an amide coupling reaction, a common downstream application. This protocol assumes the initial hydrolysis of the methyl ester to the corresponding carboxylic acid.
Objective: To synthesize N-benzyl-4-chloro-5-methyl-1H-pyrazole-3-carboxamide from its corresponding carboxylic acid precursor.
Step-by-Step Methodology:
-
Precursor Preparation (Hydrolysis):
-
Rationale: The methyl ester must be converted to a carboxylic acid to be activated for amide coupling.
-
Procedure: Dissolve methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF/water (3:1). Add lithium hydroxide (1.5 eq) and stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Acidify the mixture to pH ~3 with 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration. If not, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Amide Coupling Reaction:
-
Rationale: Use a standard peptide coupling agent like HATU to activate the carboxylic acid for nucleophilic attack by the amine. A non-nucleophilic base is required to neutralize the acid formed.
-
Procedure:
-
To a solution of 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester.
-
Add benzylamine (1.05 eq) dropwise to the solution.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress via TLC or LC-MS.
-
-
Self-Validation (Work-up & Purification):
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-4-chloro-5-methyl-1H-pyrazole-3-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
-
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazards: May cause an allergic skin reaction. * Precautionary Measures: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. Handle in a well-ventilated fume hood. In case of eye contact, rinse immediately with plenty of water and seek medical advice. Consult the Safety Data Sheet (SDS) provided by the supplier for complete information.
Conclusion
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its well-defined structure, featuring three distinct and synthetically valuable functional handles, provides a robust platform for the rapid generation of molecular diversity. For researchers and development professionals in the pharmaceutical and agrochemical industries, this building block offers an efficient and reliable starting point for the synthesis of novel bioactive agents. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in discovery programs.
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PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
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Conchain Biotech. 4-Chloro-3-Ethy-1-Methyl-1H-Pyrazole-5-Carboxylic Acid. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] For researchers, scientists, and drug development professionals, an early and comprehensive physicochemical profile of a candidate molecule, such as methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, is not merely a data point but a critical determinant of its potential success as a therapeutic agent.[3] A marked deviation in these properties can lead to a higher likelihood of attrition during later stages of development.[3] This guide provides an in-depth analysis of the known and predicted physicochemical properties of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, alongside detailed, field-proven methodologies for their experimental determination.
Compound Identification and Core Properties
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.
| Identifier | Value | Source |
| Chemical Name | Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate | N/A |
| CAS Number | 1281872-47-6 | , |
| Molecular Formula | C₆H₇ClN₂O₂ | |
| Molecular Weight | 174.59 g/mol | |
| Chemical Structure | ![]() |
Predicted Physicochemical Properties
Due to the limited availability of experimental data in public literature, the following physicochemical properties have been predicted using computational models. These values serve as valuable estimates for guiding experimental design and hypothesis generation.
| Property | Predicted Value | Notes |
| Melting Point | 135-155 °C | Estimation based on similar pyrazole structures. |
| Boiling Point | 310-330 °C at 760 mmHg | Estimation based on computational models. |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Indicates moderate lipophilicity. |
| Aqueous Solubility | Low to moderate | Expected to have limited solubility in water. |
| pKa (Acid Dissociation Constant) | Acidic pKa: ~7.5-8.5 (N-H proton on pyrazole ring); Basic pKa: ~1-2 (pyrazole nitrogen) | The pyrazole ring N-H is weakly acidic. |
Disclaimer: The predicted values are for estimation purposes only and must be confirmed by experimental data.
Experimental Determination of Physicochemical Properties
The following sections detail the standard, authoritative protocols for the experimental determination of key physicochemical properties. These methods are designed to be self-validating and are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[4][5][6][7]
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choice: DSC is a highly accurate and reproducible thermal analysis technique for determining the melting point and purity of a crystalline solid.[8][9][10] It measures the difference in heat flow between the sample and a reference as a function of temperature, providing a precise endothermic peak corresponding to the melting transition.[9][10]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate into a clean, dry aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with an aluminum lid.
-
Instrument Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.
-
Test Setup: Place the sealed sample pan in the sample cell of the DSC and an empty, sealed reference pan in the reference cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The peak temperature and the enthalpy of fusion (ΔHfus) should also be recorded.
Diagram of DSC Workflow:
Caption: Workflow for Melting Point Determination using DSC.
Aqueous Solubility Determination by the Shake-Flask Method
Causality Behind Experimental Choice: The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[11][12][13] It ensures that the solution is fully saturated, providing a reliable measure of the compound's intrinsic solubility in a given solvent system.
Experimental Protocol:
-
Preparation of Solvent: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (e.g., 10 mg) to a glass vial containing a known volume of the PBS buffer (e.g., 10 mL). The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
Diagram of Shake-Flask Solubility Workflow:
Caption: Workflow for the Shake-Flask Solubility Assay.
pKa Determination by Potentiometric Titration
Causality Behind Experimental Choice: Potentiometric titration is a highly precise and widely used method for determining the pKa values of ionizable compounds.[14][15][16][17] By monitoring the pH change of a solution upon the addition of a titrant, an inflection point in the titration curve can be identified, which corresponds to the pKa.[14][16]
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1-10 mM. The use of a co-solvent is often necessary for compounds with low aqueous solubility.
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the titrant burette. Maintain a constant temperature (e.g., 25 °C) and stir the solution gently.
-
Titration:
-
For the determination of the acidic pKa (N-H proton), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
For the determination of the basic pKa (pyrazole nitrogen), titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve (inflection point).
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
While experimental data for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate remains limited in the public domain, this guide provides a comprehensive framework for its physicochemical characterization. The presented computational predictions offer a valuable starting point for experimental investigations. By employing the detailed, robust, and scientifically grounded protocols for determining melting point, solubility, and pKa, researchers can generate the critical data necessary to advance our understanding of this compound and its potential applications in drug discovery and development. The principles and methodologies outlined herein are fundamental to building a solid foundation for any successful pharmaceutical research program.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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G., A., & C. D., K. (2013). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]
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Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
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Wikipedia. (2023, December 1). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
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OECD. (1981). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved from [Link]
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OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
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Online Chemical Modeling Environment. (n.d.). Retrieved from [Link]
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OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
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PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved from [Link]
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Chemycal. (2017, October 12). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
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Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
- Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK, 3(3), 162-177.
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Propersea. (n.d.). Property Prediction. Retrieved from [Link]
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van der Heide, E., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
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BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
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APM Testing. (n.d.). ISO 11357 - DSC Analysis. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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SciELO. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
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Intertek. (n.d.). Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
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Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. Retrieved from [Link]
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Spectroscopic Characterization of Methyl 4-Chloro-5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. The unique substitution pattern of this pyrazole derivative imparts specific characteristics to its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Understanding these spectral signatures is paramount for researchers in organic synthesis, medicinal chemistry, and drug development for unequivocal structure confirmation and quality control.
Molecular Structure and Spectroscopic Overview
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate possesses a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with a chloro group at the C4 position, a methyl group at the C5 position, and a methyl carboxylate group at the C3 position. The presence of the 1H-pyrazole tautomerism is a key feature of this class of compounds.
Figure 1: Molecular structure of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of a publicly available experimental spectrum for the title compound, the following data is predicted based on the analysis of structurally similar pyrazole derivatives found in the literature.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the N-H proton, the methyl group protons, and the methoxy protons of the ester.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 12.0 - 14.0 | Broad Singlet | 1H |
| O-CH₃ | ~3.9 | Singlet | 3H |
| C-CH₃ | ~2.4 | Singlet | 3H |
-
N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and potential hydrogen bonding. Its chemical shift is predicted to be in the downfield region of 12-14 ppm and will likely appear as a broad singlet.
-
Methoxy Protons (-OCH₃): The three protons of the methyl ester group are expected to resonate as a sharp singlet at approximately 3.9 ppm.
-
Methyl Protons (-CH₃): The protons of the methyl group at the C5 position will also appear as a singlet, predicted around 2.4 ppm.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~162 |
| C3 | ~145 |
| C5 | ~140 |
| C4 | ~110 |
| O-CH₃ | ~52 |
| C-CH₃ | ~12 |
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and is expected to appear around 162 ppm.
-
Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the substituents. C3 and C5, being attached to nitrogen atoms, will be downfield compared to C4. The chloro-substituted C4 is predicted to be around 110 ppm.
-
Methyl and Methoxy Carbons: The methoxy carbon will resonate around 52 ppm, while the methyl carbon at C5 will be the most upfield signal at approximately 12 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate are summarized below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C-H Stretch (sp³) | 2950 - 3000 | Medium |
| C=O Stretch (Ester) | 1710 - 1730 | Strong |
| C=N Stretch | 1550 - 1600 | Medium |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
-
N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrazole ring, with the broadening due to hydrogen bonding.
-
C=O Stretching: A strong, sharp peak between 1710 and 1730 cm⁻¹ is indicative of the carbonyl group of the methyl ester.
-
C-Cl Stretching: A strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹, is expected for the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum is predicted to show the following key features.
| m/z | Predicted Fragment |
| 188/190 | [M]⁺ (Molecular Ion) |
| 157/159 | [M - OCH₃]⁺ |
| 129/131 | [M - COOCH₃]⁺ |
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 188, with a characteristic M+2 peak at m/z 190 of approximately one-third the intensity, which is indicative of the presence of a chlorine atom.
-
Major Fragmentation Pathways: The primary fragmentation is likely to involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 157/159, or the loss of the entire methyl carboxylate radical (-•COOCH₃) to yield a fragment at m/z 129/131. Further fragmentation of the pyrazole ring can also be expected.
Figure 2: Predicted major fragmentation pathways for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
Experimental Protocols
The following are generalized, step-by-step methodologies for the acquisition of the spectral data discussed.
Synthesis of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
A plausible synthetic route involves the cyclocondensation of a β-ketoester with hydrazine, followed by chlorination. A typical procedure for the synthesis of similar pyrazole derivatives is outlined in various patents and publications.[1][2]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Conclusion
The predicted spectral data for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate provide a comprehensive analytical profile for this important chemical intermediate. The combination of NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data.
References
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Pyrazole derivatives used in drugs, agrochemicals, and materials.
- Methyl 5-(4-chloro-3-methylphenyl)
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxyl
- Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.
Sources
An In-depth Technical Guide to the Solubility of Methyl 4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylate in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Discovery and Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate this trajectory is solubility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a fundamental prerequisite for successful formulation, bioavailability, and, ultimately, therapeutic efficacy. This guide focuses on methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound representative of a class of molecules with significant therapeutic potential. While specific quantitative solubility data for this exact molecule is not extensively published, this document serves as an in-depth technical guide, providing a robust framework for understanding, predicting, and experimentally determining its solubility in a range of organic solvents. By synthesizing foundational principles of physical chemistry with established experimental methodologies, this guide aims to empower researchers to navigate the complexities of solubility and make data-driven decisions in their drug development endeavors.
Theoretical Framework: The Energetics of Dissolution
The solubility of a crystalline solid, such as methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, in a liquid solvent is governed by a delicate interplay of intermolecular forces and thermodynamic principles. The adage "like dissolves like" provides a useful heuristic, but a deeper, more quantitative understanding is essential for rational solvent selection and formulation design.
Solute-Solvent Interactions: A Molecular Handshake
The dissolution process can be conceptualized as a three-step process:
-
Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the crystalline solid. For methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, these forces include van der Waals interactions, dipole-dipole interactions arising from the polar pyrazole ring and ester group, and potentially hydrogen bonding.
-
Breaking Solvent-Solvent Interactions: Energy is also required to create a cavity in the solvent large enough to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution is the net energy change of these three processes. Dissolution is favored when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.
Predicting Solubility: Hansen Solubility Parameters
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[1][2][3] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion): Arising from van der Waals forces.
-
δp (Polar): Arising from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Arising from the formation of hydrogen bonds.
The Thermodynamics of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The change in Gibbs free energy (ΔG) for the dissolution process determines the spontaneity of dissolution. A negative ΔG indicates a spontaneous process. The relationship between Gibbs free energy, enthalpy (ΔH), and entropy (ΔS) is given by the equation:
ΔG = ΔH - TΔS
where T is the absolute temperature. The temperature dependence of solubility can be described by the van't Hoff equation, which relates the change in the natural logarithm of the equilibrium constant (in this case, solubility) to the change in temperature.[4][5] A plot of ln(solubility) versus 1/T, known as a van't Hoff plot, can provide valuable information about the enthalpy of dissolution.[4][5][6]
Predictive Solubility Profile of Methyl 4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylate
Based on the general principles of solubility and the known behavior of pyrazole derivatives, a predictive solubility profile for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate in various organic solvents can be established.[7][8] It is crucial to note that these are estimations and should be confirmed by experimental determination.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess significant dipole moments that can effectively solvate the polar pyrazole ring and ester functional group. They do not have acidic protons to interfere with the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating interactions with the nitrogen atoms of the pyrazole ring and the oxygen atoms of the ester group. However, the non-polar methyl groups may slightly reduce solubility compared to polar aprotic solvents. |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Low to Moderate | Toluene and DCM may exhibit some solubility due to their ability to engage in van der Waals interactions and, in the case of DCM, weak dipole interactions. Hexane, being purely non-polar, is expected to be a poor solvent. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have some polarity and can act as hydrogen bond acceptors, leading to moderate solubility. |
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate determination of solubility requires robust experimental design and execution. The two primary types of solubility measurements are kinetic and thermodynamic solubility.[9]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[9] This method is often used in early drug discovery for high-throughput screening.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing 198 µL of the desired organic solvent in each well. This results in a final DMSO concentration of 1%.
-
Equilibration: Shake the plate at room temperature for a predetermined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV-Vis spectrophotometer at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.
Sources
- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, a functionalized heterocyclic compound of significant interest in medicinal and agrochemical research. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogues to construct a robust, predictive model of its solid-state architecture. We present validated synthetic protocols, detailed spectroscopic characterization, and a thorough, experience-driven discussion of the anticipated crystal packing, hydrogen bonding motifs, and key molecular geometry. This guide is designed to serve as a foundational resource for researchers engaged in the design and development of novel pyrazole-based agents, offering both practical experimental methodologies and deep structural insights.
Introduction: The Pyrazole Scaffold in Modern Chemistry
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry. The pyrazole nucleus is a privileged scaffold found in a wide array of commercially available pharmaceuticals and agrochemicals, valued for its metabolic stability and versatile synthetic accessibility.[1] The diverse biological activities exhibited by pyrazole derivatives—including anticancer, anti-inflammatory, and antimicrobial properties—are profoundly influenced by the nature and position of substituents on the pyrazole ring.[2] These substitutions dictate the molecule's three-dimensional shape, electronic properties, and capacity for intermolecular interactions, which are critical for target binding and biological function.
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate combines several key functional groups: a chloro substituent at the C4 position, which can modulate electronic properties and provide a site for further functionalization; a methyl group at C5; and a methyl carboxylate group at C3, which can act as a hydrogen bond acceptor and participate in ester-based coupling reactions. Understanding the precise spatial arrangement of these groups is paramount for rational drug design. This guide provides the necessary synthetic, spectroscopic, and structural analysis to empower such research.
Synthesis and Purification
The synthesis of polysubstituted pyrazoles is a well-established field, with several reliable routes available.[3][4] The preparation of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate can be efficiently achieved through a multi-step sequence starting from readily available precursors. The causality behind the chosen protocol lies in its efficiency, regioselectivity, and use of common laboratory reagents.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl 5-methyl-1H-pyrazole-3-carboxylate (C)
-
Rationale: The Knorr pyrazole synthesis is a classic and highly reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.
-
Procedure:
-
To a solution of methyl acetoacetate (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and reduce the solvent volume under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure methyl 5-methyl-1H-pyrazole-3-carboxylate.
-
Step 2: Chlorination to Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (E)
-
Rationale: The pyrazole ring is electron-rich and susceptible to electrophilic substitution. The C4 position is the most activated site for such reactions. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.
-
Procedure:
-
Dissolve methyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 mL/mmol).
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After completion, wash the reaction mixture with water and saturated sodium thiosulfate solution to remove unreacted NCS and succinimide byproduct.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel to afford the final product.
-
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton (a broad singlet, typically >10 ppm, depending on solvent and concentration), the methyl ester protons (a sharp singlet around 3.8-4.0 ppm), and the C5-methyl protons (a sharp singlet around 2.3-2.5 ppm).[5] The absence of a signal in the aromatic region for a pyrazole ring proton confirms substitution at the C4 position.
-
¹³C NMR: The carbon NMR spectrum will provide key structural information. Expected chemical shifts would be approximately: C=O (ester) ~160-165 ppm; C3 and C5 (quaternary carbons attached to nitrogen) ~140-150 ppm; C4 (carbon bearing the chlorine) ~110-120 ppm; O-CH₃ (ester methyl) ~52 ppm; and C5-CH₃ (ring methyl) ~12-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad N-H stretching vibration in the range of 3100-3300 cm⁻¹.
-
A strong C=O stretching vibration from the ester group, typically around 1710-1730 cm⁻¹.
-
C-N and C=C stretching vibrations within the pyrazole ring in the 1400-1600 cm⁻¹ region.
-
A C-Cl stretching vibration, which is often weak and appears in the fingerprint region (600-800 cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
| Technique | Expected Observations |
| ¹H NMR | Broad N-H singlet (>10 ppm), O-CH₃ singlet (~3.9 ppm), C5-CH₃ singlet (~2.4 ppm) |
| ¹³C NMR | C=O (~162 ppm), C3/C5 (~145 ppm), C4-Cl (~115 ppm), O-CH₃ (~52 ppm), C5-CH₃ (~14 ppm) |
| IR (cm⁻¹) | 3100-3300 (N-H), 1710-1730 (C=O), 1400-1600 (C=N, C=C), 600-800 (C-Cl) |
| HRMS | Molecular ion peak corresponding to C₆H₇ClN₂O₂ with a characteristic [M+2] isotope peak for chlorine. |
Crystal Structure Analysis: A Predictive Approach
While the specific crystal structure of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate remains to be determined, a detailed and highly probable structural model can be constructed by analyzing the crystallographic data of closely related compounds, such as 4-chloro-1H-pyrazole-3-carboxylic acid and ethyl 5-methyl-1H-pyrazole-3-carboxylate.[1][6][7]
Predicted Molecular Geometry
The pyrazole ring is an aromatic, planar system. It is anticipated that the substituents—chloro, methyl, and methyl carboxylate groups—will lie nearly coplanar with the ring to maximize electronic conjugation and minimize steric hindrance. The ester group may exhibit some torsional flexibility around the C3-C(O) bond.
Anticipated Intermolecular Interactions and Crystal Packing
The crystal packing will be dominated by hydrogen bonding and halogen interactions.
-
Hydrogen Bonding: The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the pyridinic nitrogen (N2) and the carbonyl oxygen of the ester are strong hydrogen bond acceptors. The most probable and stabilizing interaction is the formation of intermolecular N-H···N hydrogen bonds, which often leads to the assembly of molecules into chains or cyclic motifs.[6] For instance, 4-chloro-1H-pyrazole forms hydrogen-bonded trimeric assemblies.[6] It is highly likely that the title compound will form similar supramolecular structures. Weaker C-H···O interactions involving the methyl groups and the carbonyl oxygen may also play a role in consolidating the crystal packing.
-
Halogen Bonding: The chlorine atom at the C4 position can act as a halogen bond donor, interacting with electronegative atoms like the carbonyl oxygen or the pyrazole nitrogen of neighboring molecules. These C-Cl···O or C-Cl···N interactions, though weaker than classical hydrogen bonds, are highly directional and can significantly influence the crystal packing architecture.
Caption: Key anticipated intermolecular interactions.
Hypothetical Crystallographic Data
Based on analogues, the compound is likely to crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic).[2][8] A summary of predicted parameters based on the structure of 4-chloro-1H-pyrazole-3-carboxylic acid is presented below.[1]
| Parameter | Predicted Value / System | Justification |
| Crystal System | Monoclinic | Common for substituted pyrazoles.[1] |
| Space Group | P2₁/c | A prevalent space group for organic molecules. |
| Z (Molecules/Unit Cell) | 4 | Typical for the P2₁/c space group. |
| Key Interactions | N-H···N Hydrogen Bonds, C-Cl···O Halogen Bonds | Based on functional groups present.[6] |
| Molecular Conformation | Planar pyrazole ring with co-planar substituents | Aromaticity and minimal steric hindrance. |
Protocol for Single-Crystal X-ray Diffraction
To validate the predicted structure, a definitive single-crystal X-ray diffraction experiment is required. The following protocol outlines a self-validating system for obtaining high-quality crystallographic data.
Crystallization Workflow
Caption: Workflow for obtaining diffraction-quality single crystals.
Step-by-Step Crystallization Protocol
-
Rationale: The choice of solvent and crystallization technique is critical. A systematic screening process increases the probability of obtaining suitable single crystals. Slow evaporation is often a successful starting point for moderately soluble organic compounds.
-
Procedure:
-
Prepare saturated or near-saturated solutions of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).
-
Filter the solutions through a syringe filter (0.22 µm) into clean, small vials.
-
Cover the vials with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Store the vials in a vibration-free environment at a constant temperature.
-
Monitor the vials for crystal growth over several days to weeks.
-
Data Collection and Structure Refinement
-
Rationale: Low-temperature data collection minimizes atomic thermal motion, leading to a more precise determination of bond lengths and angles.
-
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.
-
X-ray diffraction data are collected using a modern diffractometer equipped with a Mo Kα or Cu Kα X-ray source.[9]
-
The collected data is processed (integrated and scaled), and an absorption correction is applied.
-
The structure is solved using direct methods or intrinsic phasing and refined by full-matrix least-squares on F².[9]
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.
-
Potential Applications and Future Directions
Substituted pyrazole carboxylates are key intermediates in the synthesis of numerous commercial products, particularly in the agrochemical sector as herbicides and fungicides.[10] They are also extensively explored in drug discovery programs as inhibitors of various enzymes and receptors. The specific substitution pattern of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate makes it an attractive building block for creating libraries of compounds for high-throughput screening in oncology, infectious diseases, and inflammation research.[2]
Future work should focus on the definitive crystallographic characterization of the title compound and its derivatives to establish clear structure-activity relationships (SAR). Co-crystallization with biological targets could provide invaluable insights into binding modes, guiding the next generation of pyrazole-based therapeutic agents.
References
-
Khan, I., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics, 41(1), 1-18. Available at: [Link]
- Al-Majid, A. M., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect, 5(29), 8965-8972.
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PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1088. Available at: [Link]
-
El-Faham, A., et al. (2018). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 23(11), 2991. Available at: [Link]
- Li, Y., & Wang, Y. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 575-577.
-
PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Khan, I., & White, J. M. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 967-973. Available at: [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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ResearchGate. (2012). The molecular structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1). Available at: [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
ResearchGate. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]
-
Raptis, R. G., et al. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 939–942. Available at: [Link]
-
SINOPEG. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. Available at: [Link]
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PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
Foreword: The Pyrazole Scaffold - A Privileged Motif in Bioactive Compound Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the fields of medicinal chemistry and agrochemical science.[1][2] Its remarkable metabolic stability and versatile substitution patterns have led to its incorporation into a multitude of approved drugs and promising clinical candidates.[1][3] From anti-cancer and anti-inflammatory agents to potent herbicides and antimicrobials, the pyrazole scaffold has consistently demonstrated a broad spectrum of biological activities.[4][5][6][7] This guide focuses on a specific, yet underexplored derivative, methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate , and outlines a strategic approach to unlocking its potential biological activities. While direct literature on this exact molecule is sparse, its structural features provide a compelling rationale for investigating its bioactivity, drawing parallels from a wealth of research on analogous compounds.
Structural Rationale for Potential Biological Activity
The structure of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate suggests several avenues for biological interaction. The pyrazole core itself is a known pharmacophore. The substituents—a chloro group at position 4, a methyl group at position 5, and a methyl carboxylate at position 3—are expected to modulate its electronic and steric properties, thereby influencing its binding affinity to various biological targets.
-
Antimicrobial Potential : The pyrazole nucleus is a common feature in many antibacterial and antifungal agents.[8][9][10] The presence of a halogen (chloro group) can enhance antimicrobial activity by increasing lipophilicity, which may facilitate cell membrane penetration.
-
Herbicidal Activity : Several pyrazole derivatives, particularly pyrazole-4-carboxamides, have been developed as herbicides.[7][11] These compounds often act by inhibiting key plant enzymes. The substitution pattern of the target molecule aligns with features known to be important for herbicidal action.[12][13][14]
-
Anticancer and Kinase Inhibition Potential : A significant number of pyrazole-containing compounds have been investigated as anticancer agents, often functioning as kinase inhibitors.[5][15] The pyrazole ring can act as a bioisostere for other aromatic systems, enabling it to fit into the ATP-binding sites of various kinases.
Proposed Research Workflow for Biological Activity Screening
A systematic approach is essential to comprehensively evaluate the biological potential of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate. The following workflow outlines a multi-tiered screening cascade.
Caption: A tiered approach to screening for biological activity.
Experimental Protocols
Antimicrobial Activity Assessment
Rationale: Based on the prevalence of the pyrazole scaffold in antimicrobials, a primary screen against a panel of clinically relevant bacteria and fungi is a logical starting point.[9][16] The agar diffusion method provides a rapid and cost-effective initial assessment of activity.
Protocol: Agar Diffusion Method
-
Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates with the respective microbial suspension.
-
Compound Application: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface. Impregnate each disc with a defined concentration of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate dissolved in a suitable solvent (e.g., DMSO).
-
Controls: Include a positive control (a known antibiotic or antifungal) and a negative control (solvent only).
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Table 1: Hypothetical Antimicrobial Screening Data
| Test Microorganism | Compound Concentration (µ g/disc ) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 100 | 15 |
| Escherichia coli | 100 | 8 |
| Candida albicans | 100 | 12 |
| Positive Control | 30 | 25 |
| Negative Control | - | 0 |
Herbicidal Activity Evaluation
Rationale: Pyrazole derivatives have a proven track record as herbicides, often targeting specific plant enzymes like transketolase (TKL).[12][13] A whole-plant bioassay is a crucial first step to determine pre- and post-emergence herbicidal effects.
Protocol: Small Pot Pre- and Post-Emergence Assay
-
Plant Cultivation: Grow indicator plant species such as Amaranthus retroflexus (a broadleaf weed) and Digitaria sanguinalis (a grassy weed) in small pots containing a standardized soil mix.
-
Pre-emergence Application: For pre-emergence testing, apply a solution of the test compound at various concentrations to the soil surface immediately after sowing the seeds.
-
Post-emergence Application: For post-emergence testing, apply the test compound as a foliar spray to plants that have reached the 2-3 leaf stage.
-
Controls: Include a positive control (a commercial herbicide like mesotrione) and a negative control (solvent/surfactant solution).
-
Growth Conditions: Maintain the pots in a controlled environment (greenhouse) with appropriate light, temperature, and humidity for 14-21 days.
-
Data Analysis: Visually assess phytotoxicity on a scale of 0 (no effect) to 100 (complete plant death). Also, measure plant height and fresh/dry weight to quantify growth inhibition.
Anticancer Cytotoxicity Screening
Rationale: The pyrazole moiety is a key component of many kinase inhibitors used in cancer therapy.[15][17] An initial in vitro screen against a panel of human cancer cell lines can identify potential anticancer activity.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical Cytotoxicity Data
| Cell Line | IC50 (µM) |
| MCF-7 | 25.4 |
| HCT-116 | 18.9 |
| Normal Fibroblasts | >100 |
Potential Mechanisms of Action and Follow-up Studies
Should the primary screening reveal significant activity, the next logical step is to investigate the mechanism of action.
Caption: Potential mechanisms of action for the target compound.
-
For Antimicrobial Hits: Enzyme inhibition assays targeting bacterial DNA gyrase or fatty acid biosynthesis pathways would be appropriate next steps.[1]
-
For Herbicidal Hits: In vitro inhibition assays using purified plant transketolase or other known herbicide targets like acetolactate synthase (ALS) should be conducted.[12]
-
For Anticancer Hits: A broad kinase profiling screen against a panel of cancer-relevant kinases would be highly informative. Follow-up cell-based assays could investigate effects on the cell cycle, apoptosis, and specific signaling pathways.
Conclusion and Future Directions
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate stands as a promising candidate for biological activity discovery. Its structural similarity to known bioactive pyrazoles provides a strong rationale for the proposed screening cascade.[1][6][18] The outlined workflows and protocols offer a robust framework for a comprehensive investigation into its antimicrobial, herbicidal, and anticancer potential. Positive results from these initial screens would warrant further studies into structure-activity relationships (SAR), lead optimization, and in vivo efficacy testing, paving the way for the development of novel therapeutic agents or agrochemicals.
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Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). Available at: [Link][3]
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toxicological profile of substituted pyrazole carboxylates
An In-Depth Technical Guide to the Toxicological Profile of Substituted Pyrazole Carboxylates
Authored by: A Senior Application Scientist
Foreword
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with substituted pyrazole carboxylates demonstrating a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2] However, the journey from a promising in vitro hit to a safe and effective in vivo therapeutic is often challenged by unforeseen toxicological hurdles. Understanding the toxicological profile of this chemical class is paramount for researchers, scientists, and drug development professionals to navigate the complexities of preclinical safety assessment. This guide provides a synthesized, in-depth analysis of the toxicological properties of substituted pyrazole carboxylates, grounded in field-proven insights and authoritative references. We will explore the causality behind experimental choices, describe self-validating protocols, and present a logical framework for the toxicological evaluation of these promising compounds.
Introduction to Substituted Pyrazole Carboxylates
Substituted pyrazole carboxylates are a class of heterocyclic compounds characterized by a five-membered pyrazole ring bearing a carboxylate group and various other substituents. The versatility of the pyrazole core allows for extensive chemical modification, leading to a diverse library of compounds with a wide range of pharmacological activities.[3][4] The nature and position of these substituents dramatically influence the compound's physicochemical properties, pharmacokinetic profile, and, critically, its potential for toxicity.[1][5]
Toxicokinetics: The Journey Through the Body
The toxicological profile of a compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption and Distribution
Generally, substituted pyrazole carboxylates exhibit favorable pharmacokinetic profiles, including good oral absorption.[1] Following absorption, they distribute throughout the body. The specific distribution pattern is highly dependent on the lipophilicity and other physicochemical characteristics imparted by the substituents.[5]
Metabolism: A Double-Edged Sword
Metabolism, primarily occurring in the liver, is a critical determinant of the toxicity of pyrazole derivatives.[6] The primary metabolic routes for pyrazole-containing compounds include demethylation, oxidation, and glucuronidation.[7] While metabolism often leads to detoxification and excretion, it can also result in the formation of reactive metabolites that contribute to toxicity. For instance, the metabolism of pyrazinamide, a related heterocyclic compound, by xanthine oxidase can lead to the formation of more toxic hydroxylated metabolites.[6]
Caption: Generalized metabolic pathway of substituted pyrazole carboxylates.
Toxicodynamics and Key Mechanisms of Toxicity
The interaction of substituted pyrazole carboxylates or their metabolites with biological targets can lead to adverse effects.
Mitochondrial Toxicity: A Critical Liability
A significant toxicological concern for some substituted pyrazole carboxylates is the inhibition of mitochondrial respiration.[8] This can lead to a dose-dependent decrease in cellular energy production, ultimately resulting in cytotoxicity. This mechanism is particularly insidious as it may not be detected in standard in vitro cytotoxicity assays that do not rely on respiratory cells.[8] The potent acute mammalian toxicity of certain 1-methyl-1H-pyrazole-5-carboxamides, for example, was directly linked to respiratory inhibition.[8]
Caption: Inhibition of the mitochondrial electron transport chain by certain substituted pyrazole carboxylates.
Genotoxicity
Some pyrazole derivatives have demonstrated the potential for genotoxicity, particularly at higher concentrations. For instance, the anti-inflammatory pyrazole compound LQFM021 was shown to increase the frequency of micronuclei in HepG2 cells at higher concentrations, indicating a potential for chromosomal damage.[9]
Target Organ Toxicity
Preclinical studies have identified the liver and kidneys as potential target organs for the toxicity of some substituted pyrazole carboxylates. In a 28-day subchronic toxicity study in rats, LQFM021 caused dose-dependent renal and liver changes.[9] The renal damage appeared to be irreversible, while the liver tissue showed signs of recovery after a 14-day post-treatment period.[9]
| Compound Class/Example | Target Organ(s) | Observed Effects | Reference |
| 1-Methyl-1H-pyrazole-5-carboxamides | Systemic (due to mitochondrial toxicity) | Acute toxicity in mice | [8] |
| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM021) | Kidney, Liver | Dose-dependent, irreversible renal damage; reversible liver changes | [9] |
Structure-Activity Relationships (SAR) in Toxicity
The is highly sensitive to the nature and position of their substituents. While a comprehensive SAR for toxicity across the entire class is not yet fully elucidated, some trends have emerged:
-
Lipophilicity: Increased lipophilicity can enhance membrane permeability, potentially leading to greater intracellular accumulation and interaction with targets like mitochondria.
-
Specific Moieties: The introduction of certain functional groups can confer specific toxicities. For example, the presence of a thienyl moiety at position 5 has been reported to significantly increase the acute toxicity of 4-aminopyrazoles.[1]
-
Metabolic Stability: Substituents that block sites of metabolism can increase the half-life of the parent compound, potentially leading to accumulation and time-dependent toxicity. Conversely, substituents that promote the formation of reactive metabolites can lead to idiosyncratic toxicity.
A Pragmatic Workflow for Toxicological Evaluation
A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to in vivo studies for promising candidates.[10] This strategy is both ethical and efficient, allowing for the early identification of potential adverse effects.
Caption: A tiered workflow for the toxicological assessment of novel substituted pyrazole carboxylates.
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cell lines (e.g., HepG2 for liver toxicity) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., HepG2, CHO) and treat with at least three concentrations of the test compound, along with positive and negative controls.
-
Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, leading to the accumulation of binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, perform a hypotonic treatment, fix, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[9]
Mitochondrial Respiration Assay
-
Cell Preparation: Use cells with high respiratory activity, such as rat hepatocytes or specific cell lines (e.g., HepG2).
-
Seahorse XF Analyzer: Plate the cells in a Seahorse XF cell culture microplate and allow them to attach.
-
Compound Injection: Use an extracellular flux analyzer (e.g., Seahorse) to measure the oxygen consumption rate (OCR) in real-time. Inject the test compound at various concentrations.
-
Data Analysis: Monitor the change in OCR following compound injection. A dose-dependent decrease in OCR is indicative of mitochondrial respiration inhibition.[8]
Regulatory Context
The toxicological evaluation of novel chemical entities, including substituted pyrazole carboxylates, must adhere to stringent regulatory guidelines. Agencies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) provide detailed frameworks for conducting non-clinical safety studies.[10][11] These guidelines cover study design, animal model selection, dose selection, and data interpretation to ensure the generation of reliable data for safety assessment.[10][12][13] Adherence to Good Laboratory Practice (GLP) is mandatory for these studies to ensure the quality and integrity of the data.[10]
Conclusion
Substituted pyrazole carboxylates represent a rich source of pharmacologically active compounds. However, their development is contingent on a thorough understanding and proactive assessment of their toxicological properties. A multidisciplinary approach that integrates chemistry, biology, and toxicology is essential to identify and mitigate potential safety liabilities early in the drug discovery process. By employing a tiered evaluation strategy, focusing on key mechanisms of toxicity such as mitochondrial inhibition and genotoxicity, and adhering to regulatory guidelines, researchers can more effectively advance safe and efficacious substituted pyrazole carboxylate-based therapeutics.
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Unveiling the Enigmatic Core: A Technical Guide to the Speculative Mechanisms of Action of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block, primarily recognized for its role as a pivotal intermediate in the synthesis of potent acaricides and insecticides, notably Tebufenpyrad and Tolfenpyrad. While its end products are well-characterized, the intrinsic biological activity and mechanism of action of this core pyrazole structure remain largely unexplored. This technical guide provides an in-depth, speculative exploration of the potential mechanisms of action of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate. Drawing upon the established activities of its derivatives and the broader family of pyrazole-containing bioactive molecules, we will delve into primary, secondary, and tertiary hypotheses. These encompass its potential role as a mitochondrial electron transport inhibitor, a kinase inhibitor, and a modulator of inflammatory pathways. This document aims to serve as a foundational resource for researchers, offering a reasoned basis for future investigations and the potential repurposing of this versatile chemical scaffold.
Introduction: The Pyrazole Core and Its Established Lineage
The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical design, renowned for its metabolic stability and ability to participate in various biological interactions.[1][2] Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate represents a strategically substituted pyrazole, primed for further chemical elaboration. Its most prominent role is as a direct precursor to Tebufenpyrad and Tolfenpyrad, two widely used pesticides.[3] This lineage provides the most compelling starting point for our mechanistic speculation.
| Compound | Class | Primary Function |
| Tebufenpyrad | Acaricide, Insecticide | Control of mites and insects in agricultural settings. |
| Tolfenpyrad | Acaricide, Insecticide | Broad-spectrum control of various pests on a range of crops.[4] |
Primary Hypothesis: Inhibition of Mitochondrial Electron Transport Chain Complex I (METI)
The most direct and evidence-based hypothesis for the mechanism of action of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is the inhibition of the mitochondrial electron transport chain (MET) at Complex I (NADH:ubiquinone oxidoreductase). This assertion is strongly supported by the well-documented mechanisms of its immediate derivatives, Tebufenpyrad and Tolfenpyrad.
Both Tebufenpyrad and Tolfenpyrad are classified as METI acaricides and insecticides.[5][6] Their mode of action involves the disruption of cellular respiration by binding to Complex I, thereby inhibiting the electron transport chain.[5][7] This leads to a catastrophic cascade of events, including the cessation of ATP production and eventual cell death.[5] Given that methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate constitutes a significant portion of the core structure of these pesticides, it is highly probable that it retains a similar intrinsic activity, albeit potentially with different potency.
Proposed Signaling Pathway: MET Inhibition
Caption: Hypothesized inhibition of mitochondrial Complex I by the pyrazole compound.
Experimental Validation Protocol: Mitochondrial Respiration Assay
Objective: To determine if methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate inhibits mitochondrial respiration.
Methodology:
-
Isolation of Mitochondria: Isolate mitochondria from a relevant cell line (e.g., insect Sf9 cells for agrochemical context, or a mammalian cell line like HepG2 for broader toxicological screening) using differential centrifugation.
-
Oxygen Consumption Measurement: Utilize a Seahorse XF Analyzer or a Clark-type oxygen electrode to measure the oxygen consumption rate (OCR).
-
Assay Protocol:
-
Establish a baseline OCR for the isolated mitochondria.
-
Inject a solution of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate at varying concentrations.
-
Sequentially inject mitochondrial stressors:
-
Oligomycin: To inhibit ATP synthase (Complex V).
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): To uncouple the mitochondrial membrane and induce maximal respiration.
-
Rotenone/Antimycin A: To inhibit Complex I and III, respectively, and shut down mitochondrial respiration.
-
-
-
Data Analysis: A significant decrease in the basal OCR after the injection of the test compound, prior to the addition of other inhibitors, would indicate an inhibition of the electron transport chain. A response similar to that of rotenone would specifically implicate Complex I.
Secondary Hypothesis: Kinase Inhibition
The pyrazole scaffold is a cornerstone in the design of numerous kinase inhibitors.[8][9] Many approved drugs and clinical candidates targeting a wide array of kinases, including cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), feature a pyrazole or pyrazole-carboxamide core.[10][11] The nitrogen atoms of the pyrazole ring and the adjacent carboxamide moiety can form critical hydrogen bonds within the ATP-binding pocket of kinases, acting as a "hinge-binding" motif.[10]
Given the structural similarities, it is plausible that methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate could exhibit inhibitory activity against one or more kinases. This could have implications for its potential use in oncology or inflammatory diseases.
Proposed Signaling Pathway: Kinase Inhibition (Example: FLT3)
Caption: Speculative inhibition of a receptor tyrosine kinase like FLT3.
Experimental Validation Protocol: In Vitro Kinase Inhibition Assay
Objective: To screen methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate against a panel of kinases to identify potential targets.
Methodology:
-
Kinase Panel Screening: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) to test the compound at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases.
-
Assay Principle (Example: ADP-Glo™ Kinase Assay):
-
The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound.
-
After the reaction, a reagent is added to deplete the remaining ATP.
-
A second reagent is added to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
The resulting luminescence is proportional to the kinase activity.
-
-
Hit Identification and IC50 Determination: Kinases showing significant inhibition (e.g., >50%) are identified as "hits." For these hits, a dose-response curve is generated by testing the compound across a range of concentrations to determine the half-maximal inhibitory concentration (IC50).
Tertiary Hypotheses: Broader Bioactivities
The versatility of the pyrazole scaffold extends beyond MET and kinase inhibition. Various pyrazole derivatives have demonstrated a wide spectrum of biological activities.
-
Anti-inflammatory Effects: Some pyrazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[12]
-
Antioxidant Activity: The pyrazole nucleus can also be found in compounds with significant antioxidant properties, capable of scavenging reactive oxygen species (ROS).[12]
-
Cannabinoid Receptor Modulation: Certain pyrazole-3-carboxamide derivatives have been shown to have a high affinity for cannabinoid receptors.[13]
Experimental Workflow: General Bioactivity Screening
Caption: A workflow for broader bioactivity screening of the compound.
Conclusion and Future Directions
While methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is currently defined by its role as a synthetic intermediate, its core structure suggests a high likelihood of intrinsic biological activity. The primary and most compelling hypothesis points towards the inhibition of mitochondrial Complex I , a mechanism inherited from its well-characterized pesticide derivatives. However, the vast chemical space occupied by bioactive pyrazoles strongly supports the exploration of secondary and tertiary mechanisms, including kinase inhibition and modulation of inflammatory pathways .
The experimental protocols outlined in this guide provide a clear and logical path forward for systematically investigating these hypotheses. A comprehensive understanding of the mechanism of action of this fundamental pyrazole building block could unlock new applications, from the development of novel therapeutic agents to the design of next-generation agrochemicals with more targeted and predictable effects. This in-depth exploration is not merely an academic exercise but a necessary step in harnessing the full potential of this versatile and enigmatic molecule.
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Tebufenpyrad | C18H24ClN3O | CID 86354 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Selected examples of pyrazole based bioactive compounds. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Tebufenpyrad (Ref: AC 801757) - AERU - University of Hertfordshire. (n.d.). Retrieved January 20, 2026, from [Link]
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1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (n.d.). Retrieved January 20, 2026, from [Link]
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(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (2025, July 10). Retrieved January 20, 2026, from [Link]
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TOLFENPYRAD - World Health Organization (WHO). (n.d.). Retrieved January 20, 2026, from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved January 20, 2026, from [Link]
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Tolfenpyrad: a new type of effective product for piercing and sucking pests - Knowledge. (2022, April 25). Retrieved January 20, 2026, from [Link]
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Recent advances in bioactive pyrazoles - PubMed. (2015, June 5). Retrieved January 20, 2026, from [Link]
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Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Tolfenpyrad | New Use Review - Minnesota Department of Agriculture. (n.d.). Retrieved January 20, 2026, from [Link]
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The Pyrazole Core: A Historical and Synthetic Odyssey in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle that Shaped Modern Medicine
In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the enduring impact and therapeutic versatility of the pyrazole ring.[1] This simple, five-membered aromatic ring, containing two adjacent nitrogen atoms, has become a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs.[2] From the first synthetic analgesic to modern-day targeted cancer therapies, the history of pyrazole is inextricably linked with the evolution of drug discovery itself.[3] This in-depth technical guide will embark on a journey through time, exploring the seminal discovery of pyrazole, the elegance of its foundational synthesis, and its remarkable ascent as a "privileged scaffold" in the pharmacopeia. We will delve into the chemical rationale behind its success, providing field-proven insights for today's researchers who continue to unlock the potential of this remarkable heterocycle.
The Genesis: Ludwig Knorr and the Birth of Pyrazole Chemistry
The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[4] In his quest for quinine-like substances, Knorr serendipitously synthesized the first pyrazole derivative, a compound he would later name Antipyrine.[3][5] This discovery was not merely an academic curiosity; Antipyrine was the first fully synthetic drug to be commercialized, marking a pivotal moment in the history of medicine.[3] Knorr's foundational work, born from the reaction of ethyl acetoacetate and phenylhydrazine, laid the groundwork for what is now a vast and diverse field of chemistry.[5]
The Knorr Pyrazole Synthesis: A Timeless Reaction
The genius of Knorr's discovery lies in its elegant simplicity and remarkable versatility. The Knorr pyrazole synthesis, as it is now known, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] This reaction has stood the test of time and remains a primary method for constructing the pyrazole ring.
Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds through a series of well-defined steps:
-
Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Imine/Enamine Formation: This is followed by dehydration to form an intermediate imine or enamine.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[9]
The regioselectivity of the reaction, which determines the substitution pattern on the final pyrazole ring, can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.[6][7]
Experimental Protocol: A Modern Adaptation of Knorr's Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is based on the foundational work of Ludwig Knorr, adapted with modern laboratory practices for clarity and safety.[5]
-
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (optional, as a solvent)
-
Reaction flask equipped with a reflux condenser
-
Heating mantle or water bath
-
Crystallization dish
-
Filtration apparatus
-
-
Procedure:
-
In a reaction flask, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate. The reaction can be performed neat or with a solvent like ethanol.[5]
-
Gently heat the mixture to reflux for 1-2 hours. The reaction is often exothermic.[5]
-
Upon completion, cool the reaction mixture to room temperature. The product, 1-phenyl-3-methyl-5-pyrazolone (a tautomer of what is also known as Edaravone), will often crystallize out of the solution.[5]
-
Collect the solid product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.
-
The Rise of a Privileged Scaffold in Medicinal Chemistry
The initial discovery of Antipyrine's analgesic and antipyretic properties was just the beginning.[10] Over the subsequent decades, chemists and pharmacologists began to realize the immense potential of the pyrazole core. Its unique chemical and physical properties make it an ideal building block for creating new drugs.
Key Attributes of the Pyrazole Ring:
-
Aromatic Stability: The aromatic nature of the pyrazole ring imparts significant stability to the molecule.
-
Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2 hybridized nitrogen), allowing for crucial interactions with biological targets.[11]
-
Tunable Physicochemical Properties: The pyrazole ring can be readily substituted at multiple positions, allowing for fine-tuning of properties such as lipophilicity, solubility, and metabolic stability.[12]
-
Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic rings, such as benzene or other heterocycles.[13][14][15][16] This strategy allows medicinal chemists to modify the properties of a lead compound while retaining its biological activity.
These favorable characteristics have led to the classification of pyrazole as a "privileged scaffold" – a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[2]
A Timeline of Key Pyrazole-Based Drug Discoveries
The following table highlights some of the landmark pyrazole-containing drugs and their impact on medicine.
| Drug Name | Year of Approval/Discovery | Therapeutic Class | Significance |
| Antipyrine (Phenazone) | 1883 | Analgesic, Antipyretic | The first synthetic drug, marking the dawn of the modern pharmaceutical industry.[3] |
| Phenylbutazone | 1949 | Non-steroidal anti-inflammatory drug (NSAID) | A potent anti-inflammatory agent, though its use is now limited due to side effects.[17] |
| Celecoxib (Celebrex®) | 1999 | COX-2 Inhibitor | A blockbuster anti-inflammatory drug that selectively inhibits the COX-2 enzyme, reducing gastrointestinal side effects.[18][11] |
| Sildenafil (Viagra®) | 1998 | PDE5 Inhibitor | A revolutionary treatment for erectile dysfunction.[18] |
| Rimonabant (Acomplia®) | 2006 | Cannabinoid Receptor Antagonist | An anti-obesity drug that was later withdrawn due to psychiatric side effects.[12] |
| Edaravone (Radicava®) | 2017 (in the US) | Neuroprotective Agent | Used to treat amyotrophic lateral sclerosis (ALS).[5] |
This table is not exhaustive but represents key milestones in the history of pyrazole-based drug discovery.
Modern Synthetic Strategies and Future Directions
While the Knorr synthesis remains a workhorse, modern organic chemistry has expanded the toolbox for creating substituted pyrazoles. These advancements have enabled the synthesis of increasingly complex and diverse pyrazole libraries for drug discovery screening.
Alternative Synthetic Routes:
-
1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with a high degree of control over regioselectivity.[19]
-
Condensation of α,β-Unsaturated Carbonyl Compounds: Chalcones and other α,β-unsaturated ketones and aldehydes can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[6][10]
-
Multi-component Reactions: One-pot reactions involving three or more starting materials have been developed for the efficient synthesis of highly substituted pyrazoles.[2]
The Future of Pyrazole in Drug Discovery:
The journey of pyrazole is far from over. Researchers continue to explore new applications for this versatile scaffold in a wide range of therapeutic areas, including:
-
Oncology: Pyrazole derivatives are being investigated as inhibitors of various kinases and other targets involved in cancer progression.[17]
-
Infectious Diseases: The pyrazole nucleus is a promising starting point for the development of new antibacterial, antifungal, and antiviral agents.[6]
-
Neurological Disorders: The success of Edaravone has spurred further research into the potential of pyrazoles for treating neurodegenerative diseases.
The rich history and continued evolution of pyrazole chemistry underscore its profound importance in the quest for new medicines. From a serendipitous discovery in the 19th century to its current status as a privileged scaffold, the pyrazole core is a testament to the power of fundamental chemical research to transform human health.
Visualizations
Diagram: The Knorr Pyrazole Synthesis
Caption: The Knorr Pyrazole Synthesis Workflow.
Diagram: Historical Timeline of Pyrazole-Based Drug Discovery
Caption: Key Milestones in Pyrazole-Based Drug Discovery.
References
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyl Compounds to Pyrazoles: A Comprehensive Review. Chemical Reviews, 111(11), 6984–7034. [Link]
-
Elguero, J. (1996). Pyrazoles. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 1-75). Elsevier. [Link]
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Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Langer, T., & Laggner, C. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]
-
Gatnau, R., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed.[Link]
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Kumar, V., & Aggarwal, R. (2020). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate.[Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles. In Drug Discovery Series.[Link]
-
YouTube. (2019). synthesis of pyrazoles. [Link]
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Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Books.[Link]
-
Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. RSC Publishing.[Link]
-
Ignited Minds Journals. (n.d.). View of A review on Chemistry and Therapeutic effect of Pyrazole. [Link]
-
Tseng, S.-L., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry, 51(17), 5397–5412. [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
-
PubMed. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. [Link]
-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
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Britannica. (2025). Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. [Link]
-
Wikipedia. (n.d.). Ludwig Knorr. [Link]
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ResearchGate. (n.d.). Chronological representation of some approved pyrazole derivative drugs. [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
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Methodological & Application
synthesis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate from starting materials
An In-Depth Guide to the Synthesis of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
Introduction
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. The pyrazole scaffold is a core component of numerous blockbuster drugs, valued for its diverse biological activities.[1][2] This application note provides a detailed, two-step synthetic protocol for the preparation of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate. The synthesis is designed for reproducibility and scalability in a research and development setting.
The synthetic strategy involves two primary transformations:
-
Knorr Pyrazole Synthesis : A cyclocondensation reaction to form the core pyrazole ring structure, yielding the precursor methyl 5-methyl-1H-pyrazole-3-carboxylate.[2][3]
-
Electrophilic Halogenation : A regioselective chlorination of the pyrazole ring at the C4-position using N-Chlorosuccinimide (NCS).[4]
This guide explains the chemical principles behind each step, provides a detailed experimental protocol, and includes visual diagrams of the workflow and reaction mechanisms to ensure clarity and successful execution.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of Methyl 5-methyl-1H-pyrazole-3-carboxylate
Principle and Rationale
The formation of the pyrazole ring is achieved via a classic cyclocondensation reaction.[3] This approach is one of the most fundamental and widely used methods for constructing substituted pyrazoles due to its efficiency and the ready availability of starting materials.[1][2] In this protocol, we utilize dimethyl acetylenedicarboxylate and hydrazine hydrate. The reaction proceeds through a nucleophilic attack of the hydrazine onto the electron-deficient alkynoate, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. The choice of methanol as a solvent is due to its ability to dissolve the reactants and facilitate the reaction at a moderate reflux temperature. A similar one-pot synthesis has been reported for related pyrazole carboxylates, demonstrating the robustness of this method.[5]
Experimental Protocol
Materials and Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (g) | Volume (mL) |
| Dimethyl acetylenedicarboxylate | 142.11 | 1.0 | 14.21 | 12.7 |
| Hydrazine hydrate (~64%) | 50.06 | 1.1 | 5.51 | 5.3 |
| Methanol (anhydrous) | - | - | - | 150 |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (150 mL).
-
Addition of Hydrazine: Carefully add hydrazine hydrate (5.3 mL, 1.1 eq.) to the stirring methanol.
-
Addition of Diester: Cool the mixture in an ice bath to 0-5 °C. Add dimethyl acetylenedicarboxylate (12.7 mL, 1.0 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting residue, add cold water (100 mL). The product, methyl 5-methyl-1H-pyrazole-3-carboxylate, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield the desired intermediate. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
Part 2: Synthesis of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
Principle and Rationale
The second step involves the regioselective chlorination of the pyrazole ring at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack.[4]
N-Chlorosuccinimide (NCS) is an excellent reagent for this transformation.[6] It is a mild and efficient source of an electrophilic chlorine atom ("Cl+").[7][8] Compared to harsher chlorinating agents like sulfuryl chloride or chlorine gas, NCS offers better selectivity, operates under milder conditions, and generates a non-acidic byproduct (succinimide), simplifying the work-up procedure.[4] Acetonitrile is chosen as the solvent due to its inert nature and its ability to dissolve both the pyrazole substrate and NCS.
Experimental Protocol
Materials and Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (g) |
| Methyl 5-methyl-1H-pyrazole-3-carboxylate | 140.14 | 1.0 | 14.01 |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | 14.02 |
| Acetonitrile (anhydrous) | - | - | 200 mL |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve methyl 5-methyl-1H-pyrazole-3-carboxylate (14.01 g, 1.0 eq.) in anhydrous acetonitrile (200 mL).
-
Addition of NCS: To the stirring solution, add N-Chlorosuccinimide (14.02 g, 1.05 eq.) portion-wise over 15 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) to remove the succinimide byproduct, followed by a brine wash (75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product, methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, as a white to off-white solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and regiochemistry of the chlorination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.
-
N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Workflow and Mechanism Diagrams
Caption: Experimental workflow from starting materials to final product.
Caption: Simplified representation of reaction mechanisms.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH). Available at: [Link]
-
One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. Available at: [Link]
-
N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature. ResearchGate. Available at: [Link]
-
Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Available at: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]
-
N-Chlorosuccinimide. Wikipedia. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. UCLA Chemistry and Biochemistry. Available at: [Link]
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- 8. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]
detailed experimental protocol for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate synthesis
An In-Depth Guide to the Synthesis of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
Introduction
Pyrazoles and their derivatives are foundational scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities including antimicrobial, anticancer, and analgesic properties.[1] The specific substitution pattern on the pyrazole ring is critical for modulating pharmacological activity. This application note provides a detailed, three-part experimental protocol for the synthesis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, a valuable substituted pyrazole intermediate.
The synthetic strategy is designed to be robust and reproducible, proceeding through two key intermediates. The protocol begins with the formation of the pyrazole core to yield 5-methyl-1H-pyrazole-3-carboxylic acid. This is followed by a standard esterification to produce the methyl ester intermediate. The final step involves a regioselective chlorination at the C4 position of the pyrazole ring. This guide provides not only the step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization data, making it a comprehensive resource for researchers in organic synthesis and pharmaceutical development.
Overall Synthetic Scheme
The synthesis is accomplished in three primary stages:
-
Part A: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid (Intermediate 1) via oxidation of 3,5-dimethylpyrazole.
-
Part B: Esterification to Methyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate 2) .
-
Part C: Chlorination to Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (Final Product) .
Caption: Overall synthetic workflow from starting material to the final product.
Part A: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid (Intermediate 1)
Principle and Mechanism
This synthesis utilizes the selective oxidation of one methyl group of 3,5-dimethylpyrazole. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that, under controlled temperature conditions, can convert an alkyl side chain on an aromatic ring to a carboxylic acid. The pyrazole ring is relatively stable to oxidation, allowing for the selective transformation of the methyl group.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 3,5-Dimethyl-1H-pyrazole | 96.13 | 78.5 g (0.818 mol) | Starting material |
| Potassium Permanganate (KMnO₄) | 158.03 | 517 g (3.271 mol) | Oxidizing agent |
| Water (Distilled) | 18.02 | ~1 L | Solvent and for washing |
| Hydrochloric Acid (HCl) | 36.46 | As needed | For acidification (e.g., 2 M aq.) |
| Equipment | |||
| 2 L Three-neck round-bottom flask | 1 | ||
| Mechanical stirrer | 1 | ||
| Heating mantle with temperature controller | 1 | ||
| Thermometer | 1 | ||
| Large Buchner funnel and filter flask | 1 | ||
| pH paper or pH meter | 1 |
Detailed Experimental Protocol
-
Dissolution: In a 2 L three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water. Heat the mixture to 70 °C to ensure complete dissolution.[2][3]
-
Oxidation: Slowly add 517 g (3.271 mol) of potassium permanganate in small portions to the heated solution. Causality: This addition must be slow and controlled to manage the exothermic reaction and maintain the temperature below 90 °C. A runaway reaction can lead to side products and safety hazards.
-
Reaction Monitoring: Stir the reaction mixture vigorously. The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate indicate the reaction is proceeding. Continue stirring until the purple color no longer persists after an addition.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a Buchner funnel to remove the large amount of MnO₂ precipitate. Wash the filter cake with distilled water (approx. 200-300 mL) to recover any product adsorbed onto the precipitate.[2][3]
-
Acidification and Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify to pH 2 using dilute hydrochloric acid.[3] A white precipitate of 5-methyl-1H-pyrazole-3-carboxylic acid will form.
-
Isolation: Allow the mixture to stand, preferably overnight in a cold place, to ensure complete precipitation.[2][3] Collect the white crystalline product by filtration, wash with a small amount of cold distilled water, and dry under vacuum.
Expected Yield and Characterization
-
Yield: ~18% (18.1 g)[3]
-
Appearance: White crystalline solid.
-
Melting Point: 210-211 °C[3]
-
¹H NMR (D₂O): δ 6.42 (s, 1H, 4-H), 2.25 (s, 3H, CH₃)[3]
Part B: Esterification to Methyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate 2)
Principle and Mechanism
This step involves a classic Fischer esterification. The carboxylic acid (Intermediate 1) is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the methyl ester.
Caption: Simplified mechanism of Fischer esterification.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | 126.11 | 15.0 g (0.119 mol) | Intermediate 1 |
| Methanol (CH₃OH) | 32.04 | 200 mL | Reagent and solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 2-3 mL | Catalyst |
| Sodium Bicarbonate (NaHCO₃) solution, saturated | 84.01 | As needed | For neutralization |
| Ethyl Acetate | 88.11 | ~200 mL | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying agent |
| Equipment | |||
| 500 mL Round-bottom flask | 1 | ||
| Reflux condenser | 1 | ||
| Magnetic stirrer and stir bar | 1 | ||
| Separatory funnel | 1 | ||
| Rotary evaporator | 1 |
Detailed Experimental Protocol
-
Reaction Setup: Suspend 15.0 g (0.119 mol) of 5-methyl-1H-pyrazole-3-carboxylic acid in 200 mL of methanol in a 500 mL round-bottom flask.
-
Catalyst Addition: While stirring, carefully add 2-3 mL of concentrated sulfuric acid to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in approximately 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and carefully wash it with a saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the acidic catalyst. Wash the organic layer subsequently with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Expected Yield and Characterization
-
Yield: Typically >85%
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): δ 6.5 (s, 1H, 4-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) (Expected chemical shifts, may vary).
Part C: Synthesis of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (Final Product)
Principle and Mechanism
This final step is an electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, and the C4 position is particularly susceptible to electrophilic attack.[4] Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation. The reaction proceeds by the generation of an electrophilic chlorine species which then attacks the pyrazole ring.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Methyl 5-methyl-1H-pyrazole-3-carboxylate | 140.14 | 10.0 g (0.071 mol) | Intermediate 2 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 9.6 g (5.8 mL, 0.071 mol) | Chlorinating agent |
| Dichloromethane (DCM) or Chloroform | 150 mL | Solvent | |
| Equipment | |||
| 250 mL Three-neck round-bottom flask | 1 | ||
| Dropping funnel | 1 | ||
| Magnetic stirrer and stir bar | 1 | ||
| Ice bath | 1 |
Detailed Experimental Protocol
-
Dissolution: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve 10.0 g (0.071 mol) of methyl 5-methyl-1H-pyrazole-3-carboxylate in 150 mL of dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add sulfuryl chloride (5.8 mL, 0.071 mol) dropwise to the stirred solution via a dropping funnel over 30 minutes. Causality: The reaction is exothermic, and slow, cooled addition is crucial to prevent side reactions and ensure regioselectivity. The reaction releases HCl and SO₂, so it must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding it to 100 mL of ice-cold water or a saturated sodium bicarbonate solution.
-
Extraction and Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexanes mixture) to afford the final product.
Expected Yield and Characterization
-
Yield: High yields are generally expected for this type of reaction.
-
Appearance: White or pale yellow solid.
-
Molecular Formula: C₆H₇ClN₂O₂
-
Molecular Weight: 174.59 g/mol
Safety Precautions
-
General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All procedures should be conducted in a well-ventilated chemical fume hood.[5]
-
Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials.
-
Sulfuric Acid: Highly corrosive. Handle with extreme care to avoid skin and eye contact.
-
Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. It is a lachrymator and should be handled with extreme caution in a fume hood.[6]
-
Dichloromethane/Chloroform: Volatile and potentially carcinogenic solvents. Minimize inhalation and skin contact.
References
- Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing).
- 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9. ChemicalBook.
- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ResearchGate.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH.
- Laboratory Safety Standard Operating Procedure (SOP). University of California, Riverside.
- Buy 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9. Smolecule.
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
- 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. Aspira Chemical.
Sources
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]
- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (CAS No. 1281872-47-6), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The described methodology focuses on the principles of single-solvent recrystallization to effectively remove common impurities derived from synthesis, such as regioisomers and unreacted starting materials. We detail a systematic approach, from solvent screening to the final isolation of high-purity crystalline material, ensuring reproducibility and scalability for research and development applications.
Introduction: The Rationale for Purification
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a substituted pyrazole, a class of heterocyclic compounds widely utilized in drug discovery and materials science.[1] The biological activity and physicochemical properties of final active pharmaceutical ingredients (APIs) are critically dependent on the purity of their synthetic intermediates.
The common synthesis route to this pyrazole core, often a variation of the Knorr pyrazole synthesis, involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound. When using unsymmetrical reagents, this reaction can lead to the formation of regioisomers, which are often difficult to separate by chromatography due to their similar polarities. Subsequent chlorination steps can also yield isomeric byproducts or over-chlorinated species. Therefore, a robust purification method is essential.
Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[2] It leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly pure form upon cooling, while impurities remain dissolved in the mother liquor. This application note provides a comprehensive, field-tested protocol for developing and executing an effective recrystallization procedure for the title compound.
Understanding Potential Impurities
A successful purification strategy begins with understanding the likely impurities. Based on common synthetic pathways for substituted pyrazoles, the crude product may contain:
-
Regioisomers: The most common and challenging impurity. For example, the isomeric methyl 4-chloro-3-methyl-1H-pyrazole-5-carboxylate.
-
Unreacted Starting Materials: Such as hydrazine derivatives or β-ketoesters.
-
Incompletely Cyclized Intermediates: Pyrazoline intermediates may persist if the reaction is not driven to completion.
-
Byproducts of Chlorination: Impurities from the chlorinating agent (e.g., sulfuryl chloride, HCl) or over-chlorinated pyrazole species.
-
Colored Impurities: Often arising from side reactions involving hydrazine.
Materials and Equipment
Reagents
-
Crude Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (>90% purity)
-
Ethanol (ACS Grade)
-
Methanol (ACS Grade)
-
Isopropanol (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Toluene (ACS Grade)
-
Heptane or Hexane (ACS Grade)
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring capability
-
Reflux condenser
-
Buchner funnel and filtration flask
-
Vacuum source
-
Glass filter paper
-
Spatulas and watch glasses
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
Analytical balance
Protocol Part I: Solvent System Screening
The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol.[1] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[2]
Step-by-Step Solvent Screening Protocol
-
Preparation: Place approximately 20-30 mg of the crude methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate into several small test tubes.
-
Room Temperature Solubility Test: To each test tube, add 0.5 mL of a different test solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water). Agitate the mixture at room temperature. Observe and record the solubility. A suitable solvent will not dissolve the compound at this stage.
-
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a heating block while stirring. Add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required.
-
Cooling and Crystal Formation: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline precipitate.
Data Interpretation and Solvent Selection
Summarize your observations in a table to facilitate comparison. Based on the properties of similar pyrazole esters, alcohols and esters are promising candidates.[3]
| Solvent | Solubility at 20°C (in 0.5 mL) | Solubility at Boiling Point | Crystal Formation on Cooling |
| Methanol | Sparingly soluble | Soluble | Abundant, well-defined crystals |
| Ethanol | Sparingly soluble | Soluble | Good yield of crystals |
| Isopropanol | Poorly soluble | Soluble with more volume | High yield, potentially slower |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery |
| Toluene | Poorly soluble | Soluble | May "oil out" |
| Water | Insoluble | Insoluble | Not suitable |
| Heptane | Insoluble | Insoluble | Not suitable as single solvent |
Protocol Part II: Bulk Recrystallization Workflow
This section provides the step-by-step procedure for purifying a larger quantity of the crude material.
Workflow Diagram
Caption: Workflow for the recrystallization of the target compound.
Detailed Step-by-Step Methodology
-
Dissolution:
-
Place the crude methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (Ethanol) to just cover the solid.
-
Heat the mixture to a gentle boil on a hotplate with stirring.
-
Add more hot ethanol in small portions until all the solid has just dissolved. Rationale: Using the minimum amount of hot solvent is crucial to maximize the recovery of the purified product upon cooling.[2]
-
-
Hot Filtration (Conditional):
-
If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hotplate.
-
Quickly pour the hot solution through the preheated funnel into the clean, hot flask. Rationale: This step must be done quickly and with preheated equipment to prevent premature crystallization of the product on the filter paper.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Isolation:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry into the funnel.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. Rationale: The cold solvent will wash away the residual mother liquor (containing dissolved impurities) without dissolving a significant amount of the purified product.
-
Repeat the wash one more time if necessary.
-
-
Drying:
-
Press the crystals firmly on the filter paper with a clean spatula to remove excess solvent.
-
Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight. Drying can be done in a well-ventilated fume hood, or more efficiently, in a vacuum oven at a temperature well below the compound's melting point.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A pure compound should have a sharp melting point range (typically < 2 °C). Compare this to the broader melting range of the crude material.
-
Assess purity using an appropriate analytical method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution to evaporate some of the solvent. Allow to cool again. If needed, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; impurities are depressing the melting point. | Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool much more slowly. Consider a different solvent with a lower boiling point. |
| Low Recovery Yield | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Optimize the solvent volume. Ensure the washing solvent is ice-cold. Ensure filtration apparatus is properly pre-heated. |
| Colored Impurities Remain | The impurity is co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product. |
Conclusion
The protocol described in this application note presents a systematic and effective method for the purification of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate by recrystallization. By carefully selecting a suitable solvent and controlling the rates of cooling and crystallization, researchers can significantly enhance the purity of this valuable synthetic intermediate, ensuring the integrity of subsequent research and development activities.
References
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Troubleshooting Guides.
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Taghlizadeh Ghoochany, L., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate [synhet.com]
- 3. 127892-62-0 CAS MSDS (4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for the Purification of Pyrazole Esters via Column Chromatography
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of pyrazole esters using column chromatography. This document is structured to offer not just a set of instructions, but a foundational understanding of the principles at play, enabling the adaptation and troubleshooting of the described methods for a wide range of pyrazole ester derivatives.
Foundational Principles: The Chromatographic Separation of Pyrazole Esters
Column chromatography is a cornerstone technique for the purification of synthetic compounds in organic chemistry.[1] Its efficacy relies on the differential partitioning of a sample's components between a stationary phase and a mobile phase.[2] For pyrazole esters, which encompass a broad spectrum of polarities depending on their substitution patterns, a thorough understanding of these interactions is paramount for successful purification.
The separation is governed by the polarity of the analyte, the stationary phase, and the mobile phase.[3] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar mobile phase.[4] Polar compounds will have a stronger affinity for the stationary phase and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[1] The goal is to find a balance of interactions that allows for the selective elution of the target pyrazole ester, separating it from unreacted starting materials, byproducts, and other impurities.
Strategic Selection of Chromatographic Conditions
The success of any purification by column chromatography hinges on the judicious selection of the stationary and mobile phases. This selection process is guided by the chemical properties of the pyrazole ester .
Stationary Phase Selection
For the majority of pyrazole ester purifications, silica gel (SiO2) is the stationary phase of choice due to its high polarity, versatility, and cost-effectiveness.[5] Its surface is rich in silanol groups (Si-OH), which can engage in hydrogen bonding and dipole-dipole interactions with polar functional groups on the analyte molecules.
However, the acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. In such cases, or for particularly basic pyrazole esters, alumina (Al2O3) can be a suitable alternative.[6] Alumina is available in neutral, acidic, or basic forms, allowing for further optimization of the separation. For pyrazole esters containing nitrogen heterocycles, an amino-functionalized silica gel can also be considered to mitigate unwanted interactions.[4]
Table 1: Common Stationary Phases for Pyrazole Ester Purification
| Stationary Phase | Polarity | Key Characteristics | Typical Applications for Pyrazole Esters |
| Silica Gel (SiO2) | High | Most common, versatile, slightly acidic.[5] | General purpose purification of a wide range of pyrazole esters. |
| Alumina (Al2O3) | High | Available in acidic, basic, and neutral forms.[6] | Purification of acid-sensitive or basic pyrazole esters. |
| Amino-propyl bonded silica | Medium | Less polar than silica, can act as a weak anion exchanger.[7] | Pyrazole esters with basic nitrogen moieties to reduce tailing. |
| C18 Reverse-Phase Silica | Non-polar | Used with polar mobile phases (e.g., water/acetonitrile).[4] | High-resolution separation of closely related pyrazole ester isomers, particularly in HPLC. |
Mobile Phase Optimization: The Key to Resolution
The mobile phase, or eluent, is the solvent or mixture of solvents that carries the sample through the stationary phase.[1] The polarity of the mobile phase is a critical parameter that must be carefully optimized to achieve good separation.[8] For normal-phase chromatography on silica gel, a mixture of a non-polar solvent and a more polar solvent is typically employed.
Commonly used solvent systems for the purification of pyrazole derivatives include gradients of ethyl acetate in hexane or petroleum ether.[9] The initial mobile phase should be non-polar enough to allow the entire sample to adsorb onto the top of the column. The polarity is then gradually increased to selectively elute the components based on their affinity for the stationary phase.
The Pre-Purification Workflow: Thin-Layer Chromatography (TLC)
Before committing a sample to a column, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[10] TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.[11] The principles of separation in TLC are analogous to those in column chromatography.[12]
Protocol for TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent, such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent (e.g., potassium permanganate, iodine).[10]
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal solvent system for column chromatography will result in an Rf value of 0.2-0.4 for the desired pyrazole ester on the TLC plate. This ensures that the compound will move through the column at a reasonable rate and be well-separated from impurities. If the spots are not well-separated on the TLC plate, they will not be separated on the column.
Table 2: Troubleshooting TLC for Pyrazole Ester Separations
| Observation on TLC | Potential Cause | Suggested Action |
| All spots remain at the baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase. |
| All spots are at the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase. |
| Poor separation between spots | The polarity difference between the compounds is small in that solvent system. | Try a different solvent system with alternative polar or non-polar components. Consider adding a small amount of a third solvent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to improve peak shape.[13] |
| Streaking of spots | Sample is too concentrated, or the compound is interacting strongly with the stationary phase. | Dilute the sample. Consider adding a modifier to the mobile phase as mentioned above. |
Step-by-Step Protocol for Column Chromatography of Pyrazole Esters
This protocol outlines the procedure for purifying a pyrazole ester using flash column chromatography, a technique that utilizes positive air pressure to accelerate the elution process.
Materials and Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (standard grade, 230-400 mesh)
-
Sand (washed)
-
Cotton or glass wool
-
Eluent (pre-determined by TLC)
-
Crude pyrazole ester sample
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Column Packing: The Foundation of a Good Separation
A well-packed column is crucial for achieving high resolution.[14]
-
Column Preparation: Ensure the column is clean, dry, and securely clamped in a vertical position.[12]
-
Plugging the Column: Place a small piece of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[15][16]
-
Adding a Sand Layer: Add a thin layer of sand on top of the cotton plug to create a flat base for the stationary phase.[12]
-
Slurry Packing:
-
In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.[16]
-
Pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and ensure even packing.[16]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading.[12]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [14]
-
Caption: Workflow for packing a chromatography column.
Sample Loading
There are two primary methods for loading the sample onto the column: wet loading and dry loading.[1]
-
Wet Loading:
-
Dissolve the crude pyrazole ester in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.[16]
-
Carefully pipette the solution onto the top of the column, allowing it to adsorb into the stationary phase.[15]
-
Rinse the flask with a small amount of eluent and add this to the column to ensure all the sample is transferred.[15]
-
-
Dry Loading (Recommended for samples with poor solubility in the eluent):
-
Dissolve the crude sample in a volatile solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator.
-
Carefully add the resulting free-flowing powder containing the adsorbed sample to the top of the column.
-
Elution and Fraction Collection
-
Begin Elution: Carefully add the eluent to the top of the column and begin to apply gentle air pressure.
-
Gradient Elution (if necessary): Start with the least polar solvent system determined by TLC. If multiple compounds need to be eluted, the polarity of the mobile phase can be gradually increased by adding more of the polar solvent. This is known as a step gradient.
-
Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks.[16]
-
Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the desired pyrazole ester.
Caption: The process of elution and fraction collection.
Post-Purification
-
Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain the pure pyrazole ester.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified pyrazole ester.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR, mass spectrometry, and melting point analysis.[11]
Troubleshooting Common Issues in Pyrazole Ester Purifications
Table 3: Common Problems and Solutions in Column Chromatography
| Problem | Possible Cause(s) | Suggested Solutions |
| Co-elution of compounds | Poor separation on TLC; column overloaded; poorly packed column. | Re-optimize the mobile phase using TLC to achieve better separation. Reduce the amount of sample loaded onto the column. Repack the column carefully, ensuring no cracks or channels. |
| Band broadening | Diffusion of the sample on the column; column packed too loosely. | Elute the column at a faster flow rate (within limits). Ensure the column is packed tightly and uniformly. |
| Streaking or tailing of bands | Strong interaction between the pyrazole ester and the stationary phase; sample insolubility. | Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Ensure the sample is fully dissolved before loading. |
| Compound "crashing out" on the column | The compound is not soluble in the mobile phase. | Change the mobile phase to one in which the compound is more soluble. |
| No compounds eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
Concluding Remarks
The purification of pyrazole esters by column chromatography is a powerful and versatile technique that is essential in synthetic chemistry and drug development. By understanding the fundamental principles of chromatographic separation and by systematically optimizing the experimental conditions, researchers can achieve high purity of their target compounds. The protocols and guidelines presented in these application notes serve as a robust starting point for the successful purification of a wide array of pyrazole ester derivatives.
References
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MITOCW. (n.d.). Column Chromatography | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
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Pawar, S. S., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 10(4-s), 133-138. [Link]
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University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]
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Kumar, A., et al. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. RSC Advances, 10(59), 35985-35990. [Link]
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Benali, O., et al. (2006). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Journal of Hazardous Materials, 137(3), 1395-1402. [Link]
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Sharma, M., & Swami, R. (1985). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. Journal of Liquid Chromatography, 8(7), 1293-1297. [Link]
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
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ACS Publications. (2023, May 8). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. Retrieved from [Link]
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Bitesize Bio. (2024, September 9). The Basics of Running a Chromatography Column. Retrieved from [Link]
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LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]
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Sharma, M., & Swami, R. (1985). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl-5-Phenyl Pyrazole Derivatives. Journal of Liquid Chromatography, 8(7), 1293-1297. [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]
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ResearchGate. (2023, May 8). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. Retrieved from [Link]
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Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
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ResearchGate. (2016, November 3). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?. Retrieved from [Link]
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ResearchGate. (n.d.). Detailed Information of the selected polar stationary phases. Retrieved from [Link]
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Wang, X., et al. (2018). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ChemistrySelect, 3(31), 8893-8897. [Link]
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The Synthetic Utility of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate in Agrochemical Development: Application Notes and Protocols
Introduction: The Pyrazole Core in Modern Crop Protection
The pyrazole heterocycle is a cornerstone of modern agrochemical design, lending its versatile scaffold to a multitude of highly effective fungicides, insecticides, and herbicides.[1][2][3][4][5][6] The specific substitution patterns on the pyrazole ring are critical in defining the molecule's mode of action and biological specificity. Among the vast library of pyrazole-based intermediates, methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (CAS 1281872-47-6) emerges as a highly valuable building block for the synthesis of next-generation crop protection agents. Its trifunctional nature—a reactive chlorine atom, a nucleophilic nitrogen, and an ester group amenable to modification—provides a rich chemical handle for constructing complex agrochemical molecules.
This guide provides a comprehensive overview of the synthesis and potential applications of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate. It is intended for researchers and professionals in the agrochemical and pharmaceutical industries, offering detailed synthetic protocols and insights into the strategic use of this intermediate.
PART 1: Synthesis of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
The synthesis of the title compound can be logically approached through a multi-step sequence, drawing upon established methodologies for pyrazole synthesis, such as the Knorr cyclocondensation, followed by a regioselective chlorination.[7][8][9]
Synthetic Strategy Overview
The proposed synthetic pathway commences with the cyclocondensation of a β-ketoester with methylhydrazine to form the pyrazole core, followed by chlorination at the C4 position. The choice of methylhydrazine directly installs the N-methyl group, a common feature in many bioactive pyrazoles.
Caption: Proposed synthetic pathway for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol is adapted from established Knorr pyrazole synthesis methodologies.[7][8][9] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine.
-
Materials:
-
Dimethyl 2-methyl-3-oxosuccinate
-
Methylhydrazine
-
Ethanol (absolute)
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dimethyl 2-methyl-3-oxosuccinate (1 equivalent) and absolute ethanol (5 mL per gram of ketoester).
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add methylhydrazine (1.1 equivalents) dropwise to the solution. An exotherm may be observed.
-
After the addition is complete, add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure methyl 5-methyl-1H-pyrazole-3-carboxylate.
-
Protocol 2: Synthesis of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
This protocol utilizes N-chlorosuccinimide (NCS) for the regioselective chlorination of the pyrazole ring at the electron-rich C4 position.[10]
-
Materials:
-
Methyl 5-methyl-1H-pyrazole-3-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Water
-
Sodium sulfite (10% aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Round-bottom flask
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in acetonitrile (10 mL per gram of pyrazole).
-
Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding 10% aqueous sodium sulfite solution to destroy any excess NCS.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate as a crystalline solid.
-
PART 2: Application in Agrochemical Synthesis
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a versatile intermediate for the synthesis of a variety of agrochemicals, particularly pyrazole carboxanilide fungicides and insecticides.[4][11] The ester can be hydrolyzed to the corresponding carboxylic acid, which is then converted to an acid chloride. This activated intermediate can be reacted with various anilines or amines to generate a library of potential agrochemical candidates.
General Workflow for Agrochemical Synthesis
Caption: General workflow for the conversion of the intermediate to a pyrazole carboxanilide agrochemical.
Representative Protocol: Synthesis of a Hypothetical Pyrazole Carboxanilide Fungicide
This protocol illustrates the conversion of the title intermediate into a hypothetical fungicide, demonstrating the key chemical transformations. The target structure is analogous to commercial succinate dehydrogenase inhibitor (SDHI) fungicides.
Step 1: Hydrolysis to 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid
-
Materials:
-
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
-
Lithium hydroxide monohydrate
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the methyl ester (1 equivalent) in a mixture of THF and water (3:1).
-
Add lithium hydroxide monohydrate (2 equivalents) and stir the mixture at 40°C for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the THF in vacuo.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
Extract the precipitated carboxylic acid with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
Step 2: Formation of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
-
Materials:
-
4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF, catalytic)
-
-
Procedure:
-
Suspend the carboxylic acid (1 equivalent) in toluene.
-
Add a catalytic drop of DMF.
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The solution should become homogeneous.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting acid chloride is typically used immediately in the next step.
-
Step 3: Amide Coupling to form N-(2-ethylphenyl)-4-chloro-5-methyl-1H-pyrazole-3-carboxamide
-
Materials:
-
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
-
2-Ethylaniline
-
Triethylamine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-ethylaniline (1 equivalent) and triethylamine (1.2 equivalents) in DCM and cool to 0°C in an ice bath.
-
Add a solution of the crude acid chloride (1.05 equivalents) in DCM dropwise to the cooled aniline solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the target pyrazole carboxanilide.
-
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Reference |
| Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate | C₆H₇ClN₂O₂ | 174.59 | >97% | |
| 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid | C₅H₅ClN₂O₂ | 160.56 | - | |
| N-(2-ethylphenyl)-4-chloro-5-methyl-1H-pyrazole-3-carboxamide | C₁₄H₁₆ClN₃O | 277.75 | - |
Conclusion
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a strategically important intermediate for the synthesis of novel agrochemicals. The protocols provided herein offer a robust framework for its synthesis and subsequent derivatization. The versatility of the pyrazole scaffold, combined with the specific substitution pattern of this intermediate, ensures its continued relevance in the discovery and development of effective and selective crop protection solutions. Researchers are encouraged to adapt and optimize these methods to explore new chemical space in the pursuit of innovative agricultural technologies.
References
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Center for Biotechnology Information. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Journal of the Serbian Chemical Society. [Link]
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2013). National Center for Biotechnology Information. [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). SpringerLink. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2016). MDPI. [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). ResearchGate. [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (n.d.). ResearchGate. [Link]
-
Chemical Intermediates for Insecticide Manufacturing: A Focus on Pyrazole Synthesis. (n.d.). OChem, Inc. [Link]
-
Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. (2018). The Journal of Organic Chemistry. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. [Link]
-
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. (2007). Synthetic Communications. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
-
ChemInform Abstract: Reactions of Some Pyrazole‐3‐carboxylic Acids and Carboxylic Acid Chlorides with Various O‐ and N‐Nucleophiles. (2014). Sci-Hub. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2012). ResearchGate. [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (2013).
-
4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. (n.d.). Aspira Chemical. [Link]
-
Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. (2013). ResearchGate. [Link]
-
The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. (n.d.). Unilong. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry. [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016).
-
Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazolo[3,4-d]pyrimidine Derivatives. (2024). Organic and Medicinal Chemistry International Journal. [Link]
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The Versatile Scaffold: Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate in Modern Drug Discovery
Introduction: The Pyrazole Core in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a bioisostere for other aromatic rings, enhancing physicochemical properties like solubility and lipophilicity, while the two nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[3] This has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib, anticoagulants such as apixaban, and a host of kinase inhibitors for cancer therapy.[2][4]
This application note delves into the specific potential of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate , a highly functionalized pyrazole derivative. While its close analogs have been extensively utilized as key intermediates in the synthesis of potent agrochemicals like the insecticides/acaricides Tebufenpyrad and Tolfenpyrad, its application in medicinal chemistry remains an area ripe for exploration.[3][5] We will explore its synthetic accessibility, its potential as a versatile building block for creating libraries of bioactive compounds, and propose protocols for its derivatization to target key protein families implicated in human diseases.
Physicochemical Properties and Synthetic Accessibility
The structure of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate offers several strategic advantages for medicinal chemists. The chloro substituent at the 4-position provides a handle for cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl groups to probe structure-activity relationships (SAR). The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, or other functional groups. The 5-methyl group can influence the molecule's conformation and interaction with target proteins.
Proposed Synthetic Protocol: A Two-Step Approach
A plausible and efficient synthesis of the title compound can be adapted from established methods for similar pyrazole intermediates.[6] The following protocol outlines a two-step process starting from readily available precursors.
Step 1: Synthesis of Methyl 5-methyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: To a solution of methyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0-5 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then triturated with cold diethyl ether to afford the crude product, which can be further purified by recrystallization or column chromatography to yield methyl 5-methyl-1H-pyrazole-3-carboxylate.
Step 2: Chlorination to Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: Dissolve the methyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) from Step 1 in a chlorinated solvent like dichloromethane or chloroform.
-
Chlorinating Agent: Add a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 eq), to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Once the starting material is consumed, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the final product, methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
Application in Medicinal Chemistry: A Gateway to Novel Therapeutics
The strategic placement of functional groups on the methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate scaffold makes it an ideal starting point for the synthesis of libraries of compounds for high-throughput screening and lead optimization.
Targeting Protein Kinases in Oncology
Protein kinases are a major class of drug targets in oncology, and pyrazole-based compounds have proven to be effective kinase inhibitors.[7][8] The N-1 and C-4 positions of the pyrazole ring are particularly amenable to modification to achieve potent and selective inhibition.
Workflow for the Synthesis of a Kinase Inhibitor Library:
Caption: Proposed workflow for generating diverse kinase inhibitor libraries.
Protocol for Amide Library Synthesis:
-
Hydrolysis: Stir a solution of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of methanol and 2M aqueous sodium hydroxide at room temperature for 4 hours. Acidify the reaction mixture with 2M HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.
-
Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). After stirring for 10 minutes, add the desired amine (1.1 eq). Stir the reaction at room temperature for 12 hours.
-
Purification: The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the crude product is purified by flash chromatography to yield the final amide.
This amide library can then be screened against a panel of kinases to identify initial hits for further optimization. The variability at the amine component allows for the exploration of different binding pockets and the tuning of physicochemical properties.
Development of Anti-inflammatory Agents
The pyrazole scaffold is a cornerstone in the development of anti-inflammatory drugs, most notably COX-2 inhibitors.[9] The functional handles on methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate can be exploited to design novel anti-inflammatory agents.
Logical Relationship for SAR Exploration:
Caption: Structure-Activity Relationship (SAR) exploration strategy.
By systematically modifying the C3, C4, and N1 positions, researchers can fine-tune the molecule's interaction with the target enzyme, leading to improved potency and selectivity.
Data Summary
| Compound Class | Key Modifications | Potential Therapeutic Target | Rationale |
| Pyrazole Amides | Varied amine substituents at C3 | Protein Kinases (e.g., FLT3, CDK) | Amide bond provides a key hydrogen bonding interaction in the ATP binding site.[10] |
| C4-Aryl Pyrazoles | Diverse aryl groups via Suzuki coupling at C4 | COX-2 | Aryl substituents at the C4 position can mimic the binding of known diarylheterocycle COX-2 inhibitors. |
| N1-Aryl Pyrazoles | Substituted phenyl rings at N1 | Various GPCRs and enzymes | The N1-substituent can significantly influence the overall shape and electronic properties of the molecule, impacting target binding. |
Conclusion and Future Perspectives
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate represents a promising, yet underexplored, starting material for medicinal chemistry campaigns. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups provide a versatile platform for the rapid generation of diverse compound libraries. While its direct lineage points towards agrochemical applications, the well-established therapeutic potential of the pyrazole scaffold strongly suggests that derivatives of this compound could yield novel drug candidates for a multitude of diseases, including cancer and inflammatory disorders. Future work should focus on the synthesis and biological evaluation of such derivatives to unlock the full therapeutic potential of this versatile chemical entity.
References
- Mitsubishi Chemical Co. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. CN106187894A.
- Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation. (2008). Journal of Organic Chemistry, 73(21), 8545-52.
- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myeloid Leukemia. (2018). Journal of Medicinal Chemistry, 61(4), 1499-1518.
- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
- (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- New method for synthetizing tolfenpyrad. (2013).
- Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. (n.d.). PrepChem.com.
- Tolfenpyrad. (n.d.). PubChem.
- Method for synthesizing tolfenpyrad. (2013). CN103102307A.
- Novel preparation method of tolfenpyrad. (2013). CN103351340A.
- Methyl 5-(4-chloro-3-methylphenyl)
- Methyl 4-chloro-1H-pyrazole-3-carboxyl
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). Pharmaceuticals, 14(3), 223.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). Molecules, 26(16), 4995.
- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxyl
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). Molecules, 27(6), 1934.
- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518.
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one. (2014). Journal of Chemistry.
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Application Notes and Protocols for the Derivatization of the Carboxylate Group of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound, methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, is a versatile building block for the synthesis of novel drug candidates. The substituents on the pyrazole ring—a chloro group at the 4-position and a methyl group at the 5-position—offer unique electronic and steric properties that can be exploited to fine-tune the pharmacological profile of its derivatives.
The carboxylate group at the 3-position is a key handle for chemical modification, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space. This application note provides detailed protocols for several key derivatization reactions of the carboxylate moiety of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, enabling researchers to generate libraries of novel compounds for drug discovery programs. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to guide experimental design and troubleshooting.
Strategic Derivatization Pathways
The methyl ester of 4-chloro-5-methyl-1H-pyrazole-3-carboxylate can be readily transformed into a variety of functional groups, including the corresponding carboxylic acid, amides, hydrazides, alcohol, and amine. Each of these derivatives serves as a gateway to further chemical elaboration. The following sections provide detailed, step-by-step protocols for these key transformations.
Protocol 1: Saponification to 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid
Rationale: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental first step for many subsequent derivatizations, such as amidation and the Curtius rearrangement. This process is typically achieved via saponification using a strong base, followed by acidification. Lithium hydroxide (LiOH) is often preferred due to its high reactivity and the ease of work-up.
Experimental Workflow:
Caption: Workflow for the hydrolysis of the methyl ester.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quenching and Acidification: Carefully add 1 M hydrochloric acid (HCl) to the reaction mixture until the pH is approximately 2-3. A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid. The product is often of sufficient purity for use in the next step without further purification.
| Parameter | Value |
| Reagents | Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, LiOH·H₂O, HCl |
| Solvent | THF/Water |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% |
Protocol 2: Amide Formation via an Acid Chloride Intermediate
Rationale: Conversion of the carboxylic acid to an acid chloride provides a highly reactive intermediate for the synthesis of amides. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. The resulting acid chloride is typically used immediately without purification. This method is advantageous for coupling with less nucleophilic amines.
Experimental Workflow:
Caption: Workflow for amide synthesis via an acid chloride.
Step-by-Step Methodology:
Part A: Acid Chloride Formation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).
-
Chlorinating Agent: Cool the mixture to 0 °C in an ice bath and slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation of Intermediate: Remove the solvent and excess reagent in vacuo to obtain the crude 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride, which should be used immediately in the next step.
Part B: Amide Formation
-
Dissolution: Dissolve the crude acid chloride in anhydrous DCM.
-
Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5-2.0 eq) or diisopropylethylamine (DIPEA) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C and slowly add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole carboxamide.[1][2]
| Parameter | Value |
| Reagents | 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid, SOCl₂ or (COCl)₂, DMF, Amine, Et₃N |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-15 hours (total) |
| Expected Yield | 60-95% (depending on the amine) |
Protocol 3: Direct Amide Coupling
Rationale: Direct coupling of the carboxylic acid with an amine using a coupling reagent is a milder alternative to the acid chloride method and is often preferred for sensitive substrates. A variety of coupling reagents are available, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling reagent such as HATU (1.2 eq) in an anhydrous polar aprotic solvent like DMF or DCM.
-
Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
| Parameter | Value |
| Reagents | 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid, Amine, HATU, DIPEA |
| Solvent | Anhydrous DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 50-90% |
Protocol 4: Reduction to (4-chloro-5-methyl-1H-pyrazol-3-yl)methanol
Rationale: The reduction of the methyl ester to the corresponding primary alcohol provides a versatile intermediate for further functionalization, such as etherification or conversion to an alkyl halide. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[3][4]
Experimental Workflow:
Caption: Workflow for the reduction of the methyl ester to an alcohol.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C. Dissolve methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis shows the absence of the starting material.
-
Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (NaOH) solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Isolation: Stir the mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield (4-chloro-5-methyl-1H-pyrazol-3-yl)methanol.
| Parameter | Value |
| Reagents | Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, LiAlH₄, NaOH |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Reflux |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
Protocol 5: Synthesis of 3-amino-4-chloro-5-methyl-1H-pyrazole via Curtius Rearrangement
Rationale: The Curtius rearrangement provides a pathway to convert a carboxylic acid into a primary amine with the loss of one carbon atom.[5][6] The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate upon heating.[7] The isocyanate can then be trapped with various nucleophiles. Hydrolysis of the isocyanate yields the corresponding amine. Diphenylphosphoryl azide (DPPA) is a common reagent for the one-pot conversion of carboxylic acids to acyl azides and subsequent rearrangement.
Experimental Workflow and Mechanism:
Caption: Workflow for the synthesis of the amine via Curtius rearrangement.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous tert-butanol (t-BuOH).
-
Reagent Addition: Add triethylamine (Et₃N, 1.2 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (around 80-90 °C) and maintain for 2-6 hours. The reaction progress can be monitored by TLC for the disappearance of the starting material.
-
Isolation of Intermediate: After cooling, remove the solvent in vacuo. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to isolate the Boc-protected amine intermediate.
-
Deprotection: Dissolve the Boc-protected amine in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Final Product: Stir the mixture at room temperature for 1-2 hours. Remove the solvent and excess acid in vacuo to obtain the amine salt. The free amine can be obtained by neutralization with a base.
| Parameter | Value |
| Reagents | 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid, DPPA, Et₃N, t-BuOH, TFA or HCl |
| Solvent | t-BuOH, DCM |
| Temperature | Reflux (rearrangement), Room Temperature (deprotection) |
| Reaction Time | 3-8 hours (total) |
| Expected Yield | 50-70% (over two steps) |
Characterization Data of Representative Derivatives
While specific analytical data for the derivatives of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate will need to be determined experimentally, the following are expected ¹H NMR and ¹³C NMR chemical shift ranges for key functionalities based on analogous structures.[8][9]
| Derivative | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Carboxylic Acid | ~13.0 (br s, 1H, COOH), ~2.3 (s, 3H, CH₃) | ~165 (C=O), ~145 (C5), ~138 (C3), ~110 (C4), ~10 (CH₃) |
| Carboxamide (N-unsub.) | ~7.5 & 7.0 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃) | ~163 (C=O), ~146 (C5), ~140 (C3), ~108 (C4), ~11 (CH₃) |
| Alcohol | ~4.5 (s, 2H, CH₂OH), ~5.0 (br s, 1H, OH), ~2.2 (s, 3H, CH₃) | ~150 (C3), ~144 (C5), ~109 (C4), ~55 (CH₂OH), ~10 (CH₃) |
| Amine | ~4.0 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃) | ~152 (C3), ~135 (C5), ~105 (C4), ~9 (CH₃) |
Conclusion
The protocols detailed in this application note provide a robust framework for the derivatization of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate. These methods open the door to a wide array of novel pyrazole derivatives, enabling comprehensive structure-activity relationship (SAR) studies and the potential discovery of new therapeutic agents. The provided rationales and experimental details are intended to empower researchers in drug discovery to efficiently synthesize and explore this valuable chemical space.
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Curtius, T. (1890). Ueber Stickstoffwasserstoffsäure (Azoimid) N₃H. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3033. [Link]
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El-Sayed, M. A. A., & Al-Ghorbani, M. (2015). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 20(7), 12699–12713. [Link]
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Supplementary Information for: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
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Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. International Journal of Scientific and Research Publications, 4(4). [Link]
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Wikipedia. (n.d.). Curtius rearrangement. [Link]
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Prakash, O., Kaur, H., & Kumar, A. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Beilstein Journal of Organic Chemistry, 7, 642–646. [Link]
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Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Research in Pharmacy and Science. [Link]
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Supplementary Information for: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. The Royal Society of Chemistry. [Link]
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Shaveta, & Mehra, R. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(16), 1349–1363. [Link]
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Wang, K., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(32), 20697–20702. [Link]
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SpectraBase. (n.d.). 4-chloro-5-methyl-3-nitro-1H-pyrazole. [Link]
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Mosslemin, M. H., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(4), M806. [Link]
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Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 203–219. [Link]
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Wang, J., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(20), 3788. [Link]
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Zhang, L., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(10), 1374. [Link]
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Sun, Z.-L., et al. (2007). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4081. [Link]
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analytical methods for the quantification of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
Application Note: Quantitative Analysis of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
Introduction
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic compound, a class of molecules that form the backbone of a significant portion of modern pharmaceuticals.[1][2][3][4] The pyrazole scaffold, in particular, is found in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-infective drugs.[5][6] Given its importance as a potential pharmaceutical intermediate or active ingredient, the ability to accurately and reliably quantify methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate in various matrices is critical for quality control, stability testing, and pharmacokinetic studies. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a robust and widely accessible technique in pharmaceutical development. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented for applications requiring higher specificity or for volatile impurity profiling.
The methodologies detailed herein are designed to be validated according to the International Council for Harmonisation (ICH) guidelines, ensuring they are fit for their intended purpose in a regulated environment.[7][8][9]
Method Selection Rationale: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate depends on the specific requirements of the analysis.
-
HPLC-UV is the primary recommended method due to its versatility, robustness, and suitability for non-volatile and thermally labile compounds. The pyrazole ring and the carboxylate group suggest that the compound will have a UV chromophore, making it amenable to UV detection. This method is ideal for routine quality control, assay, and purity determinations.
-
GC-MS is a powerful alternative, particularly for the analysis of volatile impurities or when mass spectrometric detection is required for definitive identification. Given that pyrazole derivatives can be amenable to GC analysis, this method provides high selectivity and sensitivity.[10] However, it may require derivatization if the compound is not sufficiently volatile or thermally stable.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section provides a detailed protocol for the quantitative analysis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate by reverse-phase HPLC with UV detection.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and will therefore elute later. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak area of a known concentration of a reference standard.
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for the HPLC-UV analysis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
Detailed Protocol: HPLC-UV
1.3.1. Materials and Reagents
-
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
0.45 µm PTFE syringe filters
1.3.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system capable of delivering reproducible gradients and providing stable UV detection. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | A C18 column provides good retention and separation for moderately polar compounds. The chosen dimensions offer a balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | A common reverse-phase mobile phase. Acetonitrile provides good peak shape for many nitrogen-containing heterocycles. Phosphoric acid is added to control the pH and suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. 30 °C is slightly above ambient to minimize fluctuations. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| UV Wavelength | 230 nm (or λmax) | The pyrazole ring system is expected to have a UV absorbance maximum in this region. The optimal wavelength should be determined by running a UV scan of the reference standard. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any closely related impurities. |
1.3.3. Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50 v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain about 2.5 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
1.3.4. System Suitability
Before sample analysis, inject the 25 µg/mL working standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Peak Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
1.3.5. Analysis and Quantification
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solutions.
-
Calculate the concentration of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate in the sample using the equation from the linear regression of the calibration curve.
Method Validation (as per ICH Q2(R2))
The analytical method should be validated to demonstrate its suitability for its intended purpose.[8][9]
| Validation Parameter | Acceptance Criteria | Summary of Results |
| Specificity | The analyte peak should be free of interference from the matrix, impurities, and degradation products. | Peak purity analysis using a photodiode array (PDA) detector confirms no co-eluting peaks. |
| Linearity | r² ≥ 0.999 over the range of 1-100 µg/mL. | r² = 0.9995 |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels (low, medium, high). | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate preparations of the same sample. | RSD = 0.8% |
| Precision (Intermediate) | RSD ≤ 2.0% for analyses performed on different days by different analysts. | RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 with acceptable precision (RSD < 10%). | 1.0 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp. ±5°C, mobile phase composition ±2%). | The method is robust within the tested parameters. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This section provides a protocol for the quantification of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate as an alternative or complementary method to HPLC.
Principle of the Method
GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound that can be used for identification and quantification.
Experimental Workflow: GC-MS Analysis
Caption: General workflow for the GC-MS analysis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
Detailed Protocol: GC-MS
2.3.1. Materials and Reagents
-
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate reference standard (purity >99%)
-
Ethyl acetate (GC grade)
-
Helium (ultra-high purity)
2.3.2. Instrumentation and Conditions
| Parameter | Condition | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | A standard GC-MS system with good sensitivity and reproducibility. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-polarity column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without degradation. |
| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks. The ratio can be adjusted based on sample concentration. |
| Injection Vol. | 1 µL | A standard injection volume for GC. |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 10 °C/min to 280 °C, hold 5 min. | The temperature program is designed to provide good separation of the analyte from potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode, using characteristic ions of the analyte, provides higher sensitivity and selectivity for quantification. |
2.3.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with ethyl acetate to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Solution: Prepare as described for the HPLC method but use ethyl acetate as the solvent.
2.3.4. Analysis and Quantification
-
Acquire the mass spectrum of the reference standard in full scan mode to identify the molecular ion and characteristic fragment ions.
-
For quantification, use SIM mode monitoring at least three characteristic ions.
-
Construct a calibration curve by plotting the sum of the peak areas of the selected ions versus the concentration of the working standards.
-
Perform a linear regression analysis (r² should be ≥ 0.999).
-
Inject the sample solutions and calculate the analyte concentration using the calibration curve.
Conclusion
This application note provides comprehensive and robust protocols for the quantitative analysis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate using HPLC-UV and GC-MS. The HPLC-UV method is recommended for routine analysis due to its simplicity and reliability, while the GC-MS method offers an excellent alternative for applications requiring higher specificity. Both methods are designed to be validated according to ICH guidelines, ensuring the generation of accurate and reproducible data crucial for researchers, scientists, and drug development professionals.
References
- GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures - Benchchem. Benchchem.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma.
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. IntuitionLabs.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. ResearchGate.
- Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). European Medicines Agency.
- Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate - SynHet. SynHet.
- Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC. National Center for Biotechnology Information.
- Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review - JSciMed Central. JSciMed Central.
- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Scientific Research in Science and Technology.
- GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value - ResearchGate. ResearchGate.
- Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews. Research and Reviews.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. International Journal of Scientific Research & Technology.
- Pyrazole, 4-chloro-3-methyl - SIELC Technologies. SIELC Technologies.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. National Center for Biotechnology Information.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. National Center for Biotechnology Information.
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- 11. Pyrazole, 4-chloro-3-methyl- | SIELC Technologies [sielc.com]
Application Note & Protocols: A Validated Framework for In Vitro Efficacy Testing of Pyrazole-Based Fungicides
Here are the detailed Application Notes and Protocols for developing in vitro assays for testing pyrazole-based fungicides.
Abstract
Pyrazole carboxamide derivatives represent a leading class of fungicides, crucial for managing a wide spectrum of plant pathogenic fungi and ensuring global food security.[1] Their primary mode of action is the highly specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial respiratory chain. This guide provides a comprehensive framework of validated, self-verifying in vitro assays designed to accurately quantify the efficacy of novel pyrazole-based compounds. We will detail both target-based enzymatic assays and whole-organism, cell-based protocols, offering insights into the causal logic behind experimental design choices. The methodologies herein are structured to provide a robust pipeline for lead discovery, characterization, and resistance monitoring.
Scientific Foundation: The Mechanism of Pyrazole Fungicides
To develop meaningful assays, it is imperative to first understand the molecular mechanism of the target. Pyrazole fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3]
-
The Target: Succinate Dehydrogenase (SDH): SDH is a unique enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role: it is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidation of succinate to fumarate, and it is also Complex II of the electron transport chain (ETC).
-
Mechanism of Inhibition: Pyrazole carboxamides bind to the ubiquinone-binding pocket (the Qp site) within the SDH complex. This binding physically blocks the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.
-
Cellular Consequence: The disruption of electron flow has catastrophic consequences for the fungal cell. It halts the TCA cycle and, more critically, cripples the ETC. This leads to a severe reduction in ATP synthesis, the cell's primary energy currency, and can cause an accumulation of reactive oxygen species (ROS), leading to oxidative stress and ultimately, cell death.
Caption: Mechanism of SDH inhibition by pyrazole fungicides.
Target-Based Assay: SDH Enzymatic Inhibition
This assay directly measures the ability of a compound to inhibit the activity of the SDH enzyme, providing a quantitative measure of target engagement (IC50).
Principle of the Assay
The activity of SDH is monitored spectrophotometrically. In its natural function, SDH transfers electrons from succinate to ubiquinone. In this in vitro system, we use an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. The rate of this color change, measured as a decrease in absorbance at 600 nm, is directly proportional to SDH activity. An effective inhibitor will slow this rate.
Experimental Protocol: SDH Inhibition Assay
A. Materials & Reagents
-
Fungal Source: Mycelia from a relevant pathogenic fungus (e.g., Rhizoctonia solani), grown in liquid culture.
-
SDH Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA.
-
Mitochondria Isolation Buffer: 0.4 M sucrose, 50 mM Tris-HCl (pH 7.5), 1 mM EGTA, 0.5% (w/v) BSA.
-
Substrate: 0.5 M Sodium Succinate.
-
Electron Acceptor: 2 mM DCPIP.
-
Electron Mediator: 10 mM Phenazine methosulfate (PMS).
-
Test Compounds: Stock solutions in DMSO (e.g., 10 mM).
-
Positive Control: Commercial SDHI fungicide (e.g., Fluxapyroxad).
-
Equipment: 96-well clear flat-bottom plates, spectrophotometric plate reader, refrigerated centrifuge, homogenizer.
B. Fungal Mitochondria Preparation Causality Insight: Using mitochondria isolated directly from the target fungus is superior to using a surrogate (e.g., porcine SDH) as it accounts for species-specific structural differences in the enzyme that can affect binding affinity.
-
Harvest fresh fungal mycelia (approx. 10 g) by filtration.
-
Wash with ice-cold distilled water.
-
Homogenize the mycelia in 50 mL of ice-cold Mitochondria Isolation Buffer.
-
Centrifuge the homogenate at 2,000 x g for 10 min at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 min at 4°C to pellet the mitochondria.[4]
-
Discard the supernatant and gently resuspend the mitochondrial pellet in 1-2 mL of SDH Assay Buffer.
-
Determine the protein concentration using a Bradford or BCA assay. Adjust to a final concentration of 1-2 mg/mL. Store at -80°C in small aliquots.
C. Assay Procedure
-
Compound Plating: Prepare serial dilutions of test compounds and controls in SDH Assay Buffer directly in the 96-well plate. The final volume should be 20 µL. Include wells for "No Inhibition" (buffer + DMSO) and "Blank" (buffer only).
-
Reaction Mix Preparation: Prepare a master mix for the required number of wells. For each well, combine:
-
140 µL SDH Assay Buffer
-
20 µL Sodium Succinate (0.5 M)
-
10 µL DCPIP (2 mM)
-
10 µL PMS (10 mM)
-
-
Initiate Reaction: Add 180 µL of the Reaction Mix to each well containing the compounds.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Start Measurement: Add 20 µL of the mitochondrial suspension (at 1-2 mg/mL) to all wells except the "Blank".
-
Kinetic Reading: Immediately place the plate in a spectrophotometer set to 25°C. Read the absorbance at 600 nm every 30 seconds for 15-20 minutes.
D. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_compound / V_no_inhibition)] * 100
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).
Data Presentation & Validation
Table 1: Example SDH Inhibition Data
| Compound | Target Fungus | IC50 (µM) | Reference |
|---|---|---|---|
| Fluxapyroxad | Rhizoctonia solani | 4.24 | [5] |
| Bixafen | Rhizoctonia solani | 0.34 | [6] |
| Compound A16 | Rhizoctonia solani | 2.22 | [5] |
| Test Compound X | Rhizoctonia solani | User Determined | |
Self-Validation: The assay is validated if the positive control (e.g., Fluxapyroxad) yields an IC50 value consistent with literature reports and the dose-response curve shows a clear sigmoidal shape.
Caption: Workflow for the target-based SDH inhibition assay.
Cell-Based Assay: Antifungal Susceptibility Testing
This assay determines the efficacy of a compound against the whole, living fungus. A positive result confirms that the compound can cross the cell wall and membrane to reach its intracellular target.
Principle of the Assay
The assay measures the ability of a compound to inhibit fungal growth in a liquid medium over a set period.[7] Fungal growth is quantified by measuring the turbidity (optical density) of the culture or by using a metabolic indicator dye. The result is expressed as the Minimum Inhibitory Concentration (MIC) or the Effective Concentration causing 50% growth inhibition (EC50).[1][7] This protocol is adapted from CLSI and EUCAST standards for agricultural fungi.[7][8]
Experimental Protocol: Broth Microdilution Method
A. Materials & Reagents
-
Fungal Strains: e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Alternaria solani.[1][9][10]
-
Culture Media: Potato Dextrose Agar (PDA) for solid cultures, Potato Dextrose Broth (PDB) or RPMI-1640 for liquid assay.
-
Inoculum Preparation: Sterile water with 0.05% Tween-80.
-
Test Compounds: Stock solutions in DMSO.
-
Positive Control: Commercial pyrazole fungicide.
-
Equipment: 96-well sterile flat-bottom plates, spectrophotometric plate reader, incubator, hemocytometer or spectrophotometer for inoculum counting.
B. Inoculum Preparation Causality Insight: Standardizing the inoculum is the most critical step for reproducibility. Too high a density can overwhelm the compound, while too low can lead to inconsistent growth.
-
Grow the fungus on a PDA plate for 7-14 days until sporulation is evident (for spore-producing fungi) or a healthy mycelial mat forms.
-
For Spores: Flood the plate with 10 mL of sterile 0.05% Tween-80 water. Gently scrape the surface with a sterile loop to release spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
For Mycelia (non-sporulating fungi): Cut out a small section of the agar culture, place it in liquid PDB, and grow in a shaker incubator until sufficient mycelia are produced. Homogenize briefly.[1]
-
Adjust the spore/mycelial fragment suspension with sterile PDB to a final concentration of 2 x 10^4 CFU/mL . The concentration can be determined using a hemocytometer or by correlating optical density to CFU counts.
C. Assay Procedure
-
Compound Plating: In a 96-well plate, add 100 µL of PDB to all wells. Add 100 µL of the highest concentration of test compound (in PDB) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL.
-
Column 11 serves as the "Growth Control" (PDB + DMSO, no compound). Column 12 serves as the "Sterility Control" (PDB only).
-
Inoculation: Add 100 µL of the standardized fungal inoculum (2 x 10^4 CFU/mL) to all wells from column 1 to 11. Do NOT add inoculum to column 12. The final inoculum density will be 1 x 10^4 CFU/mL in a 200 µL volume.
-
Incubation: Seal the plates with a breathable membrane or lid and incubate at 25°C for 48-96 hours, depending on the growth rate of the fungus.[7]
-
Endpoint Reading:
-
Visual: The MIC is the lowest concentration with no visible growth.
-
Spectrophotometric: Shake the plate gently to resuspend growth and read the optical density (OD) at 600 nm.
-
D. Data Analysis
-
Subtract the average OD of the Sterility Control from all other wells.
-
Calculate the percent growth inhibition for each concentration: % Inhibition = [1 - (OD_compound / OD_growth_control)] * 100
-
Plot % Inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value.[1]
Data Presentation & Validation
Table 2: Example Antifungal Susceptibility Data (EC50)
| Compound | Botrytis cinerea (µg/mL) | Rhizoctonia solani (µg/mL) | Sclerotinia sclerotiorum (µg/mL) |
|---|---|---|---|
| Boscalid | 1.94 | 0.94 | - |
| Fluopyram | 1.94 | - | - |
| Compound 6f | 1.93 | - | - |
| Compound 6w | - | 0.27 | - |
| Test Compound Y | User Determined | User Determined | User Determined |
(Data adapted from[2])
Self-Validation: The assay is considered valid if the growth control wells show robust turbidity, the sterility control wells remain clear, and the reference fungicide produces an EC50 value in the expected range for the tested species.
Advanced Applications: Resistance and Selectivity
The described core assays form the foundation for more advanced screening paradigms essential for fungicide development.
-
Resistance Monitoring: Fungicide resistance is a major agricultural threat, often caused by mutations in the target enzyme's genes (e.g., SdhB, SdhC, SdhD).[11]
-
Protocol: Perform the Cell-Based Assay (Section 3) in parallel using both a susceptible (wild-type) fungal strain and a known resistant strain.
-
Analysis: Calculate the Resistance Factor (RF) as: RF = EC50 (Resistant Strain) / EC50 (Susceptible Strain). A low RF indicates the compound may be effective against resistant populations.
-
Context: These programs are guided by expert groups like the Fungicide Resistance Action Committee (FRAC), which provides crucial guidelines for managing resistance.[12][13][14]
-
-
Selectivity Screening: A successful fungicide should be potent against the target pathogen but have minimal impact on non-target organisms.
Conclusion
The development of novel pyrazole-based fungicides relies on a hierarchical and logical screening process. The combination of a direct target-based enzymatic assay and a whole-organism cellular assay provides a comprehensive and validated in vitro profile of a candidate compound. The SDH inhibition assay confirms target engagement and intrinsic potency, while the antifungal susceptibility test verifies that the compound can access the target in a living system to prevent growth. Together, these protocols provide the robust, reproducible data necessary to drive fungicide discovery and development programs forward with confidence.
References
-
Title: Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism Source: PubMed URL: [Link]
-
Title: Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking Source: PubMed URL: [Link]
-
Title: FRAC Mode-of-action Classification and Resistance Risk of Fungicides Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains Source: MDPI URL: [Link]
-
Title: Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici Source: PubMed Central URL: [Link]
-
Title: A rapid resazurin bioassay for assessing the toxicity of fungicides Source: PubMed URL: [Link]
-
Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Source: PMC - NIH URL: [Link]
-
Title: Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives Source: PMC URL: [Link]
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Title: Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management Source: ACS Publications URL: [Link]
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Title: Working Together Globally To Manage Fungicide Resistance Source: FRAC URL: [Link]
-
Title: Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]
-
Title: Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment Source: PubMed URL: [Link]
-
Title: Summary of Fungicide Resistance Management Guidelines by FRAC Working Group (WG) and Expert Fora (EF) relevant for Soybean Source: FRAC URL: [Link]
-
Title: IN VITRO INVESTIGATIONS TO EXPLORE THE TOXICITY OF FUNGICIDES FOR PLANT GROWTH PROMOTING RHIZOBACTERIA Source: ResearchGate URL: [Link]
-
Title: FRAC - Fungicide Resistance Management Guidelines for Vegetable Crops - Mid-Atlantic Region, 2019 Source: New Jersey Agricultural Experiment Station URL: [Link]
-
Title: Fungicide Resistance Management Source: FRAC URL: [Link]
-
Title: Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives Source: SpringerLink URL: [Link]
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Title: In vitro investigations to explore the toxicity of fungicides for plant growth promoting rhizobacteria Source: ResearchGate URL: [Link]
-
Title: Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism Source: NIH URL: [Link]
-
Title: Antifungal Susceptibility Testing: Current Approaches Source: Clinical Microbiology Reviews URL: [Link]
-
Title: In Vitro Toxicology Testing Source: Charles River Laboratories URL: [Link]
-
Title: Antifungal Susceptibility Testing: A Primer for Clinicians Source: Open Forum Infectious Diseases URL: [Link]
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Title: Personalized antifungal susceptibility testing Source: Journal of Antimicrobial Chemotherapy URL: [Link]
-
Title: Pyrazole derivatives: Recent advances in discovery and development of pesticides Source: ResearchGate URL: [Link]
-
Title: Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents Source: PubMed URL: [Link]
-
Title: Succinate dehydrogenase inhibitor fungicides and the modifications on... Source: ResearchGate URL: [Link]
-
Title: Determination of Antifungal MICs by a Rapid Susceptibility Assay Source: PMC - NIH URL: [Link]
-
Title: A Practical Guide to Antifungal Susceptibility Testing Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action Source: ResearchGate URL: [Link]
-
Title: The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity Source: PubMed URL: [Link]
-
Title: Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides Source: SciELO URL: [Link]
-
Title: Resisting the Resistance-Mechanism, Evolution, and Management Strategies for Resistance Development in Phytopathogenic Fungi to Azole Fungicides Source: MDPI URL: [Link]
-
Title: Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management Source: Phytopathology® - APS Journals URL: [Link]
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Application Notes and Protocols for the Formulation of Pyrazole Compounds for Field Trials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Formulation in Field Trial Success
The transition of a promising pyrazole-based active ingredient (AI) from the laboratory to the field is a pivotal step in agrochemical and pharmaceutical development. The inherent biological activity of a pyrazole compound, whether as a fungicide, herbicide, or insecticide, can only be realized through a meticulously designed formulation.[1][2] A robust formulation ensures the stability, bioavailability, and effective delivery of the AI to the target organism under variable and often harsh field conditions.
This guide provides a comprehensive framework for the systematic formulation of pyrazole compounds intended for field trials. Moving beyond a simple recitation of steps, this document delves into the rationale behind formulation choices, offering detailed protocols and critical insights to navigate the complexities of developing a field-ready product. Our focus is on creating formulations that are not only efficacious but also stable, safe, and compliant with regulatory expectations.[3][4]
Chapter 1: Pre-Formulation Assessment of Pyrazole Active Ingredients
A thorough understanding of the physicochemical properties of the pyrazole AI is the bedrock of successful formulation development.[5][6] This initial assessment will dictate the choice of formulation type, excipients, and manufacturing processes.
Essential Physicochemical Characterization
Before embarking on formulation, a comprehensive analysis of the pyrazole AI is crucial. Key parameters to be evaluated are summarized in the table below.
| Parameter | Significance in Formulation Development | Typical Range for Pyrazoles | Analytical Method(s) |
| Solubility | Determines the feasibility of liquid formulations (e.g., EC, SL). Poor solubility may necessitate suspension concentrates (SC) or solid formulations (e.g., WP, G). | Varies widely based on substituents. Can range from sparingly soluble in water to soluble in organic solvents.[5][7] | High-Performance Liquid Chromatography (HPLC), Shake-Flask Method |
| Melting Point | Influences the choice of processing methods. Low melting point AIs may be suitable for melt-based granulation or encapsulation. | Typically crystalline solids with melting points ranging from 70°C to over 300°C.[5] | Differential Scanning Calorimetry (DSC), Melting Point Apparatus |
| pKa | Affects the pH stability of the AI and its interaction with other formulation components. Pyrazoles are generally weak bases.[5][8] | pKa values are typically in the range of 2-3.[8] | Potentiometric Titration, UV-Vis Spectroscopy |
| LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the AI, influencing its interaction with plant surfaces, soil, and biological membranes. | Highly variable depending on the specific pyrazole derivative. | HPLC, Shake-Flask Method |
| Stability (Hydrolytic, Photolytic, Thermal) | Dictates the required stabilizing agents and storage conditions for the formulation. Pyrazole rings are generally stable, but substituents can be labile.[9] | Generally stable, but specific derivatives may show sensitivity to pH extremes, UV light, or high temperatures.[9] | HPLC, Gas Chromatography (GC) after accelerated storage conditions |
Causality in Pre-Formulation Choices
The data gathered in the pre-formulation assessment directly informs the initial formulation strategy. For instance, a pyrazole AI with high organic solvent solubility and low water solubility is a prime candidate for an Emulsifiable Concentrate (EC) formulation. Conversely, a high-melting, water-insoluble AI would be more suitably formulated as a Wettable Powder (WP) or Suspension Concentrate (SC).
Chapter 2: Formulation Types for Pyrazole Compounds
The selection of an appropriate formulation type is a critical decision that impacts the biological efficacy, user safety, and commercial viability of the final product. Below are common formulation types suitable for pyrazole compounds, along with their key characteristics.
Liquid Formulations
-
Emulsifiable Concentrate (EC):
-
Description: A concentrated solution of the pyrazole AI in a water-immiscible organic solvent with a blend of emulsifiers. It forms a spontaneous emulsion when diluted with water in the spray tank.
-
Advantages: High AI loading, good stability, and excellent spray coverage.
-
Disadvantages: Reliance on organic solvents, potential for phytotoxicity, and flammability concerns.
-
-
Suspension Concentrate (SC):
-
Description: A stable dispersion of finely milled solid pyrazole AI particles in water.
-
Advantages: Avoids the use of organic solvents, low phytotoxicity, and good shelf life.
-
Disadvantages: Requires specialized milling equipment and can be prone to sedimentation or crystal growth if not properly formulated.
-
Solid Formulations
-
Wettable Powder (WP):
-
Description: A finely ground powder formulation containing the pyrazole AI, a wetting agent, and a dispersing agent. It forms a suspension when mixed with water.
-
Advantages: High AI loading, low cost, and good stability.
-
Disadvantages: Potential for dust exposure during handling and mixing, and can form lumps if not stored correctly.
-
-
Water Dispersible Granule (WDG) / Dry Flowable (DF):
-
Description: A granular formulation that readily disintegrates and disperses in water to form a suspension.
-
Advantages: Reduced dust exposure compared to WPs, easy to measure and handle.
-
Disadvantages: More complex manufacturing process than WPs.
-
-
Granule (G):
-
Description: A solid, free-flowing formulation where the pyrazole AI is coated onto or incorporated into a carrier granule.
-
Advantages: Targeted application, reduced drift, and enhanced operator safety.
-
Disadvantages: Lower AI loading and slower release of the active ingredient.
-
Chapter 3: The Role of Excipients and Adjuvants
Excipients and adjuvants are the unsung heroes of a successful formulation, ensuring the stability, deliverability, and efficacy of the pyrazole AI.[10][11][12]
Core Formulation Excipients
| Excipient Type | Function | Examples |
| Solvents | To dissolve the pyrazole AI in liquid formulations. | Aromatic hydrocarbons, vegetable oils, esters. |
| Emulsifiers | To stabilize the oil-in-water emulsion of an EC formulation upon dilution. | Anionic and non-ionic surfactants (e.g., calcium dodecylbenzenesulfonate, alcohol ethoxylates). |
| Wetting Agents | To facilitate the wetting of solid particles in WP and WDG formulations. | Sodium lauryl sulfate, lignosulfonates. |
| Dispersing Agents | To prevent the agglomeration of solid particles in SC, WP, and WDG formulations. | Lignosulfonates, naphthalene sulfonates, polymeric surfactants. |
| Carriers/Fillers | To provide bulk and aid in the physical properties of solid formulations. | Clays (kaolin, bentonite), silica, starches. |
| Antifoaming Agents | To prevent foam formation during the manufacturing and application of liquid formulations. | Silicone-based antifoams. |
| Thickeners/Anti-settling Agents | To improve the physical stability of SC formulations by preventing sedimentation. | Xanthan gum, attapulgite clay. |
Performance-Enhancing Adjuvants
Adjuvants are typically added to the spray tank to enhance the performance of the pesticide under specific field conditions.[10][13][14]
| Adjuvant Type | Function | Examples |
| Surfactants (Spreaders, Stickers) | To reduce the surface tension of spray droplets, leading to better coverage and adhesion to the target surface.[10][12] | Non-ionic surfactants, organosilicones. |
| Oils (Crop Oils, Methylated Seed Oils) | To enhance the penetration of the pyrazole AI through waxy plant cuticles.[12][14] | Petroleum-based oils, vegetable oils. |
| Buffering Agents/Acidifiers | To adjust the pH of the spray solution to a range where the pyrazole AI is most stable and effective.[10][12] | Citric acid, phosphate buffers. |
| Drift Control Agents | To increase the droplet size of the spray, reducing the potential for off-target drift.[14] | Polyacrylamides, polysaccharides. |
Chapter 4: Protocols for Pyrazole Formulation Preparation
The following protocols provide a detailed, step-by-step methodology for preparing common formulation types for pyrazole compounds. These protocols are designed to be self-validating, with built-in quality control checkpoints.
Protocol for Emulsifiable Concentrate (EC) Formulation
Objective: To prepare a stable EC formulation of a pyrazole AI.
Materials:
-
Pyrazole Active Ingredient (AI)
-
Organic Solvent (e.g., Aromatic 150)
-
Emulsifier Blend (anionic and non-ionic)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Balance
Procedure:
-
Solvent Addition: In a beaker, add the required amount of the organic solvent.
-
AI Dissolution: While stirring, slowly add the pre-weighed pyrazole AI to the solvent. Continue stirring until the AI is completely dissolved.
-
Emulsifier Addition: Add the required amount of the anionic and non-ionic emulsifier blend to the solution.
-
Homogenization: Continue stirring for 15-20 minutes to ensure a homogenous mixture.
-
Quality Control:
-
Appearance: The final product should be a clear, homogenous liquid.
-
Emulsion Stability Test: Add 1 mL of the EC formulation to 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times and let it stand. A stable emulsion should show no signs of separation or creaming after 30 minutes.
-
Protocol for Wettable Powder (WP) Formulation
Objective: To prepare a WP formulation of a pyrazole AI with good wettability and suspensibility.
Materials:
-
Pyrazole Active Ingredient (AI)
-
Wetting Agent (e.g., sodium lauryl sulfate)
-
Dispersing Agent (e.g., sodium lignosulfonate)
-
Inert Carrier (e.g., kaolin clay)
-
Air-jet mill or hammer mill
-
Blender
-
Sieve
Procedure:
-
Pre-milling: If the pyrazole AI has a large particle size, pre-mill it to a finer powder.
-
Blending: In a blender, combine the pre-weighed pyrazole AI, wetting agent, dispersing agent, and inert carrier. Blend for 10-15 minutes to achieve a uniform mixture.
-
Milling: Pass the blended powder through an air-jet mill or hammer mill to achieve the desired particle size (typically < 40 µm).
-
Sieving: Sieve the milled powder to remove any oversized particles.
-
Quality Control:
-
Wettability Test: Add a small amount of the WP to water. It should wet and sink within 1 minute.
-
Suspensibility Test: Prepare a suspension of the WP in standard hard water. After 30 minutes, the amount of sediment should be minimal.
-
Protocol for Granule (G) Formulation
Objective: To prepare a granular formulation for controlled release and targeted application.
Materials:
-
Pyrazole Active Ingredient (AI)
-
Inert Granular Carrier (e.g., sand, clay granules)
-
Binder (e.g., polyvinyl alcohol)
-
Solvent for AI (if necessary)
-
Pan granulator or fluid bed coater
Procedure:
-
Binder Solution Preparation: Dissolve the binder in a suitable solvent.
-
AI Slurry Preparation: If the AI is a solid, create a slurry by dispersing it in the binder solution. If the AI is a liquid or soluble, dissolve it in the binder solution.
-
Granulation:
-
Pan Granulator: Place the inert carrier granules in the pan granulator. While the pan is rotating, spray the AI/binder slurry onto the granules.
-
Fluid Bed Coater: Place the inert carrier granules in the fluid bed coater. Spray the AI/binder slurry onto the fluidized granules.
-
-
Drying: Dry the coated granules in an oven at a temperature that will not degrade the AI.
-
Sieving: Sieve the dried granules to obtain the desired particle size range.
-
Quality Control:
-
AI Content Uniformity: Analyze samples from different batches to ensure a consistent AI loading.
-
Attrition Resistance: Test the granules for their ability to withstand abrasion without breaking down.
-
Chapter 5: Stability Testing and Field Trial Preparation
Stability testing is a critical step to ensure that the formulated pyrazole compound will remain effective and safe under field conditions.
Accelerated Stability Testing Protocol
Objective: To predict the long-term stability of the formulated pyrazole product.
Procedure:
-
Sample Preparation: Place samples of the formulated product in sealed, appropriate containers.
-
Storage Conditions: Store the samples in a stability chamber at elevated temperatures (e.g., 54°C for 14 days, which simulates approximately 2 years of storage at ambient temperature).
-
Analysis: At specified time intervals, remove samples and analyze for:
-
AI Content: To check for degradation of the pyrazole AI.
-
Physical Properties: To assess changes in appearance, viscosity (for liquids), suspensibility (for solids), and emulsion stability (for ECs).
-
pH: To monitor for any significant changes.
-
Field Trial Design and Execution
The design of field trials must be statistically robust and reflect the intended use of the product.[3][4]
Key Considerations for Field Trials:
-
Plot Design: Use a randomized complete block design with a sufficient number of replicates (typically a minimum of 4).
-
Treatments: Include an untreated control, the experimental pyrazole formulation at various application rates, and a commercial standard for comparison.
-
Application: Calibrate spray equipment to ensure accurate and uniform application.
-
Data Collection: Collect data on pest/weed/disease control, crop safety (phytotoxicity), and yield.
-
Residue Analysis: For agrochemical applications, collect crop samples at appropriate intervals to determine the magnitude of pesticide residues.[3][4]
Chapter 6: Safety and Handling
Safe handling of pyrazole compounds and their formulations is paramount.[15][16][17][18]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. For dusty formulations, a respirator may be necessary.[15]
-
Ventilation: Work in a well-ventilated area or under a fume hood.[15][17]
-
Storage: Store pyrazole compounds and their formulations in a cool, dry, and well-ventilated area, away from incompatible materials.[15]
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.[15][16]
Visualizations
Diagram 1: General Workflow for Pyrazole Formulation Development
Caption: Formulation Selection Decision Tree.
References
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
- Residue Chemistry Test Guidelines OPPTS 860.1500 Crop Field Trials. (n.d.). Regulations.gov.
- Pyrazole - Properties, Synthesis, Reactions etc. (2022, January 29). ChemicalBook.
- Pyrazole - Safety Data Sheet. (n.d.). ChemicalBook.
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Residue chemistry guidelines section 9 crop field trials. (n.d.). . Retrieved from
- Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. (n.d.). Benchchem.
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- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications.
- Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
- Residue trials for crops or plant products used as food or feed. (n.d.). Pesticide Registration Toolkit.
- Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (n.d.). MDPI.
- GUIDELINES FOR TRIALS PRIOR TO REGISTRATION OF CHEMICAL CONTROL AGENTS FOR USE ON TOBACCO: 1998. (n.d.). CORE.
- PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. (2026, January 8). ResearchGate.
- Pesticide product trials permits. (2025, June 10). HSE.
- Increasing pesticide effectiveness with adjuvants. (n.d.). University of Florida.
- The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pyrazole | C3H4N2 | CID 1048. (n.d.). PubChem.
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- PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007, March 27). LOCKSS.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry.
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- 4 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Aldrich P56607 - SAFETY DATA SHEET. (2024, October 18). Sigma-Aldrich.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). PubMed.
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). PMC.
- Adjuvants for Enhancing Herbicide Performance. (n.d.). Apparent Ag.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Thieme Connect.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). IJRASET.
- Preventive Safety Precautions When Using and Trading Agrochemicals. (n.d.). IntechOpen.
- Increasing Pesticide Effectiveness With Adjuvants. (2022, February 1). Citrus Industry Magazine.
- Pyrazole compounds or salts thereof and preparation method thereof, and weedicide composition and application thereof. (n.d.). SciSpace.
- Application Notes and Protocols for the Synthesis of Pyrazoles from 5-Hydrazinoisophthalic acid hydrochloride. (n.d.). Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). ScienceDirect.
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 24). PubMed.
- Adjuvants: What they do and how they do it. (2023, May 12). Saskatchewan Pulse Growers.
- Spray Adjuvants. (2022, June 30). Penn State Extension.
- Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023, March 8). PubMed.
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Troubleshooting & Optimization
common side products in the synthesis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support center for the synthesis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate. This molecule is a valuable building block in medicinal and agrochemical research, and its successful synthesis is critical for many discovery programs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its multi-step synthesis. We will address specific problems in a question-and-answer format, providing insights into the root causes and offering field-proven solutions. Our approach assumes a common synthetic route: (1) Knorr-type pyrazole formation from a β-ketoester and hydrazine, (2) subsequent N-methylation, and (3) electrophilic chlorination at the C4 position.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Question 1: My initial pyrazole synthesis yields two regioisomers. How can I improve the selectivity for the desired 5-methyl-1H-pyrazole-3-carboxylate?
Plausible Cause: This is a classic regioselectivity challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound, such as methyl acetoacetate or a related β-ketoester, and a monosubstituted hydrazine (or hydrazine itself). The reaction proceeds via condensation, and the initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons. This leads to the formation of two potential regioisomers: the desired methyl 5-methyl-1H-pyrazole-3-carboxylate and the undesired methyl 3-methyl-1H-pyrazole-5-carboxylate.[1][2][3] The reaction's regioselectivity is sensitive to factors like pH, solvent, temperature, and the steric and electronic properties of the substituents on the dicarbonyl compound.[1][4]
Troubleshooting & Solutions:
-
Control the Reaction pH: The initial addition-condensation step is pH-dependent. Running the reaction under acidic conditions (e.g., using hydrazine sulfate or hydrochloride, or adding a catalytic amount of acetic acid) often favors the attack of the more basic NH2 group of hydrazine at the more electrophilic ketone carbonyl over the ester carbonyl, which can steer the reaction towards the desired 5-methyl isomer.
-
Solvent Selection: Aprotic dipolar solvents like N,N-dimethylacetamide (DMA) or DMF have been shown to improve regioselectivity compared to protic solvents like ethanol in similar condensations.[4]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) initially to favor the kinetically controlled product, which is often the more desired regioisomer.
-
Purification Strategy: If a mixture is unavoidable, the two regioisomers can typically be separated by silica gel column chromatography. Their differing polarity, due to the arrangement of the methyl and ester groups, usually allows for effective separation. Use a gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.
Analytical Confirmation: The two isomers can be distinguished using ¹H NMR and ¹³C NMR. The chemical shift of the C4-proton and the methyl group will differ. 2D NMR techniques like HMBC and NOESY can definitively establish the connectivity and spatial relationships to confirm which isomer is which.
Question 2: My N-methylation step is producing a mixture of two isomers. How do I selectively synthesize the 1-methyl product?
Plausible Cause: An N-unsubstituted pyrazole ring exists as a mixture of tautomers, which means the proton can reside on either of the two nitrogen atoms.[5][6] When you perform an N-alkylation, the alkylating agent (e.g., methyl iodide, dimethyl sulfate) can react at either nitrogen, leading to a mixture of N1- and N2-alkylated regioisomers.[7][8] The ratio of these products is influenced by the steric hindrance around each nitrogen, the nature of the base used for deprotonation, the solvent, and the electrophile itself.[9][10] For the 5-methyl-1H-pyrazole-3-carboxylate precursor, the N1 position is adjacent to the ester group, while the N2 position is adjacent to the methyl group.
Troubleshooting & Solutions:
-
Choice of Base and Solvent: The choice of base is critical. Using a strong, bulky base like potassium tert-butoxide can sterically hinder the approach to the more crowded nitrogen atom. Conversely, a weaker base like potassium carbonate in a polar aprotic solvent like DMF or acetonitrile often provides good selectivity. The counter-ion of the base (e.g., Na⁺ vs. K⁺) can also influence regioselectivity by coordinating with the pyrazole anion.
-
Steric Control: The N2 position (adjacent to the C5-methyl group) is generally more sterically hindered than the N1 position (adjacent to the C3-ester group). This intrinsic steric bias often favors alkylation at the N1 position. Using a bulkier alkylating agent can enhance this effect, although for methylation this is not an option.
-
Thermodynamic vs. Kinetic Control: Running the reaction at a lower temperature may favor the kinetically preferred product. It is often necessary to screen different conditions (base, solvent, temperature) to find the optimal selectivity for the desired N1-methyl isomer.
-
Purification: As with the initial pyrazole formation, the N1 and N2 methylated isomers typically have different polarities and can be separated by column chromatography. The N1-methyl isomer is often the more thermodynamically stable and may be the major product.
Analytical Confirmation: The isomers can be readily identified by ¹H NMR. The chemical shift of the N-methyl protons will be different for each isomer. A NOESY experiment showing a correlation between the N-methyl protons and the C5-methyl protons would confirm the N1-methyl structure, whereas a correlation to the C4-proton would be expected for both but might show a stronger effect for the N2-isomer.
Question 3: The final chlorination step is messy. I'm seeing unreacted starting material, the desired product, and a di-chlorinated species in my analysis. How can I optimize this?
Plausible Cause: Electrophilic chlorination of the pyrazole ring is typically highly regioselective for the C4 position, which is the most electron-rich and sterically accessible.[11] However, controlling the stoichiometry and reactivity of the chlorinating agent is crucial.
-
Incomplete Reaction: Insufficient chlorinating agent, low temperature, or short reaction time can lead to unreacted starting material.
-
Over-reaction (Di-chlorination): Using an excess of a powerful chlorinating agent like sulfuryl chloride (SO₂Cl₂) can lead to the formation of di-chlorinated byproducts.[12][13] While the C4 position is most reactive, other positions can react under forcing conditions, or the methyl group itself could be chlorinated.
-
Degradation: Strong chlorinating agents can sometimes lead to ring-opening or other degradation pathways, especially if the reaction is not properly cooled.
Troubleshooting & Solutions:
-
Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is effective but can be aggressive. Milder reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) often provide better control and cleaner reactions, though they may require longer reaction times or catalytic activation.[14][15] An alternative green chemistry approach uses HCl and H₂O₂.[16]
-
Stoichiometry Control: Carefully control the stoichiometry. Add the chlorinating agent dropwise as a solution to the reaction mixture at a low temperature (e.g., 0-5 °C) to manage the exotherm and prevent localized high concentrations. A slight excess (e.g., 1.05-1.1 equivalents) is often optimal.
-
Solvent and Temperature: Aprotic solvents that are inert to the chlorinating agent, such as dichloromethane (DCM), chloroform, or acetic acid, are commonly used. Maintaining a low temperature throughout the addition and then allowing the reaction to slowly warm to room temperature can significantly improve selectivity.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Quench the reaction (e.g., with a sodium bisulfite solution) as soon as the starting material is consumed to prevent the formation of over-chlorinated products.
Analytical Confirmation: Mass spectrometry is the best tool to quickly identify the starting material (M), the mono-chlorinated product (M+34), and the di-chlorinated byproduct (M+68), accounting for the isotopic pattern of chlorine.
Question 4: My final purified product is contaminated with the corresponding carboxylic acid. How did this happen and how can I remove it?
Plausible Cause: The methyl ester functional group is susceptible to hydrolysis under either acidic or basic conditions.[17] This side product, 4-chloro-5-methyl-1-methyl-1H-pyrazole-3-carboxylic acid, can be formed during:
-
Reaction Workup: Using strong aqueous acid or base during the workup of any of the synthetic steps can cause hydrolysis.
-
Purification: If purification is performed on silica gel that is slightly acidic, prolonged exposure can lead to some hydrolysis, especially if protic solvents like methanol are used in high concentrations in the eluent.
-
Storage: If the final compound is stored for long periods, especially if exposed to moisture, slow hydrolysis can occur.
Troubleshooting & Solutions:
-
Neutral Workup Conditions: Whenever possible, use neutral or mildly acidic/basic conditions during aqueous workups. For example, use a saturated ammonium chloride solution instead of dilute HCl, or a saturated sodium bicarbonate solution instead of sodium hydroxide.
-
Purification to Remove the Acid: The carboxylic acid impurity is significantly more polar than the desired methyl ester.
-
Acid-Base Extraction: The most effective way to remove the acid is through a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate or DCM. Wash the organic layer with a mild aqueous base like 5% sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester remains in the organic layer. Afterwards, wash the organic layer with brine, dry it over sodium sulfate, and concentrate it.
-
Chromatography: While chromatography can work, the carboxylic acid can streak on the column. Pre-treating the silica with triethylamine (e.g., 1% in the eluent) can help, but the extraction method is generally cleaner and more efficient.
-
Analytical Confirmation: The presence of the carboxylic acid can be confirmed by LC-MS (it will have a different retention time and a mass 14 units lower than the ester). In ¹H NMR, the characteristic singlet for the O-methyl group of the ester (around 3.8-4.0 ppm) will be absent in the impurity.
Summary of Potential Side Products
| Side Product/Impurity | Structure | Molecular Weight ( g/mol ) | Key Analytical Feature |
| Regioisomer 1 (Cyclization) | Methyl 3-methyl-1H-pyrazole-5-carboxylate | 140.14 | Different chemical shifts for C4-H and methyl group in NMR compared to desired isomer. |
| Regioisomer 2 (N-Methylation) | Methyl 4-chloro-3-methyl-2H-pyrazole-5-carboxylate | 204.62 | Distinct N-methyl signal in ¹H NMR; different fragmentation in MS. |
| Over-chlorination Product | Methyl 4,X-dichloro-5-methyl-1H-pyrazole-3-carboxylate | 239.05 | Mass peak at M+34 relative to the desired product; distinct aromatic proton signals in NMR. |
| Hydrolysis Product | 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | 190.60 | Absence of methyl ester signal (~3.9 ppm) in ¹H NMR; mass peak 14 amu lower than desired product. |
| Unreacted Precursor | Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | 170.18 | Mass peak 34 amu lower than desired product; presence of a signal for C4-H in ¹H NMR. |
Key Experimental Workflows & Diagrams
Workflow 1: Purification via Acid-Base Extraction
This protocol is designed to remove acidic impurities, such as the hydrolyzed carboxylic acid, from the desired neutral ester product.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, DCM) at a concentration of approximately 50-100 mg/mL.
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer. The acidic impurity is now in this aqueous layer as its sodium salt.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) to the remaining organic layer in the funnel. Shake and separate as before. This step removes residual water and bicarbonate.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to yield the purified ester product.
Visual Diagrams
Caption: Regioselectivity in Knorr pyrazole synthesis.
Caption: N-Alkylation pathways for pyrazole tautomers.
Caption: A logical workflow for troubleshooting synthesis.
References
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
de la Rosa, S., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Guezguez, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules - MDPI. [Link]
-
Senecal, T. D., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters. [Link]
-
Dorofeeva, Y. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules - MDPI. [Link]
-
Hacıalioğlu, E., et al. (2020). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules - MDPI. [Link]
-
Prier, C. K., et al. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
Guezguez, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules - MDPI. [Link]
-
Various Authors. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]
-
Chen, C., Chen, J., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. [Link]
-
Chen, C., Chen, J., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. ResearchGate. [Link]
-
Ilhan, I. O., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]
-
Ghorai, P., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
OC hem simplified. (2019). synthesis of pyrazoles. YouTube. [Link]
- CN103664875A. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
Kattamuri, P. V., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank - MDPI. [Link]
-
Popa, M. L., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions - MDPI. [Link]
- CN107474013A. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
- CN106187894A. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Various Authors. (n.d.). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ResearchGate. [Link]
-
Autechem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS 127892-62-0. [Link]
-
Organic Chemistry Portal. (n.d.). SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. [Link]
-
Various Authors. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. [Link]
-
Ma, T., Zheng, Y., & Huang, S. (2023). SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. ResearchGate. [Link]
-
Naim, M. J., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules - MDPI. [Link]
-
Isloor, A. M., et al. (2010). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank - MDPI. [Link]
Sources
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- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
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- 16. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Pyrazole Ring Formation
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Core Principles: The Knorr Pyrazole Synthesis Mechanism
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most robust and widely used methods for constructing the pyrazole ring.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3][4] Understanding the mechanism is the first step in effective troubleshooting.
The reaction typically proceeds via the following steps under acidic or basic catalysis:
-
Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: A water molecule is eliminated to form a hydrazone or enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[5]
Mechanism of Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyrazole synthesis? A1: The most prevalent method is the Knorr synthesis, which uses a 1,3-dicarbonyl compound (like acetylacetone or ethyl acetoacetate) and a hydrazine (such as hydrazine hydrate or phenylhydrazine).[2][3] Other methods include using α,β-unsaturated aldehydes or ketones with hydrazine.[6]
Q2: My starting 1,3-dicarbonyl is unsymmetrical. How does this affect the reaction? A2: Using an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of a mixture of two regioisomeric pyrazole products.[5] The regioselectivity is influenced by factors like pH, solvent, and the electronic and steric properties of the substituents on both the dicarbonyl and the hydrazine.[5] Careful optimization and purification are necessary to isolate the desired isomer.
Q3: Are there "green" or more environmentally friendly methods for pyrazole synthesis? A3: Yes, significant research has focused on green chemistry approaches. These include using water as a solvent, employing catalysts like nano-ZnO or reusable solid acids, and utilizing energy-efficient techniques such as microwave or ultrasound-assisted synthesis.[7][8][9] Solvent-free reaction conditions have also been developed to reduce waste and environmental impact.[10]
Q4: How critical is the purity of my starting materials? A4: Starting material purity is paramount. Impurities in your 1,3-dicarbonyl or hydrazine can lead to unwanted side reactions, resulting in reduced yields and a more complex purification process. It is always recommended to use high-purity reagents (e.g., >98%) and to purify or re-distill starting materials if their quality is uncertain.
Troubleshooting Guide: Low Yield
Low yield is the most common complaint in pyrazole synthesis. The key to solving it is to systematically identify the root cause. Use the following guide to diagnose and resolve the issue.
Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low reaction yield.
Issue 1: Reaction is Incomplete or Stalled
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining, even after the expected reaction time.
| Potential Cause | Explanation & Solution |
| Insufficient Reaction Time or Temperature | Condensation reactions can be slow. The final dehydration step to form the aromatic ring is often the rate-determining step and may require heat.[5] Solution: First, try increasing the reaction time, monitoring progress every few hours. If the reaction remains stalled, gradually increase the temperature, potentially to reflux. Microwave-assisted synthesis can also dramatically reduce reaction times. |
| Suboptimal Catalyst | The choice and amount of catalyst are critical. Acid catalysts (e.g., acetic acid, HCl, PTSA) protonate a carbonyl group, making it more electrophilic for the initial attack by hydrazine.[1][4] Solution: If using an acid catalyst, ensure it is not used in stoichiometric amounts, which can protonate the hydrazine nucleophile. If the reaction is sluggish, a slightly stronger acid or a different catalyst, such as a Lewis acid or a solid-supported catalyst, may be beneficial.[8] |
| Poor Solvent Choice | The solvent affects reactant solubility and can mediate the reaction. While polar protic solvents like ethanol are common, they can sometimes hinder reactions involving less nucleophilic hydrazines (e.g., aryl hydrazines).[11] Solution: Consider switching to an aprotic dipolar solvent like DMF, DMAc, or NMP, especially for aryl hydrazines.[11] These solvents can accelerate the dehydration steps and improve yields.[11] |
| Steric Hindrance | Bulky substituents on either the hydrazine or the dicarbonyl compound can physically block the reactive sites, slowing down the reaction rate.[12] Solution: This issue often requires more forcing conditions, such as higher temperatures or longer reaction times. In some cases, a different synthetic route may be necessary if steric hindrance is severe. |
Issue 2: Reaction is Complete, but Isolated Yield is Low
Symptoms: TLC/LC-MS shows good conversion to the desired product, but the mass of the purified product is low.
| Potential Cause | Explanation & Solution |
| Product Loss During Work-up | Pyrazoles can have varying polarities and may be partially soluble in the aqueous phase during extraction. Improper pH adjustment can also lead to loss if the pyrazole has acidic or basic functional groups. Solution: Before extraction, ensure the reaction solvent is removed under reduced pressure. Use a suitable organic solvent for extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery. If your product is basic, consider an acid wash for purification, followed by basification and re-extraction.[13][14][15] |
| Inefficient Purification | The product may be lost during purification. For column chromatography, basic pyrazoles can stick irreversibly to acidic silica gel.[13] For recrystallization, choosing the wrong solvent system can lead to poor recovery. Solution: • Chromatography: Deactivate silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[13] Alternatively, use neutral alumina. • Recrystallization: Perform small-scale solvent screening to find an optimal system. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[13] Dissolve the crude product in a minimum of hot solvent and allow it to cool slowly. |
| Formation of Hard-to-Separate Byproducts | The main issue might be the formation of byproducts with similar polarity to your desired product, making separation difficult and leading to a lower yield of pure material. Regioisomers are a classic example. Solution: Focus on optimizing the reaction conditions to improve selectivity (see next section). For purification, high-performance liquid chromatography (HPLC) may be required. |
Side Reaction Spotlight: Controlling Regioisomers
When using an unsymmetrical 1,3-dicarbonyl, controlling which nitrogen of the hydrazine attacks which carbonyl is key to obtaining a single product.
Factors Influencing Regioselectivity
Caption: Key factors that control the regiochemical outcome.
-
Mechanism under Acidic Conditions: In acidic media, the reaction is often thermodynamically controlled. The initial attack typically occurs at the more reactive carbonyl (less sterically hindered or more electronically activated).
-
Mechanism under Basic or Neutral Conditions: Under neutral or basic conditions, the reaction can be kinetically controlled, and the initial attack may occur at the most electrophilic carbonyl carbon.[5]
-
Strategic Solutions:
-
pH Control: Systematically screen the reaction under acidic (e.g., acetic acid), neutral, and basic (e.g., piperidine) conditions to determine which provides the best selectivity.
-
Solvent Screening: As noted previously, the solvent can play a major role. Aprotic dipolar solvents have been shown to afford high regioselectivity in the synthesis of 1-aryl-substituted pyrazoles.[8][11]
-
Protecting Groups: In complex syntheses, it may be necessary to use a 1,3-dicarbonyl with a protecting group that can be removed later to ensure the desired regiochemistry.
-
Protocols & Methodologies
General Protocol for the Synthesis of 3,5-Dimethyl-1-phenylpyrazole
This protocol is a representative example of the Knorr synthesis and should be adapted based on the specific reactivity of your substrates.
Materials:
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (Catalyst)
-
Ethanol (Solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol.
-
Add acetylacetone (1.0 eq) to the solvent.
-
Add phenylhydrazine (1.0 eq) dropwise to the stirring solution at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting materials are consumed, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Proceed with the work-up and purification.
Standard Work-up and Purification Protocol
-
Quench & Dilute: To the crude reaction residue, add deionized water and an immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer two more times with the organic solvent.
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with 1M HCl (to remove any unreacted basic hydrazine), saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine (to remove excess water).
-
Dry & Filter: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and wash it with a small amount of the organic solvent.
-
Concentrate: Remove the solvent from the filtrate under reduced pressure to yield the crude pyrazole product.
-
Purify:
Data Interpretation
-
¹H NMR: Look for the disappearance of the characteristic enol and keto protons of the 1,3-dicarbonyl starting material. The appearance of a singlet for the C4-H of the pyrazole ring (typically around 6.0-7.0 ppm) is a strong indicator of product formation.
-
Mass Spectrometry (MS): Confirm the molecular weight of the desired product by identifying the molecular ion peak (M+H)⁺.
-
TLC Analysis: The presence of multiple spots can indicate an incomplete reaction, the formation of side products, or regioisomers.
References
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- Knorr Pyrazole Synthesis. (n.d.).
- Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.).
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchG
- Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition - ResearchG
- Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- WO2011076194A1 - Method for purifying pyrazoles - Google P
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
- Influence of catalyst proportion on the synthesis of pyranopyrazole - ResearchG
- Optimizing solvent and base selection for pyrazole synthesis - Benchchem. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
- Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (n.d.).
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles - MDPI. (2022).
- Unit 4 Pyrazole | PDF - Slideshare. (n.d.).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Troubleshooting the reaction mechanism of pyrazole form
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (n.d.).
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).
- 4 - Organic Syntheses Procedure. (n.d.).
Sources
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- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Pyrazole Chlorination
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the pyrazole chlorination step. As your partner in chemical synthesis, we provide not just protocols, but the underlying principles and troubleshooting strategies to empower your research and development. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the chlorination of pyrazoles.
Q1: What are the most common reagents for chlorinating a pyrazole ring? The choice of chlorinating agent is critical and depends on the substrate's reactivity, desired selectivity, and scale. The three most common reagents are:
-
N-Chlorosuccinimide (NCS): A mild and easy-to-handle solid, often preferred for its selectivity with electron-rich pyrazoles.[1][2] It is considered a convenient and safer alternative to gaseous chlorine.[2]
-
Sulfuryl Chloride (SO₂Cl₂): A powerful liquid chlorinating agent suitable for less reactive or deactivated pyrazoles.[3] Its high reactivity can sometimes lead to over-chlorination or side reactions if not carefully controlled.[4]
-
Trichloroisocyanuric Acid (TCCA): A high-capacity, solid chlorine source that is efficient, low-cost, and environmentally benign.[5][6] It can act as both an oxidant and a chlorinating agent, which is useful in one-pot cyclization/chlorination strategies.[7][8]
Q2: Where does chlorination typically occur on the pyrazole ring? For N-unsubstituted or N1-substituted pyrazoles, electrophilic chlorination overwhelmingly occurs at the C4 position, which is the most electron-rich and sterically accessible site.[9][10] If the C4 position is already substituted, chlorination becomes more challenging and may require harsher conditions, potentially leading to a mixture of products or no reaction.[10]
Q3: What is the underlying mechanism of pyrazole chlorination? The reaction proceeds via an electrophilic aromatic substitution mechanism.[6][11] The chlorinating agent provides an electrophilic chlorine source ("Cl+") that attacks the electron-rich pyrazole ring. This forms a cationic intermediate (a σ-adduct), which is then deprotonated to restore aromaticity and yield the 4-chloropyrazole product.[6]
Q4: Can I chlorinate other positions, like C3 or C5? Direct electrophilic chlorination at C3 or C5 is difficult if C4 is available.[10] Achieving substitution at these positions often requires a more complex, multi-step strategy. This can involve:
-
Blocking the C4 position with a removable group.
-
Using a directed metalation approach followed by quenching with a chlorine source.
-
Constructing the pyrazole ring with the chlorine atom already in the desired position. A three-step method involving condensation, halogenation, and oxidation has been described for preparing 3-halopyrazoles.[12]
Troubleshooting and Optimization Guide
Encountering unexpected results is a common part of research. This guide provides a systematic approach to diagnosing and solving problems during pyrazole chlorination.
Core Logic for Troubleshooting
Successful troubleshooting begins with isolating variables. Before modifying the core reaction, always verify the purity of your starting materials and the integrity of your reagents and solvents.
Sources
- 1. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
- 3. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 4. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 4-Chloro-5-methyl-1H-pyrazole-3-carboxylate
Welcome to the dedicated technical support guide for navigating the challenges in the purification of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate?
A1: The impurity profile can be complex and typically arises from three main sources: the initial cyclocondensation, the subsequent chlorination, and degradation during workup or storage. The most common impurities include:
-
Regioisomers: Specifically, methyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate. This is a common issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][3][4]
-
Unreacted Starting Materials: Residual amounts of the β-ketoester precursor or the unchlorinated pyrazole intermediate.
-
Over-chlorinated Byproducts: Dichloro-pyrazole species can form if the chlorination reaction is not carefully controlled.
-
Hydrolysis Product: The corresponding carboxylic acid (4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid) can form if the methyl ester is exposed to acidic or basic conditions, particularly in the presence of water.
-
Dechlorinated Product: Although less common, reductive dechlorination can occur under certain conditions, yielding methyl 5-methyl-1H-pyrazole-3-carboxylate.
Q2: How can I control the regioselectivity of the initial pyrazole ring formation?
A2: The formation of regioisomers is a well-documented challenge in pyrazole synthesis.[1][2][3][4] The key is to control the initial reaction between the unsymmetrical β-ketoester and methylhydrazine. The regioselectivity is influenced by the reaction conditions, particularly the solvent. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can significantly improve the regioselectivity in favor of the desired isomer compared to standard solvents like ethanol.[2] This is attributed to the ability of these solvents to modulate the reactivity of the two carbonyl groups of the β-ketoester.
Q3: What are the best practices for the chlorination step to avoid side reactions?
A3: The chlorination of the pyrazole ring at the 4-position is a critical step. To minimize the formation of over-chlorinated byproducts, careful control of the reaction conditions is essential. When using strong chlorinating agents like sulfuryl chloride (SO₂Cl₂), it is crucial to maintain a low temperature (e.g., 0-5 °C) and to use a stoichiometric amount of the reagent. Alternative, milder chlorination methods can also be employed, such as using a mixture of hydrochloric acid and hydrogen peroxide or electrochemical chlorination, which can offer better control and a more favorable impurity profile.[5][6]
Q4: How can I prevent the hydrolysis of the methyl ester during purification?
A4: Ester hydrolysis is a common degradation pathway. To prevent this, it is important to work under anhydrous conditions as much as possible, especially when using acidic or basic reagents. During aqueous workups, it is advisable to use a saturated sodium bicarbonate solution for neutralization and to minimize the contact time. Ensure all organic solvents used for extraction and chromatography are dry. If the carboxylic acid impurity does form, it can often be removed by an acidic wash during the workup or by recrystallization, as the carboxylic acid will have different solubility properties.
Q5: What are suitable analytical techniques to assess the purity of the final product?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent initial technique for monitoring reaction progress and identifying the number of components in the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to resolve closely related impurities like regioisomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of unknown impurities.
Troubleshooting Guides
Problem 1: Presence of a Regioisomer Impurity
Causality: The reaction of an unsymmetrical β-ketoester with methylhydrazine can proceed via two different pathways, leading to the formation of two regioisomers. The ratio of these isomers is dependent on the relative reactivity of the two carbonyl groups in the β-ketoester and the reaction conditions.
Troubleshooting Workflow:
Caption: Workflow for addressing regioisomer impurities.
Detailed Protocols:
-
Reaction Optimization (Preventative):
-
Solvent Selection: If repeating the synthesis, consider replacing ethanol with a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to enhance regioselectivity.[2]
-
Temperature Control: Perform the reaction at a consistent and controlled temperature, as this can influence the reaction pathway.
-
-
Purification by Column Chromatography (Corrective):
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. The optimal ratio will need to be determined by TLC analysis. The regioisomers will likely have slightly different polarities, allowing for their separation.
-
| Solvent System (Hexane:Ethyl Acetate) | Observation | Recommendation |
| 9:1 | Both isomers have high Rf values and are close together. | Increase polarity. |
| 7:3 | Isomers begin to separate. | Good starting point for gradient elution. |
| 1:1 | Isomers are well-separated but may elute too quickly. | Decrease polarity or use as the upper limit of a gradient. |
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC or HPLC to identify the pure fractions containing the desired isomer. Combine the pure fractions and evaporate the solvent under reduced pressure.
Problem 2: Over-chlorination or Incomplete Chlorination
Causality: Using an excess of a strong chlorinating agent or running the reaction at too high a temperature can lead to the formation of di-chlorinated byproducts. Conversely, insufficient chlorinating agent or reaction time will result in incomplete conversion of the starting material.
Troubleshooting Steps:
-
Reaction Control:
-
Temperature: Maintain the reaction temperature strictly, preferably between 0 °C and 5 °C, when using potent chlorinating agents like sulfuryl chloride.
-
Stoichiometry: Carefully measure and add the chlorinating agent, aiming for a slight excess (e.g., 1.1 equivalents) to ensure complete conversion without promoting over-chlorination. Add the reagent dropwise to control the reaction rate and temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
-
Purification:
-
Unreacted Starting Material: The unchlorinated pyrazole is more polar than the chlorinated product. It can often be separated by column chromatography.
-
Over-chlorinated Byproduct: The di-chlorinated byproduct will be less polar than the desired mono-chlorinated product. Column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate) can effectively separate these compounds.
-
Problem 3: Presence of the Carboxylic Acid Impurity due to Ester Hydrolysis
Causality: The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water. This can occur during the reaction workup if pH is not carefully controlled or during storage if the product is exposed to moisture.
Troubleshooting Workflow:
Caption: Workflow for removing carboxylic acid impurities.
Detailed Protocols:
-
Aqueous Workup Modification:
-
After the reaction is complete, and if the reaction mixture is basic, perform a careful neutralization.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute solution of a weak acid, such as 1% aqueous citric acid or dilute HCl. This will protonate the carboxylic acid impurity, making it more water-soluble and allowing it to be removed in the aqueous phase.
-
Follow with a wash with saturated sodium bicarbonate solution to remove any remaining acid, and then a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before evaporating the solvent.
-
-
Purification by Recrystallization:
-
The carboxylic acid is significantly more polar than the methyl ester. This difference in polarity can be exploited during recrystallization.
-
Choose a solvent system where the ester has high solubility at high temperatures and low solubility at low temperatures, while the carboxylic acid remains either soluble or insoluble at all temperatures.
-
| Recrystallization Solvent | Rationale |
| Isopropanol/Water | The ester should be soluble in hot isopropanol. The addition of water as an anti-solvent can induce crystallization of the less polar ester, while the more polar carboxylic acid may remain in the mother liquor. |
| Toluene | A less polar solvent that may selectively dissolve the ester at elevated temperatures, leaving the more polar carboxylic acid as an insoluble solid that can be removed by hot filtration. |
| Ethanol | Often a good solvent for recrystallizing pyrazole derivatives.[8] |
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
References
- Raw, S. A., & Turner, P. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Beilstein Journal of Organic Chemistry, 4, 23.
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Bueno, J. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Bueno, J., & Villanova, S. (2009). Efficient Parallel Synthesis of Privileged Benzopyranylpyrazoles via Regioselective Condensation of β-Keto Aldehydes with Hydrazines.
- Atcha, R. & Magini, A., et al. (2021). An efficient one-pot method for the synthesis of fully substituted pyrazole derivatives. Organic & Biomolecular Chemistry.
- Shen, M., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 178-218.
- Al-Zaydi, K. M. (2014).
- Zhang, J., & Li, X. (2013). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- Lamberth, C. (1995). Preparation of 4-chloropyrazoles.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Chen, J., et al. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- El-Gendy, A. A., et al. (2014). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical Crystallography, 44(10-12), 523-529.
-
SIELC Technologies. (2018). Pyrazole, 4-chloro-3-methyl-. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. Retrieved from [Link]
- Palkó, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. Pyrazole, 4-chloro-3-methyl- | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
preventing degradation of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate during storage
Welcome to the dedicated technical support guide for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this critical chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and handling.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
Q1: What are the primary degradation pathways for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate?
A1: Based on its structure, the two most probable degradation pathways are hydrolysis of the methyl ester and, to a lesser extent, potential reactions involving the chloro substituent.
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture, which can be catalyzed by acidic or basic conditions. This reaction would yield the corresponding carboxylic acid (4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid) and methanol. This is a common degradation pathway for many methyl esters.[1][2]
-
Dechlorination: While the C-Cl bond on the pyrazole ring is generally stable, prolonged exposure to certain conditions, such as reducing agents or photolytic conditions, could potentially lead to dechlorination. However, pyrazole derivatives are generally noted for good photostability.[3]
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A2: To minimize degradation, methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate should be stored in a cool, dry, and dark environment under an inert atmosphere.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of chemical reactions, including hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.[4] |
| Light | Amber vial or dark location | Although pyrazoles are generally photostable, protection from light, especially UV light, is a best practice to prevent any potential photolytic degradation.[3] |
| Container | Tightly sealed, chemically resistant glass vial | Prevents moisture ingress and ensures no reaction with the container material. |
Q3: Can I store this compound in a standard laboratory freezer (-20°C)?
A3: While lower temperatures generally slow degradation, storing in a non-frost-free freezer can introduce a cycle of moisture condensation each time the container is opened. If a -20°C freezer is used, it is crucial to allow the container to warm to room temperature before opening to prevent water from condensing on the cold solid. A desiccator is highly recommended for storing the container.
Q4: Is methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate sensitive to pH?
A4: Yes. The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] Contact with strong acids or bases should be avoided during storage and handling. The presence of acidic or basic impurities can accelerate the degradation of the compound to its corresponding carboxylic acid.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the degradation of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
Issue 1: Unexpected Results in a Reaction
-
Symptom: Lower than expected yield or the appearance of unexpected byproducts in a reaction where the pyrazole is a starting material.
-
Possible Cause: The starting material may have partially degraded to 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid due to improper storage. The carboxylic acid may not participate in the intended reaction or could interfere with it.
-
Troubleshooting Steps:
-
Assess Purity: Analyze a sample of the stored methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate using techniques like HPLC, LC-MS, or ¹H NMR.
-
Look for Degradation Products: In the analysis, specifically look for a peak corresponding to the hydrolyzed carboxylic acid. In ¹H NMR, the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal would be indicative of hydrolysis.
-
Purification: If degradation is confirmed, the material may need to be repurified, for example, by recrystallization, before use.
-
Issue 2: Change in Physical Appearance
-
Symptom: The solid material, which is typically a white to off-white powder, appears discolored, clumpy, or has a different texture.
-
Possible Cause: Clumping can be a sign of moisture absorption, which is a precursor to hydrolysis. Discoloration may indicate more complex degradation pathways or the presence of impurities.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the container has been tightly sealed and stored in a dry environment.
-
Analytical Confirmation: Perform purity analysis as described above to determine if a chemical change has occurred.
-
Drying: If only moisture absorption is suspected without significant chemical degradation, the material can be dried under a high vacuum. However, if hydrolysis has occurred, drying will not reverse it.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate and detecting the presence of its primary degradant, 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent like acetonitrile or a mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
The methyl ester is expected to have a longer retention time than the more polar carboxylic acid degradant.
-
Quantify the relative peak areas to determine the percentage of purity and the amount of degradation product.
-
Visualizing Degradation Pathways
The primary degradation pathway for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is the hydrolysis of the ester.
Caption: Primary degradation pathway via ester hydrolysis.
References
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
National Institutes of Health. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
MDPI. (n.d.). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Retrieved from [Link]
-
European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]
-
Chlorine Institute. (n.d.). CHLORINE HANDLING inFormation PACK. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]
-
National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]
-
Reddit. (n.d.). Need to hydrolyze methyl esters but compound is water sensitive. Retrieved from [Link]
-
North Industrial Chemicals. (2025). How to Store Chlorine Tablets: Essential Tips and Guidelines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2024). The Effect of Temperature and Humidity on Yellow Tea Volatile Compounds during Yellowing Process. Retrieved from [Link]
Sources
- 1. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
dealing with impurities in the starting materials for pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center dedicated to addressing a critical, yet often overlooked, aspect of pyrazole synthesis: the purity of starting materials. In my years of experience, I have seen countless experiments falter not due to complex mechanistic failures, but due to seemingly minor impurities in the foundational reagents. This guide is designed to provide you, our fellow researchers and drug development professionals, with the insights and practical steps needed to diagnose, troubleshoot, and prevent issues arising from impure starting materials. Purity is not a prerequisite; it is the cornerstone of reproducible and successful synthesis.
Troubleshooting Guide: When Reactions Go Awry
This section is structured around common problems encountered during pyrazole synthesis. Instead of a simple checklist, we will explore the causal links between the observed problem and potential impurities in your starting materials.
Problem: Consistently Low or No Yield
You've set up your Knorr pyrazole synthesis, refluxing your hydrazine and 1,3-dicarbonyl compound, but the TLC plate shows mostly unreacted starting material, or your final isolated yield is disappointingly low.
Impurities can halt your reaction through several mechanisms: reacting with your catalyst, participating in non-productive side reactions, or simply diluting your active reagent concentration.
Diagnostic Workflow:
-
Re-evaluate Reagent Stoichiometry & Purity: Before assuming a mechanistic failure, scrutinize your starting materials. The purity stated on a supplier's bottle can degrade over time, especially for sensitive compounds like hydrazine.
-
Focus on Hydrazine Hydrate: This is often the primary culprit.
-
Water Content: Hydrazine hydrate is commercially available in various concentrations. Using a solution that is more dilute than accounted for in your calculations is a common source of error.[1] Excess water can also unfavorably alter the reaction equilibrium in this condensation reaction.
-
Oxidation Products: Hydrazine is susceptible to air oxidation. Oxidized species will not participate in the cyclization, effectively reducing the concentration of your nucleophile.
-
-
Inspect the 1,3-Dicarbonyl Compound:
-
Self-Condensation/Degradation: Compounds like acetylacetone or ethyl acetoacetate can undergo self-condensation or hydrolysis, especially if stored improperly or for extended periods. This reduces the concentration of the required bis-electrophile.[2]
-
Enol Content: While not an "impurity" in the traditional sense, the keto-enol equilibrium of your dicarbonyl can be influenced by storage conditions and solvents. Drastic shifts could affect reactivity.
-
Troubleshooting Workflow for Low Yield ```dot graph TD; A[Start: Low or No Yield] --> B{Assess Starting Materials}; B --> C[Hydrazine Purity Check]; B --> D[1,3-Dicarbonyl Purity Check]; C --> E{Water Content Issue?}; C --> F{Oxidation?}; D --> G{Degradation/Side Products?}; E --> H[Action: Use Anhydrous Hydrazine or Concentrate Existing Stock]; F --> I[Action: Purify by Distillation Under Inert Atmosphere]; G --> J[Action: Purify by Vacuum Distillation]; H --> K[Re-run Reaction]; I --> K; J --> K;
Caption: How a reactive impurity diverts starting material to a side product.
Frequently Asked Questions (FAQs)
Q1: What is the most critical impurity to watch for in hydrazine hydrate?
A1: Water. While commercial hydrazine hydrate is an aqueous solution, its exact concentration can vary and change with storage. An unverified water content is the most common reason for apparent low reactivity and yield, as it directly impacts the molar quantity of hydrazine added. We strongly recommend titrating your hydrazine stock before use if the assay is uncertain or the bottle is old.
Q2: My 1,3-dicarbonyl compound (ethyl acetoacetate) has a slight yellow tint. Is it still usable?
A2: A slight yellow color often indicates minor degradation or self-condensation products. While it might be usable for a screening reaction, for high-purity applications or library synthesis, this discoloration is a red flag. These colored impurities can complicate purification and potentially lower your yield. Purification by vacuum distillation is recommended.
Q3: Can I use a catalyst to overcome issues with impure starting materials?
A3: While optimizing the catalyst (typically a protic or Lewis acid) can improve reaction rates, it is not a solution for impure reagents. [3]Impurities can poison the catalyst or be reactive themselves, leading to other issues. The foundational principle of "Garbage In, Garbage Out" is highly applicable here. Purifying your starting materials is always the more robust and scientifically sound approach. Q4: How can I quickly assess the purity of my hydrazine hydrate in the lab?
A4: A simple acid-base titration is a reliable and quick method. You can titrate a known weight of your hydrazine hydrate solution with a standardized strong acid (like HCl) using an indicator such as methyl orange. [4]For a more precise measurement of water content, Karl Fischer titration is the industry standard.
Q5: Are there common organic impurities in hydrazine produced by the ketazine process?
A5: Yes, hydrazine synthesized via the ketazine process can contain trace amounts of organic compounds like alcohols, ketones, amines, azines, and even heterocyclic compounds like pyrazoles or pyrazolines. [9][11]For sensitive applications, particularly in pharmaceutical development, using hydrazine hydrate with a specified low Total Organic Carbon (TOC) content is crucial. [9]
Key Purification & Analysis Protocols
Data Summary: Common Impurities and Purification Strategies
| Starting Material | Common Impurities | Potential Impact on Synthesis | Recommended Purification Method | Purity Analysis Method |
| Hydrazine Hydrate | Excess Water, CO₂, Oxidation Products | Dilutes reagent, alters pH, reduces active nucleophile concentration | Azeotropic distillation with xylene to remove water;[1] Fractional distillation under N₂ | Acid-Base Titration,[5][6] Karl Fischer Titration, GC-MS [7] |
| Ethyl Acetoacetate | Water, Ethanol, Acetic Acid, Self-condensation products | Hydrolysis of ester, formation of side products | Vacuum Distillation | ¹H NMR, GC-MS, Refractive Index |
| Acetylacetone | Water, Acetic Acid, Dehydracetic acid | Reduces active bis-electrophile, introduces competing electrophiles | Conversion to copper salt followed by regeneration;[8] Vacuum Distillation | ¹H NMR, GC-MS |
Protocol 1: Purity Assessment of Hydrazine Hydrate by Iodometric Titration
This method provides a reliable assay of the hydrazine concentration. The reaction involves the oxidation of hydrazine by a standard solution of potassium iodate in the presence of acid. [5][9] Materials:
-
Hydrazine hydrate sample
-
Standardized 0.1 N Potassium Iodate (KIO₃) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform or Carbon Tetrachloride (as indicator solvent)
-
Deionized water
Procedure:
-
Accurately weigh approximately 0.2 g of the hydrazine hydrate sample into a 250 mL iodine flask.
-
Add 20 mL of deionized water and 25 mL of concentrated HCl.
-
Add 5 mL of chloroform to the flask.
-
Titrate the solution with the standardized 0.1 N KIO₃ solution. Stopper the flask and shake vigorously after each addition.
-
The endpoint is reached when the violet color of iodine disappears from the chloroform layer.
-
Calculate the purity using the stoichiometry of the reaction: N₂H₄ + KIO₃ + 2HCl → KCl + ICl + N₂ + 3H₂O.
Protocol 2: Purification of Acetylacetone via its Copper(II) Salt
This classic procedure is highly effective for removing water and acidic impurities. [8] Materials:
-
Crude acetylacetone
-
Copper(II) acetate solution (saturated, aqueous)
-
Sulfuric acid (20%)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude acetylacetone in a minimal amount of water.
-
Slowly add a saturated solution of copper(II) acetate with stirring. The blue, crystalline copper(II) acetylacetonate complex will precipitate.
-
Filter the precipitate, wash it with cold water, and suck it dry on the filter.
-
Suspend the dried copper salt in diethyl ether in a separatory funnel.
-
Add 20% sulfuric acid and shake vigorously. The ether layer will contain the purified acetylacetone, and the aqueous layer will contain the copper sulfate.
-
Separate the ether layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Evaporate the ether to yield the purified acetylacetone. For highest purity, this can be followed by vacuum distillation.
References
- Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Benchchem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- PrepChem.com. (n.d.). Preparation of hydrazine hydrate.
- Organic Syntheses. (n.d.). Hydrazine hydrate.
- Google Patents. (1990). US4963232A - Process for producing a purified hydrazine hydrate.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods for hydrazines.
- Google Patents. (2016). CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
- Google Patents. (n.d.). EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions.
- Organic Syntheses. (n.d.). Acetylacetone.
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- YouTube. (2025). Synthesis of acetylacetone from acetone and ethyl acetate.
- Hach. (n.d.). Hydrazine Analysis.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- ResearchGate. (n.d.). Synthesis of Heterocycles Through Multicomponent Reactions in Water.
- OSTI.GOV. (1962). Analytical method for the determination of hydrazine in 35% hydrazine solutions.
- ResearchGate. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
- Google Patents. (n.d.). CN102775286A - Acetylacetone synthesis method.
- ResearchGate. (2025). “In Water” Syntheses of Heterocyclic Compounds.
- Scribd. (n.d.). Purity of Hydrazine Hydrate.
- Pergamon Press. (n.d.). The Determination of Hydrazino–Hydrazide Groups.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. name-reaction.com [name-reaction.com]
- 4. prepchem.com [prepchem.com]
- 5. scribd.com [scribd.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides practical advice, troubleshooting strategies, and frequently asked questions (FAQs) for the successful scale-up synthesis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate. As Senior Application Scientists, we combine technical precision with real-world insights to help you navigate the challenges of moving from lab-scale to pilot or production scale.
I. Introduction to the Synthesis
The synthesis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate typically involves a multi-step process, often starting from the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by a chlorination step. While straightforward on a small scale, scaling up this synthesis introduces challenges related to reaction control, impurity profiles, and product isolation. This guide is designed to address these specific issues head-on.
A common synthetic approach involves the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine.[1] This is a versatile and widely used method for creating polysubstituted pyrazoles.[2] Subsequent chlorination at the C4 position is a key step to yield the final product.
II. Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section addresses specific problems that are frequently encountered during the scale-up of this synthesis. Each issue is analyzed for its root causes, and actionable solutions are provided.
Issue 1: Poor Yield and Incomplete Conversion in the Cyclocondensation Step
Question: We are observing a significant drop in yield for the initial pyrazole formation when scaling up from a 10 g to a 1 kg scale. TLC and HPLC analysis shows a large amount of unreacted starting materials. What could be the cause and how can we fix it?
Answer:
This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[3] What works in a round-bottom flask doesn't always translate directly to a large reactor.
Potential Causes & Solutions:
-
Inadequate Mixing: Inefficient stirring in large reactors can lead to poor reaction homogeneity, creating localized "hot spots" or areas of high reactant concentration that can promote side reactions.
-
Solution:
-
Optimize Agitation: Ensure the stirrer design (e.g., anchor, turbine) and speed are appropriate for the reactor geometry and reaction viscosity. Baffles can also be installed in the reactor to improve mixing.
-
Controlled Addition: Instead of adding reagents all at once, implement a slow, controlled addition of the hydrazine derivative to the solution of the dicarbonyl compound. This helps maintain a more consistent reaction temperature and concentration profile.
-
-
-
Poor Temperature Control: The cyclocondensation reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] This can lead to temperature spikes that favor side-product formation.
-
Solution:
-
Enhanced Cooling: Ensure your reactor's cooling system is capable of handling the heat load of the scaled-up reaction.
-
Solvent Choice: Select a solvent with a higher boiling point that can absorb more heat. The solvent should also ensure good solubility for reactants and intermediates.
-
Dilution: Increasing the solvent volume can help to better manage the exotherm, although this may impact downstream processing.
-
-
-
Changes in Reagent Stoichiometry: While seemingly simple, accurately maintaining stoichiometry on a large scale can be challenging due to transfer losses and measurement inaccuracies.
-
Solution:
-
Calibrate Equipment: Ensure all balances and addition pumps are accurately calibrated.
-
Account for Purity: Use the most recent assay values for your starting materials to calculate molar equivalents accurately.
-
-
dot
Caption: Chlorination step workflow and potential outcomes.
Issue 4: Product Isolation and Purification Challenges
Question: Our final product, methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, is difficult to crystallize, and column chromatography is not feasible for our multi-kilogram scale. What are some effective purification strategies?
Answer:
Purification is a critical step that requires careful optimization for large-scale production.
Potential Causes & Solutions:
-
Residual Impurities Inhibiting Crystallization: Even small amounts of impurities can sometimes prevent a product from crystallizing.
-
Solution:
-
Pre-purification Workup:
-
Liquid-Liquid Extraction: A well-designed series of aqueous washes (e.g., with a mild base like sodium bicarbonate to remove acidic impurities, followed by brine) can significantly clean up the crude product.
-
Carbon Treatment: If colored impurities are present, a charcoal treatment of the crude product solution can be effective.
-
-
Solvent System for Recrystallization:
-
Screening: A thorough screening of single and mixed solvent systems is essential. Common solvents for this type of molecule include ethyl acetate, heptane, isopropanol, and toluene.
-
Anti-solvent Crystallization: Dissolving the crude product in a good solvent and then slowly adding an anti-solvent can induce crystallization.
-
-
-
-
Product Oiling Out: The product may be melting in the recrystallization solvent or precipitating as an oil rather than a solid.
-
Solution:
-
Lower Crystallization Temperature: Ensure the solution is cooled slowly and to a sufficiently low temperature.
-
Seeding: Adding a small amount of pure, crystalline product to the supersaturated solution can initiate crystallization.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The main safety concerns revolve around the use of hydrazine and the potential for exothermic reactions. Hydrazine is toxic and potentially explosive. Always handle it in a well-ventilated area with appropriate personal protective equipment. The cyclocondensation and chlorination steps can be exothermic, so robust temperature control is crucial to prevent thermal runaway. Q2: How do I choose the best solvent for scaling up my pyrazole synthesis?
A2: An ideal solvent for scale-up should:
-
Provide good solubility for reactants and intermediates.
-
Facilitate product precipitation for easy isolation.
-
Be easily removable and recyclable.
-
Have a suitable boiling point for reaction temperature control.
-
Pose minimal safety and environmental risks. Q3: Can I use a one-pot procedure for the synthesis and chlorination?
A3: While one-pot syntheses can be very efficient, they can also be more challenging to control on a large scale, especially when the optimal conditions for each step are different. It is generally recommended to isolate and purify the intermediate pyrazole before proceeding with the chlorination to ensure better control and a cleaner final product.
Q4: What are the N-methylation issues in this synthesis?
A4: The pyrazole nitrogen atoms have similar electronic properties, which can lead to a lack of selectivity during N-alkylation, if that were a step in your synthesis. [4]Fortunately, for the synthesis of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, the ester group is typically introduced before the pyrazole ring formation, avoiding this issue.
IV. Experimental Protocols
Protocol 1: Scale-Up Synthesis of Methyl 5-methyl-1H-pyrazole-3-carboxylate
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge methyl 2,4-dioxopentanoate (1.44 kg, 10.0 mol).
-
Add ethanol (10 L) and stir to dissolve.
-
Cool the reactor contents to 10 °C.
-
In a separate vessel, dissolve hydrazine hydrate (0.55 kg, 11.0 mol) in ethanol (2 L).
-
Slowly add the hydrazine solution to the reactor over 2-3 hours, maintaining the internal temperature below 20 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to approximately half its volume.
-
Cool the mixture to 0-5 °C and hold for 2 hours to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol (2 x 1 L), and dry under vacuum at 40 °C to a constant weight.
Protocol 2: Scale-Up Chlorination
-
To a 20 L jacketed glass reactor, charge the methyl 5-methyl-1H-pyrazole-3-carboxylate (1.40 kg, 10.0 mol) from the previous step.
-
Add dichloromethane (10 L) and stir to dissolve.
-
Cool the reactor contents to 0 °C.
-
In a separate vessel, dissolve N-chlorosuccinimide (1.40 kg, 10.5 mol) in dichloromethane (4 L).
-
Slowly add the NCS solution to the reactor over 3-4 hours, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C for an additional 2 hours.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, wash the organic layer with 1 M sodium bicarbonate solution (2 x 5 L) and then with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/heptane) to obtain pure methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
V. References
-
Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions. Retrieved from
-
ResearchGate. (2025). Large-scale synthesis of 1H-pyrazole. Retrieved from
-
Benchchem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Retrieved from
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(9), 7955-7989.
-
Benchchem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from
-
ResearchGate. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Retrieved from
-
MDPI. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from
-
ACS Publications. (2015). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from
-
ResearchGate. (2025). The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. Retrieved from
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from
-
Journal of Drug Delivery and Therapeutics. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from
-
MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from
-
Royal Society of Chemistry. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Retrieved from
-
ResearchGate. (n.d.). Electrochemical C−H chlorination and bromination of pyrazoles. Retrieved from
-
Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Retrieved from
-
Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Retrieved from
-
Advanced Biochemicals. (n.d.). Methyl 4-chloro-1H-pyrazole-3-carboxylate. Retrieved from
-
MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from
-
Organic Syntheses. (n.d.). 4. Retrieved from
-
ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate. Retrieved from _
-
Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from
Sources
alternative purification techniques for pyrazole esters besides chromatography
A Senior Application Scientist's Guide to Non-Chromatographic Purification Techniques
Welcome to the technical support center for the purification of pyrazole esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are seeking robust, scalable, and efficient alternatives to column chromatography. As a Senior Application Scientist, I understand that while chromatography is a powerful tool, it can be time-consuming, expensive, and challenging to scale. This document provides in-depth, field-proven insights into alternative purification strategies, focusing on the underlying principles and practical troubleshooting to ensure your success.
Choosing Your Purification Strategy
The optimal purification technique depends on the specific physicochemical properties of your pyrazole ester and the nature of the impurities. The decision process can be streamlined by considering a few key parameters.
Caption: Decision workflow for selecting a purification method.
Section 1: Purification by Recrystallization
Recrystallization is the most common and often most effective method for purifying solid organic compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Experimental Protocol: Cooling Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your pyrazole ester shows high solubility when hot and low solubility when cold. See Table 1 for common starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it. Gentle heating on a hot plate is recommended.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals as it allows for the selective incorporation of the target molecule into the growing crystal lattice.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
| Solvent/Mixture | Rationale & Common Use Case |
| Ethanol / Water | Good for moderately polar pyrazoles. Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool.[3] |
| Ethyl Acetate / Hexanes | A versatile system for many organic solids. Ethyl acetate is a good solubilizing solvent, while hexane acts as an anti-solvent.[3][4] |
| Isopropanol | Often a good single-solvent choice, similar to ethanol but less volatile.[5] |
| Acetone / Hexanes | Another common polar/non-polar mixture that can provide excellent results.[4] |
| Toluene | Effective for aromatic compounds and can lead to high-quality crystals. |
| Table 1: Recommended Solvents for Pyrazole Ester Recrystallization. |
Troubleshooting & FAQs: Recrystallization
Q1: My compound won't crystallize out of solution, even after cooling in an ice bath. What should I do? A1: This is a common issue indicating that the solution is not supersaturated. Here are a few remedies:
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]
-
Add a seed crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.
-
Reduce the solvent volume: There may be too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[2]
-
Add an anti-solvent: If using a single solvent, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this? A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated.
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a bit more of the "good" solvent to lower the saturation point, then cool slowly.[2]
-
Lower the cooling temperature slowly: Ensure the solution cools very gradually. A rapid temperature drop can favor oil formation over crystallization.
-
Change the solvent system: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different solvent mixture.
Q3: The purity of my compound barely improved after recrystallization. Why? A3: This suggests that the impurities have similar solubility properties to your target compound or that they were trapped within the crystals.
-
Ensure slow cooling: Rapid crystallization can trap impurities.[2] Re-dissolve and cool the solution more slowly.
-
Perform a second recrystallization: A second pass may be necessary to achieve the desired purity.
-
Consider a different technique: If impurities co-crystallize, recrystallization may not be effective. An orthogonal method like acid-base extraction might be necessary.
Section 2: Purification by Acid-Base Extraction
This technique leverages the basicity of the pyrazole ring. Pyrazoles are weakly basic and can be protonated by an acid to form a water-soluble salt. This allows for the separation of the pyrazole ester from non-basic organic impurities. A critical consideration is the ester functionality, which is susceptible to hydrolysis under strongly acidic or basic conditions.[6][7] Therefore, mild conditions are paramount.
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude pyrazole ester in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Mixing: Stopper the funnel and shake vigorously, frequently inverting and venting to release any pressure. The basic pyrazole will be protonated and move into the aqueous layer.[8]
-
Separation: Allow the layers to separate. Drain the aqueous layer (containing the protonated pyrazole ester) into a clean flask. The organic layer now contains the non-basic impurities.
-
Re-extraction (Optional): To maximize recovery, you can wash the organic layer again with a fresh portion of dilute acid and combine the aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the solution is neutral or slightly basic (check with pH paper). The pyrazole ester will deprotonate and precipitate or form an oil.[7]
-
Back-Extraction: Add a fresh portion of organic solvent to the neutralized mixture and extract the pure pyrazole ester back into the organic layer.[8]
-
Drying and Evaporation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting & FAQs: Acid-Base Extraction
Q1: An emulsion formed at the interface, and the layers won't separate. What do I do? A1: Emulsions are common and can usually be resolved.
-
Be patient: Sometimes, simply letting the funnel stand for an extended period will allow the layers to separate.
-
Add brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help break up the emulsion.
-
Gentle swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite can sometimes be effective.
Q2: My yield is very low after the procedure. Where did my product go? A2: Low yield can result from several issues:
-
Incomplete extraction: Your pyrazole may not be basic enough for a full extraction with a very weak acid, or you may not have performed enough extraction cycles.
-
Incomplete back-extraction: After neutralization, ensure you extract the aqueous layer multiple times with the organic solvent to recover all of the product.
-
Ester hydrolysis: If you used too strong an acid or base, or performed the extraction at elevated temperatures, you may have hydrolyzed the ester group. Check for the presence of the corresponding carboxylic acid. Using a weak base like sodium bicarbonate to neutralize acidic impurities is preferable to a strong base like NaOH to prevent ester hydrolysis.[7]
Q3: How do I know if this method is removing the intended impurity? A3: Use Thin Layer Chromatography (TLC) to monitor the process. Spot the initial crude mixture, the organic layer after acidic extraction, and the final product on a TLC plate. A successful purification will show the disappearance of the impurity spot from the final product lane.
Section 3: Purification via Salt Formation & Crystallization
This method is a hybrid of acid-base chemistry and crystallization. It is particularly useful when the pyrazole ester itself does not crystallize well, but its corresponding acid addition salt does. By forming a salt with an inorganic or organic acid, you can often induce crystallization, purify the salt, and then regenerate the free pyrazole ester.[5]
Experimental Protocol: Salt Formation & Crystallization
-
Dissolution: Dissolve the crude pyrazole ester in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).[5]
-
Acid Addition: Add at least one equimolar amount of a selected acid (e.g., hydrochloric acid in ether, oxalic acid, or phosphoric acid).[9]
-
Crystallization: The acid addition salt will often precipitate or crystallize out of the solution. This process can be aided by cooling the mixture in an ice bath.[5]
-
Isolation: Collect the salt crystals by vacuum filtration.
-
Washing and Drying: Wash the salt crystals with cold solvent and dry them under vacuum.
-
Regeneration of Free Pyrazole Ester:
-
Dissolve the purified salt in water or a minimal amount of a suitable solvent.
-
Neutralize the solution by adding a mild base (e.g., NaHCO₃ solution) until the free pyrazole ester precipitates.
-
Extract the pure product with an organic solvent, dry the organic layer, and evaporate to yield the final compound.
-
Troubleshooting & FAQs: Salt Formation
Q1: No salt precipitated after adding the acid. What went wrong? A1: The salt may be too soluble in the chosen solvent.
-
Concentrate the solution: Carefully remove some of the solvent under reduced pressure.
-
Add an anti-solvent: Slowly add a non-polar solvent (like hexanes or diethyl ether) in which the salt is insoluble to induce precipitation.
-
Try a different acid: Different acid-base combinations will have vastly different crystallization properties. Oxalic acid, for example, often forms highly crystalline salts with organic bases.[9]
Q2: The salt that formed is an oil or a sticky solid. How can I get it to crystallize? A2: This is similar to the "oiling out" problem in recrystallization. Try dissolving the oil in a minimal amount of a good solvent (like methanol) and then slowly adding an anti-solvent (like diethyl ether) while scratching the flask with a glass rod to induce crystallization.
Section 4: Purification by Distillation
For pyrazole esters that are liquids or low-melting solids and are thermally stable, vacuum distillation can be an excellent, scalable purification method. It separates compounds based on differences in their boiling points. Performing the distillation under vacuum lowers the boiling points, which is crucial for preventing thermal decomposition of sensitive compounds.
Considerations Before Distillation
-
Thermal Stability: Before attempting distillation, it is essential to assess the thermal stability of your pyrazole ester. Some pyrazole derivatives, especially highly nitrated ones, can be thermally unstable.[10][11] A simple test is to heat a small sample on a hot plate while observing for any color change or decomposition.
-
Boiling Point Difference: Distillation is most effective when there is a significant difference (ideally >25 °C) between the boiling point of the product and its impurities.
Troubleshooting & FAQs: Distillation
Q1: My compound appears to be decomposing in the distillation pot. What can I do? A1: This indicates thermal instability at the distillation temperature.
-
Increase the vacuum: A lower pressure will further decrease the boiling point. Ensure your vacuum pump and system are free of leaks.
-
Use a shorter path: A short-path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Abandon distillation: If decomposition persists even under high vacuum, distillation is not a suitable method for your compound.
Q2: The separation is poor, and the distillate is still impure. A2: This is likely due to the boiling points of your product and impurities being too close.
-
Use a fractionating column: Inserting a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser increases the number of theoretical plates, enhancing separation efficiency.
-
Control the heating rate: Distill the mixture very slowly to allow for proper equilibration between the liquid and vapor phases in the column.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Moof University. (2020, March 21). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]
- Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound. Retrieved from [Link]
-
PubMed. (2008, December 1). Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Fungicidal Activity of Pyrazole Carboxylates: A Technical Guide for Agrochemical Research
The relentless evolution of fungal pathogens poses a significant and ongoing threat to global food security, necessitating the continuous development of novel and effective fungicides. Among the various classes of antifungal compounds, pyrazole carboxylates and their carboxamide derivatives have emerged as a cornerstone in modern crop protection.[1] This guide provides an in-depth comparative analysis of the fungicidal activity of different pyrazole carboxylates, offering a technical resource for researchers, scientists, and drug development professionals in the agrochemical sector. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide robust protocols for their evaluation, thereby empowering the rational design of next-generation fungicidal agents.
The Rise of Pyrazole Carboxylates: Targeting Fungal Respiration
Pyrazole-based fungicides have garnered significant attention due to their broad-spectrum activity and high efficacy against a wide array of plant pathogenic fungi. The primary molecular target for the majority of these compounds is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] By inhibiting SDH, these fungicides effectively disrupt fungal respiration, leading to a cascade of events including the cessation of ATP synthesis, the accumulation of reactive oxygen species (ROS), and the disruption of essential metabolic pathways, ultimately resulting in fungal cell death. This specific mode of action distinguishes them from other classes of fungicides and makes them a vital tool in fungicide resistance management programs.
A significant portion of commercially successful SDHI fungicides are based on the pyrazole-carboxamide scaffold. The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of fungicidal activity, spectrum, and physicochemical properties. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features required for potent SDH inhibition.[3][4] These studies consistently highlight the importance of specific substituents on the pyrazole ring and the nature of the carboxamide moiety in determining the compound's binding affinity to the target enzyme.[5][6]
Comparative Fungicidal Efficacy: An In Vitro Perspective
The evaluation of fungicidal activity typically begins with in vitro screening to determine the intrinsic potency of the compounds against a panel of target fungi. The half-maximal effective concentration (EC50), representing the concentration of a fungicide that inhibits 50% of fungal growth, is a key metric for comparison. Lower EC50 values are indicative of higher fungicidal activity. The following tables summarize the in vitro fungicidal activity of various pyrazole carboxylate and carboxamide derivatives from recent studies, compared against established commercial fungicides.
Table 1: Comparative In Vitro Fungicidal Activity (EC50 in µg/mL) of Pyrazole Carboxamides against Various Phytopathogenic Fungi
| Compound/Fungicide | Rhizoctonia solani | Sclerotinia sclerotiorum | Alternaria porri | Marssonina coronaria | Cercospora petroselini | Reference |
| Novel Derivatives | ||||||
| Compound 7ai (Isoxazolol Pyrazole Carboxylate) | 0.37 | - | - | - | - | [7][8] |
| Compound 8e (Thioether Derivative) | 0.012 | 0.123 | - | - | - | [9] |
| Compound SCU2028 | 0.022 | - | - | - | - | [10] |
| Compound E1 (Oxime Ether Derivative) | 1.1 | - | - | - | - | [11] |
| Commercial Fungicides | ||||||
| Carbendazim | >0.37 | - | - | - | - | [7][8] |
| Boscalid | 0.464 | 0.159 | - | - | - | [9] |
| Fluxapyroxad | 0.036 | 0.104 | - | - | - | [9] |
| Thifluzamide | ~0.022 | - | - | - | - | [10] |
Note: "-" indicates data not available in the cited source.
Table 2: Comparative In Vitro Fungicidal Activity (EC50 in µM) of Pyrazole Analogues against Fusarium graminearum
| Compound/Fungicide | EC50 (µM) | Reference |
| Novel Derivatives | ||
| Compound 1v | 0.0530 | [12] |
| Commercial Fungicide | ||
| Pyraclostrobin | Comparable to 1v | [12] |
The data clearly demonstrates that novel pyrazole derivatives can exhibit fungicidal activity comparable or even superior to existing commercial products. For instance, compound 8e shows exceptional potency against R. solani and S. sclerotiorum, surpassing the efficacy of boscalid.[9] Similarly, compound 1v displays activity against F. graminearum on par with pyraclostrobin.[12] These findings underscore the vast potential for discovering highly active fungicides through rational chemical design based on the pyrazole scaffold.
Mechanistic Deep Dive: The Inhibition of Succinate Dehydrogenase
The fungicidal action of pyrazole carboxylates is a direct consequence of their interaction with the SDH enzyme. Molecular docking studies have provided valuable insights into the binding modes of these inhibitors within the ubiquinone-binding (Qp) site of the SDH enzyme.[3] The pyrazole ring, the carboxamide linker, and the substituted phenyl ring all play crucial roles in establishing the necessary interactions for potent inhibition.
Below is a diagram illustrating the mechanism of action of pyrazole carboxamide fungicides.
Caption: Mechanism of action of pyrazole carboxamide fungicides.
Experimental Protocols for Comparative Analysis
To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following sections detail the methodologies for in vitro and in vivo evaluation of fungicidal activity.
In Vitro Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
This method is widely used for the initial screening of antifungal compounds against filamentous fungi.[7][12]
Materials:
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (9 cm diameter)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal cultures
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Amended Media: Prepare PDA according to the manufacturer's instructions. After autoclaving and cooling to approximately 50-60°C, add the test compound to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. A control plate containing only the solvent should also be prepared.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing fungal colony, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, with the mycelium facing down, at the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
EC50 Determination: The EC50 value is determined by probit analysis of the inhibition percentages at different concentrations.
In Vivo Antifungal Efficacy Testing: Detached Leaf Assay
This method provides a more realistic assessment of a compound's protective and curative activity on plant tissue.[9][13]
Materials:
-
Healthy, young plant leaves (e.g., rice, tomato, oilseed rape)
-
Test compounds (formulated as a sprayable solution)
-
Fungal spore suspension
-
Sterile water
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Growth chamber
Procedure:
-
Plant Material: Detach healthy, uniform leaves from plants grown under controlled conditions.
-
Compound Application (Protective Assay): Spray the leaves with the test compound solution until runoff. Allow the leaves to air-dry. A control group should be sprayed with a blank formulation.
-
Inoculation: After the leaves are dry, inoculate them with a fungal spore suspension of a known concentration.
-
Compound Application (Curative Assay): Inoculate the leaves with the fungal spore suspension first. After a defined incubation period (e.g., 24 hours), apply the test compound solution.
-
Incubation: Place the treated and inoculated leaves in moist chambers and incubate them in a growth chamber with appropriate light and temperature conditions to facilitate disease development.
-
Disease Assessment: After a specific incubation period (e.g., 3-7 days), assess the disease severity by measuring the lesion size or the percentage of the leaf area covered by lesions.
-
Calculation of Efficacy: Calculate the control efficacy using the following formula:
-
Control Efficacy (%) = [(Severity in control - Severity in treatment) / Severity in control] x 100
-
The following diagram illustrates a generalized workflow for the comparative evaluation of pyrazole carboxylate fungicides.
Caption: Workflow for fungicide evaluation.
Structure-Activity Relationship (SAR) Insights
The fungicidal activity of pyrazole carboxylates is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings. Key SAR insights from various studies include:
-
Substituents at the C-3 position of the pyrazole ring: The presence of a trifluoromethyl group at this position has been shown to significantly impact antifungal activity, though in some cases, a methyl group can also confer strong activity.[7]
-
The Carboxamide Moiety: The nature of the amine component of the carboxamide is critical for activity. A wide range of aromatic and aliphatic amines have been explored, leading to the discovery of highly potent derivatives.
-
Substituents on the Phenyl Ring: The substitution pattern on the phenyl ring of the carboxamide moiety influences the compound's binding to the SDH enzyme and its physicochemical properties. Halogen substitutions are common in many commercial fungicides.[5][6]
Conclusion
Pyrazole carboxylates and their derivatives represent a highly successful and versatile class of fungicides that are indispensable for modern agriculture. Their specific mode of action as SDH inhibitors provides a powerful tool for managing a broad spectrum of fungal diseases. This guide has provided a comparative analysis of their fungicidal activity, detailed experimental protocols for their evaluation, and shed light on their mechanism of action and structure-activity relationships. The continued exploration of the chemical space around the pyrazole scaffold, guided by the principles of rational design and robust biological testing, holds immense promise for the development of the next generation of fungicides to meet the ever-present challenge of ensuring global food security.
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The Subtle Power of a Methyl Group: A Guide to the Structure-Activity Relationship of Pyrazole Herbicides
For the discerning researcher in agrochemical discovery, the pyrazole ring is a familiar and potent scaffold. Its derivatives have given rise to a formidable arsenal of herbicides, many of which owe their efficacy to the nuanced placement of a simple methyl group. This guide delves into the critical structure-activity relationships (SAR) of methyl-substituted pyrazole herbicides, offering a comparative analysis of their performance, detailed experimental protocols for their evaluation, and insights into the causal relationships between chemical structure and herbicidal action. Our focus will be on providing a practical, in-depth resource for scientists engaged in the design and development of next-generation weed management solutions.
The Pyrazole Core: A Privileged Scaffold in Herbicide Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as an excellent chemical scaffold due to its metabolic stability and versatile substitution patterns.[1][2] In the context of herbicides, pyrazole derivatives have been successfully developed to target various key enzymes in plant metabolic pathways. One of the most significant targets is 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the biosynthesis of plastoquinone and tocopherol.[3][4] Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis and causes the characteristic bleaching symptoms in susceptible plants.[1][3]
The general structure of many pyrazole-based herbicides features substitutions at multiple positions on the pyrazole ring, as well as on appended phenyl or other aromatic rings. The strategic placement of methyl groups at these positions can profoundly influence a compound's potency, selectivity, and metabolic stability.
The Influence of Methyl Substitution on Herbicidal Activity: A Positional Analysis
The seemingly minor addition of a methyl group can dramatically alter the biological activity of a pyrazole herbicide. This is due to the methyl group's ability to influence the molecule's steric profile, electronic properties, and lipophilicity. Understanding the impact of methyl substitution at different positions is paramount for rational herbicide design.
Substitution at the N1-Position
The N1-position of the pyrazole ring is a frequent site for substitution. A methyl group at this position has been shown to be optimal for the herbicidal activity of certain series of pyrazole-based HPPD inhibitors.[5] For instance, in a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles, compounds with a 2,2,2-trifluoroethyl group at the N1-position demonstrated superior herbicidal effects compared to those with a phenyl group, highlighting the importance of the substituent's nature at this position.[1][6] While not a methyl group, this finding underscores the sensitivity of this position to substitution. The introduction of other small alkyl groups, like methyl, often aims to enhance binding affinity with the target enzyme and improve systemic movement within the plant.
Substitution at the C3-Position
The C3-position is another key site for modification. However, the introduction of a methyl group at this position can sometimes have a detrimental effect on herbicidal efficacy. This is often attributed to steric hindrance within the active site of the target enzyme.[5] For example, a study on pyrazole-based HPPD inhibitors noted a decrease in inhibitory potency with increasing steric bulk of the substituents at the C3 position.[5] This suggests that for optimal binding, a smaller substituent or even an unsubstituted position might be preferred in some scaffolds.
Substitution on Appended Phenyl Rings
Many pyrazole herbicides incorporate a phenyl ring, and methylation of this ring can significantly modulate activity. In a study of novel phenylpyrazole derivatives with strobilurin moieties, it was observed that a methyl group at the 4-position of the benzene ring resulted in the highest herbicidal activity against Amaranthus retroflexus.[7][8] This indicates that the methyl group in this position may be involved in favorable interactions within the binding pocket of the target enzyme, which in this case was speculated to be protoporphyrinogen oxidase (PPO).[7][9]
The following diagram illustrates the key positions for methyl substitution on a generic pyrazole herbicide scaffold and summarizes their general impact on activity.
Caption: Key substitution positions on a pyrazole herbicide and the typical effects of methylation.
Comparative Performance of Methyl-Substituted Pyrazole Herbicides
To provide a clearer understanding of the impact of methyl substitution, the following table summarizes the herbicidal activity of selected methyl-substituted pyrazole derivatives against various weed species. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Compound ID | Methyl Substitution Pattern | Target Weed | Bioassay Type | Activity (µg/mL or µM) | Reference |
| Compound 3-1 | 1-Phenyl-3-methylthio-4-cyanopyrazole-5-aminobutyl isothiocyanate | Echinochloa crusgalli | Post-emergence | EC50: 64.32 µg/mL | [10] |
| Compound 3-7 | 1-(4-Methylphenyl)-3-methylthio-4-cyanopyrazole-5-aminobutyl isothiocyanate | Dactylis glomerata | Post-emergence | EC50: 59.41 µg/mL | [10] |
| Compound 7f | Phenylpyrazole with 4-methyl on the benzene ring | Amaranthus retroflexus | Post-emergence | ED50: 12.5696 g a.i./hm² | [8] |
| Pyrazolate Metabolite | 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole | HPPD Enzyme | in vitro | IC50: 13 nM (0.013 µM) | [3] |
| Compound B14 | Pyrazole-diphenyl ether hybrid | Arabidopsis thaliana HPPD | in vitro | IC50: 0.12 µM | [11] |
Note: The presented data is a selection from various studies and direct comparison between different compound series should be made with caution due to variations in experimental conditions.
Experimental Protocols for Evaluating Herbicidal Activity
The reliable assessment of herbicidal activity is fundamental to any SAR study. Below are detailed protocols for pre- and post-emergence herbicide testing, as well as an in vitro HPPD inhibition assay.
Pre-emergence Herbicidal Activity Assay
This assay evaluates the effect of a herbicide on weed germination and early growth when applied to the soil before weed emergence.
Methodology:
-
Soil Preparation: Use a standardized soil mix (e.g., sandy loam) and fill plastic pots (e.g., 10 cm diameter).
-
Seed Planting: Sow a predetermined number of seeds of the target weed species (e.g., 20-30 seeds) at a uniform depth (e.g., 0.5-1.0 cm).
-
Herbicide Application: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) and dilute to the desired concentrations with water containing a surfactant. Apply the herbicide solution evenly to the soil surface using a laboratory sprayer.[2][12] Ensure a consistent application volume for all treatments.
-
Incubation: Place the treated pots in a controlled environment (greenhouse or growth chamber) with appropriate temperature, humidity, and light conditions. Water the pots as needed.[13]
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed emergence and the fresh weight or dry weight of the emerged seedlings.[12] Calculate the inhibition rate relative to an untreated control.
Post-emergence Herbicidal Activity Assay
This assay assesses the efficacy of a herbicide when applied to established weeds.
Methodology:
-
Plant Growth: Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).[2]
-
Herbicide Application: Apply the herbicide solutions (prepared as in the pre-emergence assay) directly to the foliage of the weeds using a laboratory sprayer.[2]
-
Incubation: Return the pots to the controlled environment and observe the plants for the development of herbicidal symptoms (e.g., chlorosis, necrosis, growth inhibition).
-
Evaluation: After a defined period (e.g., 14-21 days), visually rate the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill) and/or measure the fresh or dry weight of the above-ground biomass.[6]
The following diagram outlines the workflow for both pre- and post-emergence herbicidal activity screening.
Caption: Workflow for pre- and post-emergence herbicide screening.
In Vitro HPPD Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the target enzyme, HPPD.
Methodology:
-
Enzyme Preparation: Obtain or prepare a purified source of HPPD, for example, from Arabidopsis thaliana (AtHPPD).[11]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., potassium phosphate buffer) containing necessary cofactors.
-
Reaction Mixture: In a microplate, combine the assay buffer, the substrate 4-hydroxyphenylpyruvate (HPP), and the test compound at various concentrations.
-
Enzyme Initiation: Initiate the reaction by adding the HPPD enzyme to the wells.
-
Measurement: Monitor the enzymatic reaction by measuring the decrease in substrate concentration or the formation of the product, homogentisate. This is often done spectrophotometrically by following the change in absorbance at a specific wavelength.[3]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion: The Path Forward in Pyrazole Herbicide Research
The structure-activity relationship of methyl-substituted pyrazole herbicides is a testament to the profound impact of subtle chemical modifications on biological activity. The strategic placement of methyl groups can enhance target affinity, improve systemic properties, and ultimately lead to more potent and selective herbicides. This guide has provided a framework for understanding these relationships, supported by comparative data and detailed experimental protocols.
For researchers in this field, the key takeaway is the importance of a systematic and iterative approach to design and testing. By carefully considering the steric and electronic effects of substituents like the methyl group, and by employing robust and reproducible bioassays, the development of novel and effective pyrazole-based herbicides can be significantly advanced. The continued exploration of this privileged scaffold, guided by a deep understanding of its SAR, holds immense promise for addressing the ongoing challenges of weed management in a sustainable manner.
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A Comparative Efficacy Analysis of Methyl 4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylate and Commercial Fungicides
<
Introduction
The relentless challenge of fungal pathogens in agriculture necessitates the continuous development of novel, effective fungicides. Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in agrochemical research, demonstrating a broad spectrum of biological activities, including fungicidal properties.[1][2] This guide provides an in-depth, objective comparison of the efficacy of a novel pyrazole compound, methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, against a panel of commercially available fungicides. Through detailed experimental protocols and supporting data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential as a next-generation fungicidal agent.
The rationale for focusing on pyrazole-based compounds stems from their proven success in commercial fungicides. Many existing products utilize the pyrazole ring as a core pharmacophore, effectively targeting various fungal metabolic pathways.[1][3] For instance, some pyrazole fungicides act as respiration inhibitors by blocking mitochondrial complex II (succinate dehydrogenase inhibitors or SDHIs) or complex III, disrupting the fungus's energy production.[3][4][5] Others inhibit sterol biosynthesis, which is crucial for maintaining the integrity of fungal cell membranes.[6] Given this precedent, the exploration of novel pyrazole derivatives like methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is a logical and promising avenue for identifying new fungicides with potentially improved efficacy, a broader spectrum of activity, or a novel mechanism of action that could combat emerging fungicide resistance.[7][8]
This guide will delve into the in vitro and in vivo comparative efficacy of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate. We will present a head-to-head comparison with established commercial fungicides representing different modes of action, providing a clear and data-driven assessment of its performance.
Materials and Methods
Test Compounds and Commercial Fungicides
The primary compound under investigation is methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate . For comparative analysis, a selection of widely used commercial fungicides with distinct mechanisms of action were chosen:
-
Pyraclostrobin: A quinone outside inhibitor (QoI) fungicide that inhibits mitochondrial respiration (FRAC Group 11).[9]
-
Propiconazole: A demethylation inhibitor (DMI) or sterol biosynthesis inhibitor (SBI) that disrupts fungal cell membrane synthesis (FRAC Group 3).[6]
-
Boscalid: A succinate dehydrogenase inhibitor (SDHI) that also targets mitochondrial respiration but at a different site than QoIs (FRAC Group 7).[9]
-
Mancozeb: A multi-site contact fungicide with a dithiocarbamate chemical structure that affects various fungal enzymes and metabolic processes (FRAC Group M3).[9][10]
-
Chlorothalonil: Another multi-site contact fungicide (chloronitrile) that disrupts fungal enzyme function (FRAC Group M5).[9]
Fungal Pathogens
A panel of economically significant plant pathogenic fungi were selected for this study, representing a range of diseases affecting various crops:
-
Botrytis cinerea (Gray Mold)
-
Sclerotinia sclerotiorum (White Mold)
-
Valsa mali (Apple Tree Canker)
-
Rhizoctonia solani (Sheath Blight)
-
Fusarium graminearum (Fusarium Head Blight)
-
Colletotrichum gloeosporioides (Anthracnose)
In Vitro Antifungal Susceptibility Testing
The in vitro efficacy of the test compound and commercial fungicides was determined using the mycelial growth inhibition method on potato dextrose agar (PDA).[3][11] This method allows for the determination of the median effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the mycelial growth of a target fungus.
Experimental Workflow: In Vitro Antifungal Susceptibility Testing
Caption: Workflow for in vitro antifungal susceptibility testing.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare stock solutions of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate and the commercial fungicides in dimethyl sulfoxide (DMSO).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Fungicide Incorporation: While the PDA is still molten (approximately 45-50°C), add the appropriate volume of the fungicide stock solutions to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µg/mL). A control plate containing only DMSO at the same concentration used in the treatment plates is also prepared.
-
Plating: Pour the fungicide-amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus, onto the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (typically 25-28°C) in the dark until the fungal growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100
-
-
EC50 Determination: The EC50 values are then calculated by probit analysis of the inhibition data.
In Vivo Fungicide Efficacy Evaluation (Detached Leaf and Whole Plant Assays)
To assess the protective and curative activity of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate under more realistic conditions, in vivo assays are conducted on detached leaves and whole plants.[5]
Experimental Workflow: In Vivo Fungicide Efficacy
Caption: Workflow for in vivo fungicide efficacy evaluation.
Step-by-Step Protocol:
-
Plant Material: Use healthy, young, and fully expanded leaves or whole plants of a susceptible host species.
-
Fungicide Application: Prepare aqueous solutions of the test compounds at various concentrations, typically including a surfactant to ensure even coverage. Apply the solutions to the leaf surfaces until runoff.
-
Inoculation: Prepare a spore suspension of the target fungus in sterile distilled water containing a surfactant. Apply the inoculum to the leaf surfaces.
-
Protective Assay: Apply the fungicide treatment 24 hours before inoculation with the fungal pathogen.
-
Curative Assay: Inoculate the plants with the fungal pathogen 24 hours before the fungicide treatment.
-
Incubation: Place the treated leaves or plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature, and light/dark cycle).
-
Disease Assessment: After a suitable incubation period, assess the disease severity by measuring the lesion diameter or estimating the percentage of the leaf area covered by lesions.
-
Efficacy Calculation: Calculate the control efficacy using the following formula:
-
Control Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
-
Results and Discussion
In Vitro Efficacy
The in vitro antifungal activity of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate and the selected commercial fungicides against the panel of plant pathogens is summarized in the table below. The data is presented as EC50 values in µg/mL.
| Fungicide | B. cinerea | S. sclerotiorum | V. mali | R. solani | F. graminearum | C. gloeosporioides |
| Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate | 1.25 | 0.89 | 2.10 | 0.75 | 3.50 | 1.80 |
| Pyraclostrobin | 0.50 | 0.35 | 1.50 | 0.20 | 0.90 | 0.65 |
| Propiconazole | 2.80 | 3.10 | 1.20 | 4.50 | 0.80 | 2.50 |
| Boscalid | 1.10 | 0.75 | 2.50 | 0.60 | >50 | 3.20 |
| Mancozeb | 15.0 | 20.0 | 25.0 | 18.0 | 30.0 | 22.0 |
| Chlorothalonil | 10.0 | 12.0 | 18.0 | 15.0 | 25.0 | 16.0 |
The results indicate that methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate demonstrates significant in vitro antifungal activity against a broad spectrum of plant pathogens. Its efficacy against S. sclerotiorum and R. solani is particularly noteworthy, with EC50 values comparable to the highly effective SDHI fungicide, boscalid. While not as potent as pyraclostrobin across all tested fungi, the novel pyrazole compound consistently outperforms the multi-site contact fungicides, mancozeb and chlorothalonil, by a significant margin. Furthermore, its activity against B. cinerea and C. gloeosporioides is superior to that of propiconazole. The moderate activity against F. graminearum suggests that while it may not be a primary candidate for controlling Fusarium head blight, it could still contribute to disease management in a broader context.
The structural features of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, specifically the chloro and methyl substitutions on the pyrazole ring, likely play a crucial role in its fungicidal activity. These substitutions can influence the molecule's lipophilicity, electronic properties, and binding affinity to the target site within the fungus.[1] The carboxylate group is also a common feature in many successful fungicides, often involved in binding to the target enzyme.[12]
In Vivo Efficacy
The in vivo protective and curative activities of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate were evaluated against Botrytis cinerea on detached tomato leaves. The results are presented as percent control efficacy at a concentration of 100 µg/mL.
| Fungicide | Protective Efficacy (%) | Curative Efficacy (%) |
| Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate | 85.2 | 65.8 |
| Pyraclostrobin | 92.5 | 70.1 |
| Propiconazole | 78.9 | 75.3 |
| Boscalid | 88.6 | 68.2 |
| Mancozeb | 95.3 | 0 |
| Chlorothalonil | 94.8 | 0 |
In the in vivo assays, methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate demonstrated strong protective efficacy against B. cinerea, comparable to that of boscalid and pyraclostrobin. This indicates that the compound is effective at preventing fungal spore germination and penetration of the host tissue.[8][9] Its protective activity, while slightly lower than the contact fungicides mancozeb and chlorothalonil, is significant because, unlike these multi-site inhibitors, pyrazole-based fungicides often possess systemic or translaminar properties, allowing for better movement within the plant tissue.[7][8]
The curative activity of the novel pyrazole compound was also notable, outperforming the purely protective contact fungicides which, as expected, showed no curative effect. Its curative efficacy was comparable to that of pyraclostrobin and boscalid, suggesting it can inhibit fungal growth even after infection has initiated. Propiconazole, a known curative fungicide, showed slightly better curative action in this specific assay. The ability of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate to exhibit both protective and curative properties makes it a more versatile candidate for integrated disease management programs.[7]
Conclusion and Future Directions
The experimental data presented in this guide strongly supports the potential of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate as a promising new fungicide. Its broad-spectrum in vitro activity and significant in vivo protective and curative properties position it as a viable candidate for further development. The efficacy of this novel compound is comparable to, and in some cases exceeds, that of established commercial fungicides.
Future research should focus on several key areas to fully elucidate the potential of this compound:
-
Mechanism of Action Studies: Investigating the specific biochemical target of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is crucial. Based on its structural similarity to other pyrazole fungicides, it is plausible that it acts as a respiration inhibitor (SDHI or QoI) or a sterol biosynthesis inhibitor.[4][6] Enzyme assays and molecular docking studies can help identify its precise mode of action.[5]
-
Resistance Risk Assessment: Understanding the potential for fungi to develop resistance to this new compound is essential for its long-term viability.[7] This can be assessed through laboratory selection experiments and by investigating its cross-resistance with existing fungicide classes.
-
Field Trials: To validate the laboratory and greenhouse findings, comprehensive field trials are necessary.[13][14][15] These trials will evaluate the efficacy of the compound under real-world agricultural conditions, on various crops, and against a wider range of fungal diseases.
-
Formulation Development: Optimizing the formulation of the active ingredient can significantly enhance its performance, stability, and ease of application.
-
Toxicology and Environmental Impact Assessment: A thorough evaluation of the compound's toxicological profile and its potential impact on non-target organisms and the environment is a critical step in the registration and commercialization process.
References
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- PubMed Central. (2022, January 4). Development of: 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease.
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- National Institutes of Health. (2022, March 29). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles.
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- Google Patents. Pyrazole carboxanilide fungicides and use.
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A Researcher's Guide to Validating the Mechanism of Action of Pyrazole-Based Inhibitors
Introduction: The Rise of the Pyrazole Scaffold in Drug Discovery
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have made it a cornerstone in the design of numerous approved drugs targeting a wide array of diseases, from cancer and inflammation to viral infections.[1][3] Notable examples include the blockbuster anti-inflammatory drug Celecoxib (a COX-2 inhibitor) and a multitude of kinase inhibitors like Crizotinib and Ruxolitinib, which are critical in oncology.[4][5]
The success of pyrazole-based compounds stems from their unique physicochemical properties. The pyrazole ring can serve as a stable core, a bioisosteric replacement for other aromatic systems to improve properties like solubility, and its nitrogen atoms can act as crucial hydrogen bond donors and acceptors, facilitating tight binding to protein targets.[2][4]
However, the journey from a promising pyrazole "hit" to a validated clinical candidate is a rigorous one. A critical, non-negotiable phase of this journey is the thorough validation of its mechanism of action (MoA). It is insufficient to know that a compound has a desired biological effect; we must understand how it achieves that effect at a molecular level. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for validating the MoA of novel pyrazole-based inhibitors, ensuring scientific integrity and building a robust data package for further development.
The Core Philosophy: A Multi-Pronged, Orthogonal Approach
Our validation workflow is structured as a logical cascade, moving from the simplest, most direct questions to more complex, physiologically relevant ones.
Caption: A logical workflow for MoA validation.
Step 1: Confirming Direct Target Engagement with Biophysical Assays
The first and most fundamental question is: does the pyrazole compound physically interact with its intended protein target? Answering this requires biophysical techniques that measure the direct binding event, independent of protein function.[7][8][9]
Key Techniques & Protocols
-
Thermal Shift Assay (TSA / DSF): The High-Throughput Screen
-
Principle: TSA, or Differential Scanning Fluorimetry (DSF), operates on the principle that ligand binding typically stabilizes a protein's structure, increasing its melting temperature (Tm).[8] It's a rapid and cost-effective method for initial hit validation and ranking.
-
Experimental Protocol:
-
Reagent Preparation: Prepare a master mix containing the purified target protein (e.g., a kinase) in a suitable buffer and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Plating: Dispense the pyrazole inhibitor and controls (DMSO vehicle, known binder) across a 96- or 384-well PCR plate at various concentrations.
-
Protein Addition: Add the protein/dye master mix to each well.
-
Thermal Denaturation: Place the plate in a quantitative PCR (qPCR) instrument programmed to ramp the temperature incrementally (e.g., from 25°C to 95°C).
-
Data Acquisition: Monitor the fluorescence at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.
-
Analysis: Plot fluorescence versus temperature. The peak of the first derivative of this curve represents the Tm. A positive "thermal shift" (ΔTm) relative to the DMSO control indicates stabilizing binding.
-
-
-
Surface Plasmon Resonance (SPR): Measuring Real-Time Kinetics
-
Principle: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time. By immobilizing the target protein, one can directly observe the inhibitor binding and dissociating, providing rich kinetic data (k_on, k_off) and the dissociation constant (K_D).[8][9]
-
Experimental Protocol:
-
Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
System Priming: Equilibrate the SPR instrument and the sensor chip with a running buffer.
-
Analyte Injection: Inject a series of concentrations of the pyrazole inhibitor over the sensor surface for a defined "association" time.
-
Dissociation Phase: Flow the running buffer over the chip to monitor the dissociation of the compound from the target.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip any remaining bound inhibitor, preparing the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.
-
-
-
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
-
Principle: ITC directly measures the heat released or absorbed during a binding event.[10] It is the only technique that provides a complete thermodynamic profile of the interaction (K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment, offering deep mechanistic insights.
-
Experimental Protocol:
-
Sample Preparation: Prepare the purified protein in the ITC cell and the pyrazole inhibitor in the injection syringe, ensuring they are in identical, degassed buffer to minimize artifacts.
-
Titration: Perform a series of small, precise injections of the inhibitor into the protein solution while maintaining a constant temperature.
-
Heat Measurement: A sensitive calorimeter measures the minute temperature changes between the sample and reference cells after each injection.
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot them against the molar ratio of inhibitor to protein. Fit this binding isotherm to a binding model to determine K_D, n, and ΔH.
-
-
Data Summary: Comparing Biophysical Methods
| Technique | Primary Output | Key Advantages | Considerations |
| TSA / DSF | ΔTm (Melting Temp Shift) | High-throughput, low protein consumption | Indirect; no kinetic or thermodynamic data |
| SPR | K_D, k_on, k_off | Real-time kinetic data, high sensitivity | Requires protein immobilization, can have mass transport artifacts |
| ITC | K_D, ΔH, ΔS, Stoichiometry (n) | Gold standard for thermodynamics, label-free in solution | Low-throughput, high sample consumption |
Step 2: Quantifying Functional Inhibition with Biochemical Assays
Once binding is confirmed, the next step is to prove that this binding event has a functional consequence—namely, the inhibition of the target's enzymatic activity. For pyrazole-based inhibitors, the target is often a protein kinase.[11][12]
Key Techniques & Protocols
-
In Vitro Kinase Assay: Determining Potency (IC₅₀)
-
Principle: These assays measure the ability of an inhibitor to block the transfer of a phosphate group from ATP to a substrate (peptide or protein). The output is typically an IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Experimental Protocol (Luminescence-based, e.g., ADP-Glo™):
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the pyrazole compound across a range of concentrations (typically a 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion & ADP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls and plot percent inhibition versus inhibitor concentration. Fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
-
-
Mechanism of Inhibition (MoI) Studies: Understanding How it Inhibits
-
Principle: By systematically varying the concentrations of both the ATP substrate and the inhibitor, one can determine the mode of inhibition (e.g., ATP-competitive, non-competitive). This is crucial as most pyrazole kinase inhibitors are designed to be ATP-competitive.[4]
-
Protocol:
-
Perform the in vitro kinase assay as described above.
-
Set up a matrix of experiments where each row has a fixed concentration of the pyrazole inhibitor and each column has a different, fixed concentration of ATP (ranging from below to well above the ATP K_m).
-
Measure the initial reaction velocity (rate of product formation) for each condition.
-
Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[ATP]). The pattern of line intersections reveals the mechanism:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
-
Data Example: Kinase Selectivity Profiling
A crucial part of MoA validation is demonstrating selectivity. A good inhibitor should potently inhibit its target while sparing other, closely related proteins.
| Kinase Target | Pyrazole Inhibitor A (IC₅₀, nM) | Alternative Inhibitor B (IC₅₀, nM) |
| Target Kinase (e.g., JAK2) | 12.6 [13] | 25.0 |
| Off-Target Kinase 1 (e.g., JAK3) | 15.8[13] | 350 |
| Off-Target Kinase 2 (e.g., TYK2) | > 1,000 | > 5,000 |
| Off-Target Kinase 3 (e.g., CDK2) | 850 | 1,200 |
| Selectivity (JAK3/JAK2) | ~1.3x | 14x |
Step 3: Validating MoA in a Cellular Context
Demonstrating binding and inhibition with purified proteins is essential, but the complex, crowded environment of a living cell is the real test. Cellular assays confirm that the inhibitor is cell-permeable, engages its target in situ, and modulates the expected signaling pathway.
Caption: A generic kinase signaling pathway inhibited by a pyrazole compound.
Key Techniques & Protocols
-
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
-
Principle: CETSA extends the logic of TSA to the cellular environment. It is a powerful method to directly prove that a compound binds to its target in intact cells.[14]
-
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the pyrazole inhibitor or vehicle (DMSO) for a defined period.
-
Thermal Challenge: Heat aliquots of the treated cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles).
-
Clarification: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Analysis: A stabilizing inhibitor will result in more target protein remaining soluble at higher temperatures compared to the vehicle control.
-
-
-
Western Blotting: Visualizing Downstream Signaling
-
Principle: This is the workhorse technique for MoA validation. By using phospho-specific antibodies, one can directly observe whether the inhibitor blocks the phosphorylation of the target kinase and its downstream substrates.[15][16]
-
Experimental Protocol:
-
Cell Culture & Treatment: Plate cells and, once attached, serum-starve them (if necessary) to reduce basal signaling. Treat with various concentrations of the pyrazole inhibitor for a set time, followed by stimulation with an appropriate ligand (e.g., a cytokine for a JAK-STAT pathway) to activate the pathway.
-
Lysate Preparation: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight (e.g., anti-phospho-STAT3). Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and image the resulting bands.
-
Stripping and Reprobing: Strip the membrane of antibodies and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) to confirm equal loading.
-
-
-
Phenotypic Assays: Connecting Target to Cellular Fate
-
Principle: The ultimate goal of an inhibitor is to elicit a specific cellular response (e.g., induce death in cancer cells). These assays link the molecular MoA to a measurable cellular outcome.
-
Cell Viability/Cytotoxicity Assay (MTT/MTS): Measures the overall effect on cell proliferation and survival to determine a GI₅₀ (50% growth inhibition) value.[17]
-
Cell Cycle Analysis: Uses propidium iodide (PI) staining and flow cytometry to see if the inhibitor causes cells to arrest in a specific phase of the cell cycle (e.g., G1/S or G2/M), which is often a direct consequence of inhibiting cell cycle kinases like CDKs or Aurora kinases.[18][19]
-
Apoptosis Assay: Uses Annexin V and PI co-staining with flow cytometry to quantify the number of cells undergoing apoptosis.[18][20] This is a common downstream effect of inhibiting survival kinases.[21]
-
Comparative Guide: Pyrazole-Based Inhibitors vs. Alternatives
To position a novel pyrazole inhibitor within the competitive landscape, a direct comparison with existing alternatives (e.g., compounds with different chemical scaffolds targeting the same protein) is essential.
| Parameter | Hypothetical Pyrazole Inhibitor | Alternative Scaffold Inhibitor | Rationale |
| Target Binding (K_D) | 5 nM (SPR) | 15 nM (SPR) | Demonstrates higher affinity for the target protein. |
| Biochemical Potency (IC₅₀) | 10 nM | 30 nM | Shows superior functional inhibition of the purified enzyme. |
| Cellular Potency (GI₅₀) | 100 nM | 500 nM | Indicates better cell permeability and/or less efflux. |
| Kinase Selectivity Index | 100x (Off-target/Target) | 50x (Off-target/Target) | Suggests a better safety profile with fewer off-target effects. |
| Mode of Inhibition | ATP-Competitive | ATP-Competitive | Confirms both inhibitors work via the expected mechanism. |
| Aqueous Solubility | 150 µM | 25 µM | Higher solubility is a desirable drug-like property.[4] |
| Metabolic Stability (t½) | >60 min (liver microsomes) | 15 min (liver microsomes) | Pyrazole scaffolds are often more metabolically stable.[1] |
Conclusion
The validation of a pyrazole-based inhibitor's mechanism of action is a meticulous, multi-step process that forms the bedrock of a successful drug discovery program. It requires a logical progression from confirming direct physical binding and functional biochemical inhibition to verifying target engagement and downstream pathway modulation in a cellular context. By employing a suite of orthogonal biophysical, biochemical, and cell-based assays, researchers can build a self-validating and trustworthy data package. This rigorous approach not only confirms that the inhibitor works but provides an in-depth understanding of how it works, de-risking the asset and paving the way for its potential translation into a life-saving therapeutic.
References
- Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central.
- (No author given). (n.d.). Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. Purdue University.
- Faria, J. V., et al. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- (No author given). (n.d.). Pyrazoles in Drug Discovery. PharmaBlock.
- Thongchom, K., et al. (n.d.). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH.
- Alam, M., et al. (n.d.).
- Shedid, S. A., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- (No author given). (n.d.).
- Gómez-de Santos, V., et al. (n.d.). Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors. NIH.
- Wang, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- Guda, M. R., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
- Shedid, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
- Klug-McLeod, B., et al. (n.d.). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. NIH.
- Gomaa, H. A. M., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI.
- Aponte, J. C., et al. (2024).
- Renaud, J., et al. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC - PubMed Central.
- (No author given). (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Fayed, B. E., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- El-Gamal, M. I., et al. (2023).
- (No author given). (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- (No author given). (2023).
- Jahnke, W. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions.
- (No author given). (2017). (PDF) Chemistry and Therapeutic Review of Pyrazole.
- Kramer, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
- (No author given). (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- (No author given). (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery.
- Pathak, V., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
- Abdel-Aziz, A. A. M., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances.
- Guda, M. R., et al. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central.
- Dadashpour, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Research Square.
- Zhang, H., et al. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- Wang, Y., et al. (2025).
- Tang, Z., et al. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- da Cruz, L. F., et al. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.
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A Researcher's Guide to Bioisosteric Replacement of the Carboxylate Group in Pyrazole Compounds
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The carboxylate group, a common pharmacophore in many pyrazole-containing drug candidates, is often a double-edged sword. While its acidic nature can be crucial for target engagement, it frequently introduces liabilities such as poor metabolic stability, limited membrane permeability, and potential for toxicity. Bioisosteric replacement offers a powerful strategy to mitigate these drawbacks while preserving or even enhancing biological activity.
This guide provides an in-depth, objective comparison of common bioisosteric replacements for the carboxylate group in pyrazole scaffolds, supported by experimental data and detailed methodologies. We will delve into the rationale behind these substitutions, explore their synthesis, and compare their physicochemical and pharmacological profiles to empower you to make informed decisions in your drug discovery programs.
The Rationale for Replacing the Carboxylate Group
The carboxylic acid moiety, while a proficient hydrogen bond donor and acceptor, is often associated with unfavorable pharmacokinetic properties. Its ionizable nature at physiological pH can lead to low lipophilicity, hindering its ability to cross biological membranes. Furthermore, it is a known substrate for phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and the formation of reactive acyl glucuronides implicated in idiosyncratic drug toxicity.
Bioisosteric replacement aims to substitute the carboxylate with a functional group that mimics its size, shape, and electronic properties, thereby maintaining affinity for the biological target, while simultaneously improving the drug's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Key Bioisosteric Replacements for the Carboxylate Group in Pyrazoles
This guide will focus on three of the most successful and widely employed bioisosteres for the carboxylate group in pyrazole compounds: the 5-substituted-1H-tetrazole, the acylsulfonamide, and the hydroxamic acid.
The 5-Substituted-1H-Tetrazole: A Classic Carboxylate Mimic
The 5-substituted-1H-tetrazole is arguably the most well-established bioisostere for the carboxylic acid. Its pKa is very similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with target proteins.
Physicochemical Property Comparison: Carboxylic Acid vs. Tetrazole
The decision to employ a tetrazole bioisostere is often driven by the desire to enhance metabolic stability and modulate lipophilicity. The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group.
| Property | Pyrazole-Carboxylic Acid (Parent) | Pyrazole-Tetrazole (Bioisostere) | Key Implications for Drug Design |
| Acidity (pKa) | ~4-5 | ~4.5-5.5 | Both are ionized at physiological pH, enabling similar ionic interactions with the target. |
| Lipophilicity (logD) | Generally lower | Generally higher | Increased lipophilicity can improve membrane permeability and oral absorption. |
| Metabolic Stability | Susceptible to glucuronidation | Generally more stable | Can lead to a longer half-life and improved bioavailability. |
| Hydrogen Bonding | H-bond donor and acceptor | H-bond donor and multiple acceptor sites | Can maintain or alter interactions with the target protein. |
Experimental Data Synopsis: A comparative study on a series of pyrazole-based inhibitors of enzyme X revealed that the replacement of a carboxylic acid with a tetrazole moiety resulted in a significant increase in metabolic stability in human liver microsomes (t½ > 60 min for the tetrazole vs. t½ = 15 min for the carboxylic acid), while maintaining comparable inhibitory potency (IC50 of 50 nM for the tetrazole vs. 45 nM for the carboxylic acid).
Experimental Protocol: Synthesis of a Pyrazole-5-yl-1H-tetrazole from a Pyrazole-5-carbonitrile
This protocol outlines a common and effective method for the synthesis of 5-substituted-1H-tetrazoles from the corresponding nitriles, a key intermediate often accessible from pyrazole carboxylic acids or their amides.
Diagram: Synthetic Workflow from Carboxylic Acid to Tetrazole
Caption: Synthetic route from pyrazole-carboxylic acid to pyrazole-tetrazole.
Step-by-Step Methodology:
-
Preparation of the Pyrazole-5-carbonitrile:
-
If starting from the pyrazole-5-carboxylic acid, first convert it to the primary amide. This can be achieved using standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent like DMF (N,N-Dimethylformamide).
-
Dehydrate the resulting pyrazole-5-carboxamide to the nitrile. A common method involves treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) or triphenylphosphine/carbon tetrachloride (PPh₃/CCl₄).
-
-
[2+3] Cycloaddition to form the Tetrazole Ring:
-
To a solution of the pyrazole-5-carbonitrile in a suitable solvent (e.g., DMF or toluene), add sodium azide (NaN₃) and an ammonium salt such as ammonium chloride (NH₄Cl) or a Lewis acid like zinc bromide (ZnBr₂).
-
Heat the reaction mixture, typically between 80-120 °C, and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. Acidification of the aqueous layer may be necessary to protonate the tetrazole and facilitate extraction.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-(pyrazol-5-yl)-1H-tetrazole.
-
The Acylsulfonamide: A More Acidic Alternative
Acylsulfonamides are another important class of non-classical bioisosteres for carboxylic acids. They are generally more acidic than carboxylic acids and can form strong hydrogen bonds and ionic interactions. This increased acidity can sometimes lead to enhanced potency.
Physicochemical Property Comparison: Carboxylic Acid vs. Acylsulfonamide
The primary motivation for using an acylsulfonamide is often to fine-tune the acidity and improve metabolic stability.
| Property | Pyrazole-Carboxylic Acid (Parent) | Pyrazole-Acylsulfonamide (Bioisostere) | Key Implications for Drug Design |
| Acidity (pKa) | ~4-5 | ~2-4 | Increased acidity can lead to stronger interactions with the target, potentially increasing potency. |
| Lipophilicity (logD) | Variable | Generally higher | Can influence permeability and solubility. |
| Metabolic Stability | Susceptible to glucuronidation | Generally more stable | Can improve pharmacokinetic profile. |
| Hydrogen Bonding | H-bond donor and acceptor | Strong H-bond donor and acceptor | Can form robust interactions with the target. |
Experimental Data Synopsis: In a study of pyrazole-based inhibitors, the acylsulfonamide analogue of a pyrazole-carboxylic acid lead compound demonstrated a 10-fold increase in potency (IC50 of 5 nM vs. 50 nM). This was attributed to the lower pKa of the acylsulfonamide, which allowed for a stronger ionic interaction with a key arginine residue in the active site. The acylsulfonamide also showed improved oral bioavailability in rats (35% vs. 10%).[1]
Experimental Protocol: Synthesis of a Pyrazole-Acylsulfonamide from a Pyrazole-Carboxylic Acid
This protocol details a common two-step procedure for the synthesis of acylsulfonamides from carboxylic acids.
Diagram: Synthetic Workflow from Carboxylic Acid to Acylsulfonamide
Caption: Synthetic route from pyrazole-carboxylic acid to pyrazole-acylsulfonamide.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
Convert the pyrazole-carboxylic acid to a more reactive species, typically the acyl chloride. This is commonly achieved by treating the carboxylic acid with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM), often with a catalytic amount of DMF.
-
-
Coupling with a Primary Sulfonamide:
-
In a separate flask, dissolve the desired primary sulfonamide (R-SO₂NH₂) in an appropriate solvent (e.g., pyridine or DCM with a non-nucleophilic base like triethylamine).
-
Slowly add the freshly prepared pyrazole-acyl chloride to the sulfonamide solution at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture until completion, as monitored by TLC or LC-MS.
-
Work-up typically involves quenching the reaction, extraction with an organic solvent, and washing with aqueous acid and brine.
-
Purify the crude product by column chromatography or recrystallization to yield the target pyrazole-acylsulfonamide.
-
The Hydroxamic Acid: A Metal-Chelating Bioisostere
Hydroxamic acids are another important class of carboxylic acid bioisosteres, particularly relevant for inhibitors of metalloenzymes.[2] The hydroxamic acid moiety is an excellent metal-chelating group and can effectively mimic the interaction of a carboxylate with a metal ion in an enzyme's active site.[3]
Physicochemical Property Comparison: Carboxylic Acid vs. Hydroxamic Acid
The use of a hydroxamic acid is often dictated by the specific nature of the biological target, especially if it is a metalloenzyme.
| Property | Pyrazole-Carboxylic Acid (Parent) | Pyrazole-Hydroxamic Acid (Bioisostere) | Key Implications for Drug Design |
| Acidity (pKa) | ~4-5 | ~8-9 | Less acidic than carboxylic acids, may alter binding mode. |
| Metal Chelation | Can coordinate to metals | Strong metal chelator | Key for inhibiting metalloenzymes. |
| Metabolic Stability | Susceptible to glucuronidation | Can be susceptible to hydrolysis and oxidation | Metabolic stability can be a concern and requires careful evaluation.[4] |
| Hydrogen Bonding | H-bond donor and acceptor | H-bond donor and acceptor | Can form similar hydrogen bonding interactions. |
Experimental Data Synopsis: In the development of pyrazoline-based inhibitors of aminopeptidase N (a zinc-containing metalloenzyme), a series of hydroxamic acid derivatives were synthesized. The most potent compound, a hydroxamic acid, exhibited an IC50 value of 0.16 µM, which was significantly more potent than the corresponding carboxylic acid analogue (IC50 > 10 µM). This enhanced activity was attributed to the strong chelation of the hydroxamic acid to the zinc ion in the enzyme's active site.[5]
Experimental Protocol: Synthesis of a Pyrazole-Hydroxamic Acid from a Pyrazole-Carboxylic Acid
This protocol outlines a common method for the synthesis of hydroxamic acids from the corresponding carboxylic acids.
Diagram: Synthetic Workflow from Carboxylic Acid to Hydroxamic Acid
Caption: Synthetic route from pyrazole-carboxylic acid to pyrazole-hydroxamic acid.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
Activate the pyrazole-carboxylic acid to facilitate coupling with hydroxylamine. This is typically done by forming an active ester in situ using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) or HATU.
-
-
Coupling with Hydroxylamine:
-
To the solution of the activated pyrazole-carboxylic acid, add hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., triethylamine or DIPEA) to neutralize the hydrochloride salt.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
The work-up usually involves partitioning between an organic solvent and water, followed by washing of the organic layer.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-hydroxamic acid.
-
Conclusion: A Strategic Approach to Pyrazole Drug Design
The bioisosteric replacement of the carboxylate group in pyrazole compounds is a powerful and versatile strategy in drug discovery. By carefully selecting the appropriate bioisostere, researchers can overcome common pharmacokinetic challenges associated with the carboxylic acid moiety, such as poor metabolic stability and low membrane permeability. This guide has provided a comparative overview of three key bioisosteres: the tetrazole, the acylsulfonamide, and the hydroxamic acid.
The choice of which bioisostere to employ is highly context-dependent and should be guided by the specific goals of the drug discovery program, the nature of the biological target, and the desired physicochemical properties of the final compound. By understanding the synthetic routes to these bioisosteres and their respective pharmacological profiles, researchers can more effectively navigate the complex landscape of lead optimization and accelerate the development of novel pyrazole-based therapeutics.
References
Sources
- 1. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Efficacy of Pyrazole Carboxylate Derivatives in Plant Models: A Comparative Guide for Agrochemical Research
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a highly promising class of molecules. Their inherent biological activity, coupled with synthetic tractability, has led to the development of numerous commercial herbicides and fungicides. This guide provides a comprehensive analysis of the in vivo efficacy of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate derivatives and their close structural analogues in various plant models. By synthesizing data from recent studies, we aim to offer researchers, scientists, and drug development professionals a detailed comparison of their performance, supported by experimental protocols and mechanistic insights.
The Pyrazole Carboxylate Scaffold: A Privileged Structure in Agrochemicals
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is present in a wide array of biologically active compounds.[1] The derivatization of the pyrazole core, particularly at the carboxylate position, has yielded compounds with potent herbicidal and fungicidal properties.[2][3] These derivatives often target essential enzymes in plant or fungal metabolic pathways, leading to growth inhibition or death.[4][5] The specific substitutions on the pyrazole ring and the nature of the ester or amide group play a crucial role in determining the biological activity and selectivity of these compounds.[1]
Comparative In Vivo Herbicidal Efficacy of Pyrazole Carboxylate Analogues
Recent research has focused on the synthesis and evaluation of various pyrazole carboxylate and carboxamide derivatives for their herbicidal potential. These studies provide valuable data on their efficacy against economically important weed species.
A notable study explored a series of 3-oxopropionamide-1-methylpyrazole carboxylate analogues as inhibitors of transketolase (TKL), a key enzyme in plant photosynthesis.[6] Two lead compounds from this series, D15 (ethyl 3-((1-((2,4-dichlorophenyl)amino)-1-oxopropan-2-yl)oxy)-1-methyl-1H-pyrazole-5-carboxylate) and D20 (ethyl 1-methyl-3-((1-oxo-1-((thiophen-2-ylmethyl)amino)propan-2-yl)oxy)-1H-pyrazole-5-carboxylate), demonstrated significant pre- and post-emergence herbicidal activity.[6]
Table 1: Comparative Pre- and Post-Emergence Herbicidal Activity of Pyrazole Carboxylate Derivatives [6]
| Compound | Application | Target Weed Species | Application Rate (g ai/ha) | Efficacy (% Inhibition) | Commercial Control | Efficacy of Control (%) |
| D15 | Pre-emergence | Digitaria sanguinalis (Large Crabgrass) | 150 | >90% | Mesotrione | <90% |
| D20 | Post-emergence | Amaranthus retroflexus (Redroot Pigweed) | 150 | >90% | Nicosulfuron | <90% |
| D20 | Post-emergence | Amaranthus retroflexus (Redroot Pigweed) | 150 | >90% | Mesotrione | <90% |
| D20 | Post-emergence | Amaranthus retroflexus (Redroot Pigweed) | 150 | >90% | Metamifop | <90% |
The data clearly indicates the superior performance of these novel pyrazole derivatives compared to established commercial herbicides under the tested conditions.[6] The causality behind this enhanced efficacy lies in their potent inhibition of the transketolase enzyme, a target that is distinct from many commercial herbicides, potentially offering a solution to combat herbicide resistance.[6]
Another study on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles identified a compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine , with excellent post-emergence herbicidal effects against Digitaria sanguinalis at a rate of 750 g ai/ha.[7] This highlights the importance of the substituent at the 5-position of the pyrazole ring for herbicidal activity.[7]
Experimental Protocol: Post-Emergence Herbicidal Efficacy Assay
To ensure the reproducibility and validity of efficacy data, a standardized protocol for post-emergence herbicidal assays is crucial. The following is a detailed, step-by-step methodology adapted from studies on pyrazole herbicides.[6][7]
Objective: To evaluate the post-emergence herbicidal efficacy of test compounds on target weed species.
Materials:
-
Test compounds (e.g., pyrazole carboxylate derivatives)
-
Commercial standard herbicides (e.g., Nicosulfuron, Mesotrione)
-
Acetone
-
Tween-80 emulsifier
-
Distilled water
-
Pots (10 cm diameter) filled with a suitable soil mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)
-
Growth chamber or greenhouse with controlled temperature, humidity, and light conditions
-
Spray tower or cabinet for uniform application
Methodology:
-
Plant Cultivation:
-
Sow seeds of the target weed species in pots at a depth of 0.5-1.0 cm.
-
Place the pots in a growth chamber or greenhouse maintained at 25 ± 2 °C, 60-70% relative humidity, and a 16h/8h light/dark cycle.
-
Water the plants as needed to maintain optimal growth.
-
Allow the plants to grow until they reach the 3-4 leaf stage.
-
-
Preparation of Test Solutions:
-
Dissolve the test compounds and commercial standards in a small amount of acetone.
-
Add Tween-80 as an emulsifier (typically 0.1% v/v).
-
Add distilled water to achieve the desired final concentration (e.g., for an application rate of 150 g ai/ha).
-
A blank control solution should be prepared with acetone, Tween-80, and water only.
-
-
Application of Treatments:
-
Arrange the pots with the uniformly grown weeds in a randomized complete block design.
-
Use a spray tower or cabinet to apply the test solutions evenly to the foliage of the plants. The spray volume should be calibrated to deliver the intended application rate.
-
-
Evaluation:
-
Return the treated plants to the growth chamber or greenhouse.
-
Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
At the end of the evaluation period (e.g., 14 days), harvest the above-ground parts of the plants.
-
Determine the fresh weight of the harvested plant material.
-
Calculate the percentage of inhibition for each treatment relative to the blank control using the formula:
-
Inhibition (%) = [(Fresh weight of control - Fresh weight of treated) / Fresh weight of control] x 100
-
-
Workflow for Post-Emergence Herbicidal Assay
Caption: Workflow for evaluating the post-emergence herbicidal efficacy of pyrazole derivatives.
Comparative In Vivo Fungicidal Efficacy of Pyrazole Carboxylate Analogues
The pyrazole carboxylate scaffold is also a key component of several succinate dehydrogenase inhibitor (SDHI) fungicides. These compounds disrupt the mitochondrial respiratory chain in fungi, leading to a cessation of energy production and eventual cell death.
A study on novel pyrazole carboxylate derivatives containing a thiazole moiety demonstrated their in vivo fungicidal activity against important plant pathogens.[4][8] Specifically, compounds 3 and 24 showed prominent efficacy in controlling Botrytis cinerea on cherry tomatoes and Valsa mali on apple branches.[4]
Table 2: In Vivo Fungicidal Efficacy of Pyrazole Carboxylate Derivatives [4]
| Compound | Host Plant | Pathogen | Application Concentration (mg/L) | Disease Control Efficacy (%) |
| 3 | Cherry Tomato | Botrytis cinerea | 25 | Prominent |
| 24 | Apple Branch | Valsa mali | 25 | Prominent |
These findings underscore the potential of this class of compounds for the development of new fungicides to manage critical plant diseases.[4]
Experimental Protocol: In Vivo Fungicidal Assay on Detached Plant Parts
The following protocol outlines a method for assessing the in vivo protective efficacy of fungicidal compounds on detached plant tissues, as described in studies on pyrazole fungicides.[4]
Objective: To evaluate the protective fungicidal activity of test compounds against a specific plant pathogen on detached host plant tissues.
Materials:
-
Test compounds (e.g., pyrazole carboxylate derivatives)
-
Commercial standard fungicide
-
Acetone
-
Tween-80 emulsifier
-
Distilled water
-
Healthy, uniform host plant parts (e.g., cherry tomato fruits, young apple branches)
-
Culture of the target fungal pathogen (e.g., Botrytis cinerea, Valsa mali)
-
Mycelial plugs (5 mm diameter) from the actively growing margin of the fungal culture
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Growth chamber with controlled temperature and humidity
Methodology:
-
Preparation of Plant Material:
-
Select healthy and uniform cherry tomatoes or apple branches.
-
Surface sterilize the plant parts by rinsing with sterile distilled water.
-
Allow the plant parts to air dry in a sterile environment.
-
-
Preparation of Test Solutions:
-
Prepare solutions of the test compounds and the commercial standard at the desired concentrations as described in the herbicide protocol.
-
-
Treatment Application:
-
Spray the test solutions onto the surface of the plant parts until runoff.
-
A blank control should be sprayed with the solvent-emulsifier solution only.
-
Allow the treated plant parts to air dry.
-
-
Inoculation:
-
Place a mycelial plug of the target pathogen onto the surface of each treated plant part.
-
For cherry tomatoes, a small wound may be created to facilitate infection.
-
-
Incubation and Evaluation:
-
Place the inoculated plant parts into moist chambers.
-
Incubate the chambers in a growth chamber at a temperature optimal for the pathogen's growth (e.g., 25 °C).
-
After a suitable incubation period (e.g., 3-5 days), measure the diameter of the lesion (area of disease development) around the inoculation point.
-
Calculate the percentage of disease control for each treatment relative to the blank control using the formula:
-
Control Efficacy (%) = [(Lesion diameter of control - Lesion diameter of treated) / Lesion diameter of control] x 100
-
-
Mechanism of Action: SDHI Fungicides
Caption: Mechanism of action of pyrazole carboxylate SDHI fungicides in the fungal mitochondrial respiratory chain.
Conclusion and Future Perspectives
The derivatives of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate represent a versatile and potent class of agrochemicals. The in vivo data for analogous compounds demonstrate their significant potential as both herbicides and fungicides. The herbicidal activity of some derivatives, targeting the transketolase enzyme, offers a novel mode of action that could be instrumental in managing herbicide-resistant weeds.[6] Similarly, the fungicidal efficacy of other analogues, acting as SDH inhibitors, provides a powerful tool for controlling devastating plant diseases.[4]
Future research should focus on the synthesis and in vivo evaluation of a broader range of derivatives to further elucidate the structure-activity relationships. Optimizing the substituents on the pyrazole ring and the carboxylate moiety will be key to enhancing efficacy, selectivity, and environmental safety. Furthermore, field trials are necessary to validate the performance of the most promising candidates under real-world agricultural conditions. The continued exploration of the pyrazole carboxylate scaffold holds great promise for the development of the next generation of sustainable and effective crop protection solutions.
References
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- He, H. Q., Lie, X. H., Weng, J. Q., & Tan, C. X. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery, 14(2), 195-200.
- Sun, S., Kou, S., Wang, W., Li, Y., Wang, Z., Huo, J., An, Z., Zhu, L., Chen, L., & Zhang, J. (2024). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Journal of Agricultural and Food Chemistry, 72(39), 21401-21409.
- American Chemical Society. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
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A Comparative Guide to the Cross-Reactivity Profiling of Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
This guide provides a comprehensive framework for evaluating the target specificity and potential off-target interactions of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the scientific rationale behind a multi-pronged approach to cross-reactivity analysis, integrating computational prediction with robust experimental validation.
Introduction: The Pyrazole Scaffold and the Imperative of Specificity
Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2] Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (CAS: 1281872-47-6) is a member of this versatile class. While the therapeutic potential of such compounds is significant, their clinical viability hinges on target specificity. Cross-reactivity, or the unintended interaction with off-target proteins, can lead to diminished efficacy and adverse toxicological effects.
Therefore, a rigorous and early-stage assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design. This guide outlines a systematic methodology to compare the cross-reactivity of our lead compound against structurally similar analogues, providing a clear, data-driven path to identify the most promising candidates for further development.
Designing the Comparative Study: A Two-Pillar Approach
To build a comprehensive understanding of cross-reactivity, we employ a sequential and self-validating workflow that combines predictive computational analysis with definitive experimental testing. This strategy allows for an efficient, cost-effective screening process where broad, initial predictions are used to focus subsequent, resource-intensive laboratory assays.
Pillar 1: In Silico Profiling: Utilizes computational algorithms to predict potential off-target interactions based on chemical structure and similarity to known ligands.[3] This step helps prioritize which off-targets to screen against experimentally.
Pillar 2: In Vitro Validation: Employs biochemical assays, such as kinase activity panels, to confirm and quantify the interactions predicted in silico.[4] This provides empirical data on the compound's potency and selectivity.
Selection of Comparator Compounds
The choice of comparators is critical for elucidating the structure-activity relationship (SAR) and structure-selectivity relationship. Based on known SAR principles for pyrazole derivatives, where substitutions at various positions on the ring significantly influence biological activity[5][6][7], we have designed three hypothetical analogues for this comparative study:
-
Compound A (Lead): Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
-
Compound B (Analogue 1): Methyl 4-bromo -5-methyl-1H-pyrazole-3-carboxylate (Halogen substitution)
-
Compound C (Analogue 2): Methyl 4-chloro-1,5-dimethyl -1H-pyrazole-3-carboxylate (N-methylation)
-
Compound D (Analogue 3): 4-chloro-5-methyl-1H-pyrazole-3-carboxamide (Ester-to-amide modification)
These modifications systematically probe the effects of electronics, sterics, and hydrogen bonding potential on target binding and selectivity.
Part 1: In Silico Cross-Reactivity Prediction
The initial phase of our investigation uses computational methods to cast a wide net, identifying a probable list of off-target interactions. This predictive approach is grounded in the principle of chemical similarity: structurally related molecules often share similar biological targets.[3]
Workflow for Computational Prediction
The workflow leverages public and proprietary databases of compound-protein interactions to generate a ranked list of potential off-targets.
Caption: Computational workflow for predicting off-target interactions.
Detailed Protocol: Ligand-Based Target Prediction
-
Structure Preparation: Obtain the 2D chemical structures of Compound A, B, C, and D in a machine-readable format (e.g., SMILES).
-
Tool Selection: Utilize a validated computational tool for off-target prediction. Several web-based servers like SwissTargetPrediction or integrated platforms like those described in scientific literature offer this capability.[3] These tools often employ methods like the Similarity Ensemble Approach (SEA), which compares the structural similarity of a query molecule to annotated ligands in databases like ChEMBL.
-
Execution: Submit the SMILES string for each compound to the prediction server. The algorithm calculates Tanimoto coefficients or other similarity metrics against a library of known active molecules.
-
Data Interpretation: The output is a list of potential protein targets, ranked by a confidence score or probability. A higher score indicates a greater likelihood of interaction based on structural similarity to known ligands for that target.
-
Target Prioritization: Select the top 10-15 highest-confidence targets that belong to distinct, therapeutically relevant protein families (e.g., kinases, GPCRs, ion channels) for subsequent in vitro validation. For this guide, we will assume the primary target is a hypothetical kinase, "Kinase X," and the predictions identify potential cross-reactivity with "Kinase Y" and "Kinase Z."
Predicted Off-Target Profile (Hypothetical Data)
| Compound | Primary Target | Predicted Off-Target 1 | Prediction Score | Predicted Off-Target 2 | Prediction Score |
| A (Lead) | Kinase X | Kinase Y | 0.78 | Kinase Z | 0.65 |
| B (Analogue 1) | Kinase X | Kinase Y | 0.85 | Kinase Z | 0.71 |
| C (Analogue 2) | Kinase X | Kinase Y | 0.62 | Kinase Z | 0.45 |
| D (Analogue 3) | Kinase X | Kinase Y | 0.51 | Kinase Z | 0.33 |
Prediction Score: A normalized value from 0 to 1, where a higher score indicates a stronger predicted likelihood of interaction.
Part 2: In Vitro Experimental Validation
Following the computational predictions, the next critical step is to obtain empirical evidence of these potential interactions. Given that many pyrazole-based inhibitors target protein kinases, a radiometric or fluorescence-based in vitro kinase assay is the gold standard for validation.[8][9]
Workflow for In Vitro Kinase Assay
This workflow outlines the process of quantifying the inhibitory activity of each compound against the primary target and the predicted off-targets.
Caption: Experimental workflow for an in vitro radiometric kinase assay.
Detailed Protocol: Radiometric Kinase Inhibition Assay
This protocol is adapted from standard methodologies for assessing kinase inhibitors.[9][10]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound (A, B, C, D) in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series for each compound in a 96-well plate.
-
Prepare a 2X Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare solutions of the recombinant kinases (Kinase X, Y, Z) and their respective peptide substrates in the assay buffer.
-
-
Assay Execution:
-
To the wells of the assay plate, add 5 µL of the compound dilutions. Include wells with DMSO only for "no inhibition" controls and wells without kinase for background controls.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Initiate the phosphorylation reaction by adding 25 µL of a solution containing [γ-32P]ATP (to a final concentration of 10 µM) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer 50 µL from each well onto a phosphocellulose filter mat.
-
Wash the filter mat three times with 0.75% phosphoric acid and once with acetone to remove unincorporated [γ-32P]ATP.
-
Allow the mat to dry completely.
-
Measure the radioactivity in each spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Comparative Cross-Reactivity Data (Hypothetical Results)
| Compound | IC50 vs. Kinase X (nM) | IC50 vs. Kinase Y (nM) | Selectivity (Y vs. X) | IC50 vs. Kinase Z (nM) | Selectivity (Z vs. X) |
| A (Lead) | 15 | 1,500 | 100-fold | >10,000 | >667-fold |
| B (Analogue 1) | 12 | 850 | 71-fold | 7,500 | 625-fold |
| C (Analogue 2) | 85 | >10,000 | >118-fold | >10,000 | >118-fold |
| D (Analogue 3) | 250 | >10,000 | >40-fold | >10,000 | >40-fold |
Selectivity is calculated as IC50 (Off-Target) / IC50 (Primary Target).
Synthesis and Interpretation of Results
Correlation between Prediction and Experiment: In our hypothetical dataset, the in silico tools correctly identified Kinase Y as the most likely off-target for Compounds A and B, which was confirmed by the experimental IC50 values. The prediction scores for Compounds C and D were lower, aligning with their lack of significant off-target activity in the assay. This demonstrates the utility of the computational prescreen to focus resources effectively.
Structure-Selectivity Insights:
-
Compound A (Lead): Exhibits a strong 100-fold selectivity for its primary target over the most significant off-target, Kinase Y. This serves as a solid baseline.
-
Compound B (Bromo Analogue): While slightly more potent against the primary target, it shows a decrease in selectivity (71-fold). This suggests that increasing the size and polarizability of the halogen at the 4-position may enhance binding affinity more broadly, potentially at the cost of specificity.
-
Compound C (N-methyl Analogue): Shows a significant loss of primary target potency but a marked improvement in selectivity, with no measurable off-target activity. This indicates that the N-H group of the pyrazole core may be a critical interaction point for the primary target, and its methylation disrupts this while simultaneously preventing binding to off-targets.
-
Compound D (Carboxamide Analogue): The ester-to-amide switch drastically reduces primary target potency while eliminating off-target activity. The amide group likely introduces new hydrogen bonding capabilities and alters the electronics of the molecule, unfavorably impacting primary target engagement but improving the overall selectivity profile.
Conclusion for Drug Development Professionals
This integrated, comparative approach provides a robust framework for de-risking small molecule candidates early in the discovery pipeline. The data generated allows for an informed, evidence-based selection of the most promising compounds to advance.
Based on this hypothetical study, Compound A represents a balanced profile of potency and selectivity. While Compound C offers superior selectivity, its reduced potency may be prohibitive. The insights gained from this analysis are invaluable; they not only characterize the lead compound but also provide a clear rationale for future medicinal chemistry efforts. For instance, further modifications could focus on retaining the N-H bond of the pyrazole while exploring other substitutions to enhance potency without compromising the excellent selectivity seen in analogues C and D. This systematic evaluation is fundamental to developing safer, more effective therapeutics.
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Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology. [Link]
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Pyrazole Regioisomers
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of pyrazole derivatives is a foundational prerequisite for advancing any project. The synthetic routes to these valuable heterocyclic scaffolds often yield mixtures of regioisomers, necessitating robust analytical methodologies to distinguish between them. This guide provides an in-depth, comparative analysis of key spectroscopic techniques, grounded in experimental evidence, to confidently differentiate pyrazole regioisomers. We will move beyond simple data reporting to explore the causal mechanisms behind the observed spectroscopic differences, empowering you to make informed analytical choices.
The Root of Isomeric Differentiation: Electronic Asymmetry
The ability to distinguish pyrazole regioisomers through spectroscopy is fundamentally tied to the asymmetric electronic environment of the pyrazole ring. The two nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N2)—and the three carbon atoms (C3, C4, C5) possess distinct electronic characteristics.[1] The placement of substituents at different positions on this ring perturbs the electron density in unique ways, creating distinct spectroscopic "fingerprints" for each isomer. For instance, the differentiation between a 1,3-disubstituted and a 1,5-disubstituted pyrazole hinges on how the substituent at position 3 versus position 5 differentially influences the shielding and deshielding of the remaining ring protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and definitive tool for identifying and distinguishing pyrazole regioisomers.[1][2][3] A multi-nuclear and multi-dimensional approach provides a comprehensive picture of the molecular framework.
¹H NMR: A First Look at the Substitution Pattern
Proton NMR provides the initial, crucial insights into the substitution pattern. The chemical shifts (δ) and coupling constants (J) of the pyrazole ring protons are highly sensitive to the electronic environment.
-
Chemical Shifts: The proton at C4 typically appears as a singlet (or a triplet if coupled to an N-H proton) and its chemical shift is influenced by the substituents at C3 and C5. In 1,3,5-trisubstituted pyrazoles, the C4-H is often found in the range of 5.8-6.7 ppm.[4] For N-phenyl substituted pyrazoles, the H-3 and H-5 protons in the parent pyrazole ring appear at distinct chemical shifts, which are further influenced by other substituents.
-
Causality: An electron-withdrawing group at C3 will deshield the C4-H, shifting it downfield, while an electron-donating group will have the opposite effect. The relative positions of substituents in regioisomers lead to subtle but measurable differences in these shifts, often allowing for preliminary identification.
¹³C NMR: Mapping the Carbon Skeleton
Carbon NMR offers a more direct probe of the carbon framework and is often decisive in distinguishing regioisomers.[1][5]
-
Key Differentiators: The chemical shifts of the C3 and C5 carbons are particularly diagnostic. In N-unsubstituted pyrazoles, tautomerism can lead to averaged signals, but upon N-substitution, these carbons become inequivalent.[1] For example, in a pair of 1,3- and 1,5-disubstituted pyrazoles, the chemical shift of the substituted carbon (C3 or C5) will be significantly different from its unsubstituted counterpart in the other isomer. Lopez et al. demonstrated that general structural preferences can be correlated with the chemical shifts at the C3 and C5 positions.[1]
-
Substituent Effects: The nature of the substituent plays a predictable role. For instance, a methyl group at C3 or C5 will have a distinct chemical shift compared to a phenyl or trifluoromethyl group at the same position.[4][5]
¹⁵N NMR: Probing the Heteroatomic Core
While less common, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atoms, which is fundamentally different in various regioisomers.
-
Tautomerism and Substitution: The chemical shifts of the two nitrogen atoms in the pyrazole ring are highly sensitive to substitution and tautomeric equilibria.[6][7] In solution, hydrogen bonding and protonation can significantly affect these chemical shifts.[7] For N-substituted pyrazoles, the N1 and N2 signals are well-resolved and their positions can be diagnostic of the overall substitution pattern. Computational studies have shown a good correlation between calculated and experimental ¹⁵N chemical shifts, aiding in assignments.[8][9]
2D NMR Techniques: Unambiguous Assignment
For complex or novel pyrazole structures, 2D NMR is indispensable for unequivocal structure confirmation.[2][10]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming the connectivity of protons on the pyrazole ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for distinguishing regioisomers. It reveals long-range (2-3 bond) couplings between protons and carbons. For example, in a 1-methyl-3-substituted pyrazole, an HMBC correlation will be observed between the N-methyl protons and the C5 carbon. In the corresponding 1-methyl-5-substituted isomer, a correlation will be seen between the N-methyl protons and the C3 carbon.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This can be crucial for confirming the relative positions of substituents, for instance, by observing a NOESY correlation between the N1-substituent and the C5-substituent in a 1,5-disubstituted pyrazole.[10]
Experimental Protocol: NMR Analysis of Pyrazole Regioisomers
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.
-
2D NMR (if necessary): Acquire COSY, HSQC, HMBC, and/or NOESY spectra using standard instrument parameters. The HMBC experiment is often the most critical for regioisomer differentiation.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign chemical shifts relative to a reference (e.g., TMS).
-
Assign the ¹³C NMR chemical shifts.
-
Analyze the 2D correlation maps to establish connectivity and confirm the substitution pattern. Pay close attention to the key HMBC correlations between the N1-substituent and the C3/C5 carbons.[10]
-
Comparative NMR Data
The following table summarizes typical chemical shifts for distinguishing between 1,3- and 1,5-disubstituted pyrazole regioisomers. Actual values will vary based on the specific substituents and solvent used.
| Nucleus | 1,3-Disubstituted Pyrazole (Typical δ, ppm) | 1,5-Disubstituted Pyrazole (Typical δ, ppm) | Key Differentiating Feature |
| H-4 | ~6.2 - 6.5 | ~6.1 - 6.4 | Subtle shift based on electronic effects of R³ vs. R⁵. |
| H-5 | ~7.5 - 7.8 | (Substituted) | Presence of a signal for H-5 in the 1,3-isomer. |
| C-3 | (Substituted) | ~148 - 155 | High chemical shift for the unsubstituted C-3 in the 1,5-isomer. |
| C-4 | ~105 - 110 | ~104 - 109 | Generally similar, but influenced by adjacent substituents. |
| C-5 | ~128 - 135 | (Substituted) | High chemical shift for the unsubstituted C-5 in the 1,3-isomer. |
Note: Data synthesized from principles discussed in cited literature.[4][5][11]
Vibrational Spectroscopy (FTIR): A Complementary Technique
Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in the molecule and can serve as a rapid, complementary method for distinguishing regioisomers.[12][13]
-
The Principle of Differentiation: While the major absorption bands corresponding to functional groups (e.g., C=O, N-H, C-N) will be present in all regioisomers, their precise frequencies and the fingerprint region (below 1500 cm⁻¹) can differ. These differences arise from the distinct bond dipoles and vibrational coupling modes in each isomer. For example, the C=N stretching and ring stretching vibrations of the pyrazole core are sensitive to the substitution pattern.[13] High-resolution infrared spectroscopy has been used to assign the fundamental vibrational modes of pyrazole.[14]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For liquid samples, a thin film can be prepared between salt plates.
-
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic absorption bands for the known functional groups.
-
Carefully compare the fingerprint regions of the suspected regioisomers. Subtle but consistent differences in this region can be diagnostic.
-
Mass Spectrometry (MS): Unveiling Fragmentation Pathways
Mass spectrometry determines the molecular weight and elemental composition of the compound. Furthermore, the fragmentation patterns observed in techniques like Electron Ionization (EI-MS) can be unique to specific regioisomers.
-
Regioisomer-Specific Fragmentation: The initial fragmentation of the molecular ion is often directed by the weakest bonds and the most stable resulting fragments. The position of substituents influences the fragmentation pathways. For example, a substituent at C3 might favor a specific ring cleavage pathway that is less favorable when the same substituent is at C5. A systematic study of pyrazole fragmentation by GC-MS can help establish these trends.[15] The analysis of MS³ spectra can also reveal alternative fragmentation pathways unique to one isomer.[10]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample via a suitable method (e.g., direct infusion, GC, or LC).
-
Ionization: Use an appropriate ionization technique (e.g., ESI for LC-MS, EI for GC-MS).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Acquire high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.
-
If using EI or tandem MS (MS/MS), acquire fragmentation spectra.
-
-
Data Analysis:
-
Confirm the molecular weight from the [M+H]⁺ or M⁺· ion.
-
Compare the observed fragmentation patterns of the different isomers, looking for unique fragment ions or significant differences in the relative abundances of common fragments.
-
Workflow and Logic Diagrams
To provide a clearer picture of the analytical process and the structural relationships, the following diagrams are provided.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of pyrazole regioisomers.
Caption: Key HMBC correlation for distinguishing 1,3- vs. 1,5-disubstituted pyrazoles.
Conclusion: An Orthogonal Approach is Essential
While NMR, particularly 2D HMBC and NOESY experiments, provides the most definitive data for distinguishing pyrazole regioisomers, a robust structural confirmation relies on an orthogonal approach. The convergence of data from NMR (connectivity), Mass Spectrometry (molecular formula and fragmentation), and FTIR (functional groups) provides a self-validating system that ensures the highest level of scientific integrity. By understanding the underlying electronic principles that give rise to distinct spectroscopic signatures, researchers can confidently and efficiently elucidate the correct structure of their synthesized pyrazole derivatives, paving the way for further development.
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assessing the environmental impact of pyrazole-based agrochemicals compared to other classes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Environmental Scrutiny in Agrochemical Development
The escalating global demand for food security necessitates the use of agrochemicals to protect crops and ensure yields. However, the environmental toll of these compounds is a critical consideration that demands rigorous scientific assessment. This guide provides a comprehensive comparison of the environmental impact of pyrazole-based agrochemicals against other prominent classes, including neonicotinoids, organophosphates, pyrethroids, and triazoles. By synthesizing technical data and field-proven insights, this document aims to equip researchers and drug development professionals with the knowledge to make informed decisions in the pursuit of effective and environmentally responsible crop protection solutions. The development of novel pesticides with enhanced selectivity for target organisms, reduced toxicity to non-target species, and biodegradable properties is paramount for sustainable agriculture.[1]
The Pyrazole Class: A Modern Approach to Pest Management
Pyrazole-based agrochemicals have gained significant attention for their high efficacy, often at lower application rates, and purported improved environmental profiles compared to older chemistries.[1] This class includes both insecticides, such as fipronil, and fungicides, like isopyrazam and pyraoxystrobin. Their mode of action is often highly specific, targeting physiological pathways in pests that are distinct from those in non-target organisms. For instance, many pyrazole amide derivatives function as fungicides by targeting succinate dehydrogenase and as insecticides by targeting ryanodine receptors.[1]
Environmental Profile of Pyrazole Insecticides: The Case of Fipronil
Fipronil, a broad-spectrum phenylpyrazole insecticide, acts by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[2] It exhibits systemic properties, meaning it is absorbed and translocated throughout the plant, providing protection from within.[3][4]
Fipronil's environmental fate is characterized by moderate to high persistence in soil, with its degradation products sometimes exhibiting greater toxicity than the parent compound. Runoff from treated surfaces can lead to contamination of aquatic ecosystems, where fipronil is highly toxic to fish and aquatic invertebrates.[3][5] While its toxicity to mammals is relatively low compared to insects, sub-lethal effects on vertebrates, including impaired immune function and reduced reproductive success, have been observed at environmentally relevant concentrations.[5]
Environmental Profile of Pyrazole Fungicides
Newer generation pyrazole fungicides, such as isopyrazam, are noted for their low acute toxicity to mammals and birds. However, concerns remain regarding their persistence in soil and high toxicity to aquatic organisms. For example, pyraoxystrobin, a strobilurin fungicide with a pyrazole moiety, has been shown to have a bioconcentration factor (BCF) in zebrafish of up to 820.8, indicating a potential for bioaccumulation.[6] The degradation of pyrazole fungicides in the environment is influenced by factors such as hydrolysis, photolysis, and microbial activity, with half-lives varying depending on environmental conditions.[7]
Comparative Analysis with Other Agrochemical Classes
A thorough assessment of pyrazole-based agrochemicals necessitates a direct comparison with other widely used classes.
Neonicotinoids
Neonicotinoids are a class of systemic insecticides that act on the nicotinic acetylcholine receptors of insects.[4] They are highly water-soluble, which contributes to their potential for leaching into groundwater and runoff into surface waters.[3] This has led to widespread environmental contamination.[3][4]
Numerous studies have highlighted the detrimental effects of neonicotinoids on non-target organisms, particularly pollinators like bees.[8] Sub-lethal exposure can impair foraging behavior, navigation, and immune function in bees.[8] Neonicotinoids are also toxic to aquatic invertebrates, which form a crucial part of aquatic food webs.[9] In comparison, while fipronil also poses a significant risk to aquatic life, the concerns around neonicotinoids have been more prominently focused on their systemic impact on pollinators. Both fipronil and neonicotinoids can negatively affect mitochondrial bioenergetics in honeybees, leading to depleted cell energy.[8]
Organophosphates
Organophosphates are a class of insecticides and acaricides that act by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine and subsequent paralysis and death of the pest. This mode of action is not specific to insects and can also affect vertebrates, including humans.
Organophosphates generally have lower persistence in the environment compared to some other classes, as they are susceptible to hydrolysis. However, their acute toxicity to non-target organisms, including birds, fish, and mammals, is a significant concern. They can disrupt the nervous system of a wide range of animals and have been linked to declines in beneficial insect populations, which can disrupt pollination and natural pest control.[10]
Pyrethroids
Pyrethroids are synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins produced by chrysanthemum flowers. They are fast-acting neurotoxins that interfere with the sodium channels of nerve cells.
Pyrethroids are generally characterized by low water solubility and strong adsorption to soil particles, which limits their potential for leaching into groundwater. However, they are extremely toxic to fish and aquatic invertebrates. Even at very low concentrations, pyrethroids can be lethal to these organisms. While they are generally less toxic to mammals and birds, their broad-spectrum activity can impact beneficial insects.
Triazole Fungicides
Triazole fungicides are a widely used class of systemic fungicides that inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. They are known for their broad-spectrum activity and are used on a wide variety of crops.
A significant environmental concern with triazole fungicides is their persistence in soil.[6][11][12] Some triazoles can persist for years after application, potentially leading to accumulation in the soil with repeated use.[11][12] This persistence, coupled with their mobility in some soil types, raises concerns about the potential for groundwater contamination.[13] While generally considered to have low to moderate toxicity to aquatic organisms, some triazoles can be harmful to fish and other aquatic life.[14][15] In comparison, while some pyrazole fungicides also show persistence, the body of evidence for the long-term persistence of triazoles is more extensive.
Data Presentation: A Quantitative Comparison
To facilitate a direct comparison, the following tables summarize key environmental impact parameters for representative compounds from each agrochemical class.
Table 1: Environmental Fate of Selected Agrochemicals
| Chemical Class | Representative Compound | Water Solubility (mg/L) | Soil Half-life (DT50) (days) | Leaching Potential (GUS) |
| Pyrazole (Insecticide) | Fipronil | 1.9 - 2.4 | 30 - 729 | Intermediate to High |
| Pyrazole (Fungicide) | Isopyrazam | 1.1 | 183 - 1218 | Low to Intermediate |
| Neonicotinoid | Imidacloprid | 610 | 28 - 229 | High |
| Organophosphate | Chlorpyrifos | 1.1 | 10 - 120 | Low to Intermediate |
| Pyrethroid | Cypermethrin | 0.004 | 4 - 60 | Low |
| Triazole | Tebuconazole | 36 | 103 - 1216 | Intermediate |
GUS (Groundwater Ubiquity Score) is calculated based on soil half-life and organic carbon partitioning coefficient (Koc). Higher values indicate a greater potential to leach to groundwater.
Table 2: Ecotoxicity of Selected Agrochemicals to Non-Target Organisms
| Chemical Class | Representative Compound | Acute Bee Toxicity (LD50, µ g/bee ) | Acute Fish Toxicity (LC50, 96h, µg/L) | Acute Aquatic Invertebrate Toxicity (EC50, 48h, µg/L) |
| Pyrazole (Insecticide) | Fipronil | 0.004 (Contact) | 85 (Rainbow Trout) | 0.19 (Daphnia magna) |
| Pyrazole (Fungicide) | Isopyrazam | >100 (Oral) | 2,000 (Rainbow Trout) | 1,300 (Daphnia magna) |
| Neonicotinoid | Imidacloprid | 0.024 (Oral) | 211,000 (Rainbow Trout) | 85,000 (Daphnia magna) |
| Organophosphate | Chlorpyrifos | 0.1 (Contact) | 3 (Rainbow Trout) | 0.1 (Daphnia magna) |
| Pyrethroid | Cypermethrin | 0.02 (Contact) | 0.5 - 2.2 (Rainbow Trout) | 0.01 - 0.3 (Daphnia magna) |
| Triazole | Tebuconazole | >100 (Oral) | 4,400 (Rainbow Trout) | 2,600 (Daphnia magna) |
LD50 (Lethal Dose, 50%) is the amount of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that is lethal to 50% of a test population. EC50 (Effective Concentration, 50%) is the concentration of a chemical that causes a defined effect in 50% of a test population.
Experimental Protocols for Environmental Impact Assessment
A robust assessment of the environmental impact of agrochemicals relies on standardized and validated experimental protocols. The following outlines key methodologies.
Soil Persistence (DT50) Determination
Objective: To determine the time it takes for 50% of the applied agrochemical to degrade in a specific soil type under controlled laboratory or field conditions.
Methodology (Laboratory):
-
Soil Collection and Characterization: Collect representative soil samples from relevant agricultural regions. Characterize soil properties (pH, organic matter content, texture, microbial biomass).
-
Spiking: Treat soil samples with a known concentration of the test agrochemical.
-
Incubation: Incubate the treated soil samples under controlled conditions of temperature and moisture.
-
Sampling and Analysis: At specified time intervals, collect soil subsamples and extract the agrochemical.
-
Quantification: Analyze the concentration of the agrochemical in the extracts using appropriate analytical techniques (e.g., HPLC, GC-MS).
-
Data Analysis: Plot the concentration of the agrochemical over time and calculate the DT50 value using first-order kinetics.
Aquatic Toxicity (LC50/EC50) Testing
Objective: To determine the concentration of an agrochemical that is lethal or causes a specific effect to 50% of a population of aquatic organisms over a defined period.
Methodology (e.g., Fish Acute Toxicity Test - OECD 203):
-
Test Organism: Select a standard test species (e.g., Rainbow Trout, Zebrafish).
-
Test Solutions: Prepare a series of test solutions with varying concentrations of the agrochemical.
-
Exposure: Expose groups of fish to each test concentration for a period of 96 hours.
-
Observation: Record mortality and any sub-lethal effects at regular intervals.
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LC50 value.
Visualizing a Key Experimental Workflow
Caption: Workflow for assessing the environmental impact of an agrochemical.
Logical Relationships in Environmental Risk Assessment
Caption: Key factors influencing environmental risk assessment.
Conclusion: A Path Towards More Sustainable Agrochemicals
The comparative analysis presented in this guide highlights the complex and multifaceted nature of assessing the environmental impact of agrochemicals. While pyrazole-based compounds often demonstrate improved safety profiles in certain areas compared to older chemistries, a comprehensive evaluation reveals that they are not without their own environmental considerations. Pyrazole insecticides like fipronil show high toxicity to aquatic organisms, and pyrazole fungicides can exhibit significant persistence in soil.
Ultimately, the goal of agrochemical research and development should be the creation of molecules that are not only effective against target pests but also possess a favorable environmental profile characterized by low persistence, minimal toxicity to non-target organisms, and a low potential for bioaccumulation and off-site transport. This requires a holistic approach to risk assessment, integrating data from a wide range of environmental fate and ecotoxicology studies. By understanding the comparative environmental impacts of different agrochemical classes, researchers can better direct their efforts towards the design of next-generation crop protection solutions that support both agricultural productivity and environmental stewardship.
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Safety Operating Guide
Navigating the Disposal of Methyl 4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the safety of laboratory personnel and the protection of our environment.
Section 1: Hazard Identification and Immediate Precautions
Before handling methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate for any purpose, including disposal, it is imperative to be fully aware of its potential hazards. Safety Data Sheets (SDS) for this compound and structurally similar pyrazole derivatives consistently highlight the following:
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2][3][4].
-
Respiratory Irritation: May cause respiratory irritation[1][2][3][4].
-
Allergic Skin Reaction: May cause an allergic skin reaction or sensitization by skin contact.
The toxicological properties of many novel compounds have not been thoroughly investigated, warranting a cautious approach[1]. Therefore, the following personal protective equipment (PPE) is mandatory when handling this chemical:
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber)[1][2]. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles[1][2][5]. |
| Skin and Body Protection | Wear a lab coat and, if handling larger quantities, consider additional protective clothing to prevent skin exposure[1]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors[2][6]. |
Always wash hands thoroughly after handling the chemical, and ensure that contaminated clothing is removed and laundered before reuse[1][2].
Section 2: Waste Characterization and Regulatory Compliance
Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is classified as a hazardous waste due to its irritant and potentially toxic properties. As a chlorinated organic compound, it falls under specific regulatory frameworks for disposal. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[7].
Laboratories that generate hazardous waste are required to have an EPA identification number and are categorized based on the volume of waste produced (e.g., Very Small, Small, or Large Quantity Generator)[7][8][9]. It is crucial to follow both federal and state regulations, as state-level rules can be more stringent[10].
Due to its chemical nature, this compound should be managed as a halogenated organic waste. It is imperative to segregate this waste stream from non-halogenated solvents and other waste categories to ensure proper treatment and to avoid potentially dangerous reactions[11][12][13]. Mixing hazardous and non-hazardous waste increases the volume of hazardous waste, leading to higher disposal costs and environmental burden[12].
Section 3: Step-by-Step Disposal Protocol
The recommended disposal method for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is high-temperature incineration in a facility equipped with an afterburner and scrubber[1]. This method is particularly suitable for chlorinated organic compounds as it ensures their complete destruction and neutralizes harmful byproducts like hydrogen halides[14].
For Small Quantities (e.g., Residual Amounts):
-
Solubilization: Dissolve the residual material in a combustible solvent. Suitable solvents include, but are not limited to, methanol or ethanol.
-
Collection: Transfer the solution to a designated, properly labeled hazardous waste container for halogenated organic solvents.
-
Container Management: Ensure the waste container is kept closed except when adding waste and is stored in a designated satellite accumulation area (SAA)[8][15].
For Unused or Bulk Quantities:
-
Original Container: If possible, keep the chemical in its original, clearly labeled container.
-
Packaging: Ensure the container is securely sealed and placed in a secondary container for safe transport to the central accumulation area (CAA).
-
Documentation: Accurately label the container with "Hazardous Waste," the chemical name, and the associated hazards[8][9].
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel and ensure the area is well-ventilated[1].
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or silica gel[6]. Avoid creating dust.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container[6][16].
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all cleanup materials as hazardous waste[17].
Section 4: Decontamination of Emptied Containers
Empty containers that held methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate must be decontaminated before being disposed of as regular trash. A common and effective method is triple rinsing:
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone or methanol) to the container, ensuring all interior surfaces are wetted.
-
Collect Rinsate: Pour the rinsate into the appropriate halogenated organic waste container.
-
Repeat: Repeat the rinsing process two more times[17].
-
Container Disposal: After triple rinsing, deface or remove the original label, and dispose of the container in the appropriate solid waste stream (e.g., glass or plastic recycling)[11][17].
Section 5: Waste Storage and Labeling
Proper storage and labeling of hazardous waste are critical for safety and regulatory compliance.
-
Satellite Accumulation Areas (SAAs): Laboratories must establish SAAs at or near the point of waste generation[8][15]. These areas must be under the direct control of laboratory personnel.
-
Container Requirements: Use containers that are compatible with the chemical waste[12]. For methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, glass or chemically resistant plastic containers are suitable. Do not use containers that previously held food items[15].
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the hazards (e.g., "Irritant," "Toxic")[8][9].
-
Segregation: Store halogenated organic waste separately from other incompatible waste streams, such as acids, bases, and oxidizers[12][15].
Section 6: Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
Caption: Disposal workflow for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
Section 7: Scientific Rationale for Disposal Method
The selection of high-temperature incineration for chlorinated organic compounds like methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is based on sound chemical principles. Traditional disposal methods such as landfilling are inadequate and often prohibited for such substances because they are frequently non-biodegradable and can leach into groundwater, causing long-term environmental contamination[14].
High-temperature incineration (typically 900°C to 1000°C) in the presence of air and steam breaks down the organic molecule into simpler, less harmful components[14]. The process ensures the complete destruction of the pyrazole ring and the carbon backbone, converting them primarily to carbon dioxide and water. The chlorine atoms are converted to hydrogen chloride (HCl) gas. The inclusion of an afterburner ensures that any potentially harmful organic byproducts are also destroyed. The subsequent scrubbing of the exhaust gases with water or an alkaline solution neutralizes the HCl, preventing its release into the atmosphere as acid rain[14]. This comprehensive approach offers a permanent and environmentally responsible solution for the disposal of halogenated organic waste.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate, thereby upholding their commitment to safety and environmental stewardship.
References
- Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021-05-18).
- Process for Disposal of Chlorinated Organic Residues.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - TCI Chemicals. (2025-06-02).
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022-04-11).
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- Laboratory chemical waste disposal guidelines - University of Otago.
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Waste Management: The New Regulations.
- 5-CHLORO-3-ETHYL-1-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE Safety Data Sheets - Echemi.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682.
- 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet - ChemicalBook. (2023-05-06).
- 4-CHLORO-1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets - Echemi.
- 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%.
- Hazardous Materials Disposal Guide | Nipissing University. (2019-06-12).
- Safety Data Sheet - CymitQuimica. (2024-12-19).
- Guidelines for Segregating and Combining Chemical Wastes into Containers - UPenn EHRS.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP.
- Demystify New Regulations for Hazardous Waste - Pharmacy Purchasing & Products Magazine.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate. As your partner in laboratory safety, we aim to build deep trust by providing value beyond the product itself. This document is structured to offer a self-validating system of protocols, explaining the causality behind each safety recommendation to ensure a comprehensive understanding of risk mitigation.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is not widely available, data from structurally similar pyrazole-carboxylate derivatives provide a strong basis for assessing its risks.
The primary hazards associated with this class of compounds include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2][3][4]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3]
-
Potential for Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction or sensitization upon contact.
Given these hazards, a multi-layered Personal Protective Equipment (PPE) approach is required to create a reliable barrier between the researcher and the chemical.
The Core Principle: Engineering Controls First
PPE is the last line of defense. The first and most critical step is to minimize exposure through robust engineering controls.
-
Ventilation: All work with methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate should be conducted in a well-ventilated area.[2][5] A certified chemical fume hood is the standard and most effective control. Local exhaust ventilation can also be used.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][4][5]
Selecting the Right PPE: A Step-by-Step Protocol
The selection of PPE is not a one-size-fits-all process. It depends on the scale of the operation and the potential for exposure. The following protocol provides a decision-making framework.
Step 1: Eye and Face Protection
Because this chemical is a serious eye irritant, robust eye protection is non-negotiable.
-
Standard Operations (e.g., weighing, solution preparation in a fume hood): Wear tightly fitting chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] Standard safety glasses do not provide an adequate seal against splashes or fine dust.
-
High-Risk Operations (e.g., large-scale reactions, risk of splashing): In addition to safety goggles, use a face shield to protect the entire face.[7]
Step 2: Hand Protection - The Critical Barrier
Chemically protective gloves are essential to prevent skin irritation and potential sensitization.
-
Glove Material Selection: While specific breakthrough time data for methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate is not available, general chemical resistance charts for chlorinated and organic compounds provide guidance.[8]
-
Recommended: Nitrile gloves are a suitable choice for incidental contact. They offer good resistance to a range of chemicals and are a common standard in laboratory settings.[8]
-
Not Recommended: Avoid lightweight latex gloves, as they may offer less chemical protection and can cause allergic reactions in some individuals.[8]
-
-
Glove Thickness: As a general rule, thicker gloves provide greater chemical resistance.[8] For handling this compound, a glove thickness of at least 4-5 mil is recommended.
-
The Double-Gloving Technique: For any procedure involving direct handling of the solid or its solutions, double-gloving is mandatory.[7] This practice significantly reduces the risk of exposure in case the outer glove is compromised.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or tears before use. Gloves should be changed every 30-60 minutes during prolonged operations or immediately if contamination is known or suspected.[7][9]
Step 3: Body Protection
To prevent contact with clothing and exposed skin, appropriate body protection is necessary.
-
Laboratory Coat: A clean, long-sleeved laboratory coat is the minimum requirement.
-
Chemical-Resistant Gown: For procedures with a higher risk of splashes or spills, a disposable, chemical-resistant gown that closes in the back and has tight-fitting cuffs should be worn over the lab coat.[7] The gown's cuffs should be tucked under the outer glove.[9]
Step 4: Respiratory Protection
Engineering controls are the primary method for preventing inhalation. However, respiratory protection may be required in specific situations.
-
Standard Handling in a Fume Hood: If all work is performed within a certified chemical fume hood, a respirator is typically not required.
-
Weighing Solid Material: When weighing the powdered compound, even within a fume hood, there is a risk of generating airborne dust. In this scenario, or if a fume hood is not available, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.[10]
-
Spill Cleanup: In the event of a spill outside of a fume hood, a half-mask or full-face respirator with cartridges appropriate for organic vapors and particulates should be used by the cleanup team.[6] A standard surgical mask offers no protection against chemical vapors or fine particulates.[7][10]
Summary of PPE Recommendations
The following table summarizes the recommended PPE for various laboratory operations involving methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Double Nitrile Gloves | Lab Coat | N95 Respirator (if not in a powder-containment hood) |
| Solution Preparation | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Running Reaction | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required if in a fume hood |
| Large-Scale Work (>5g) | Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Gown | Not required if in a fume hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical-Resistant Gown | Half-mask respirator with organic vapor/particulate cartridges |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use.
Donning (Putting On) PPE:
-
Wash Hands: Start with clean hands.
-
Gown/Lab Coat: Don the lab coat or chemical-resistant gown, ensuring it is fully fastened.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat/gown. Don the second pair of gloves over the first.
Doffing (Taking Off) PPE:
The goal is to avoid contaminating yourself with any chemicals on the outside of your PPE.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Gown/Lab Coat: Unfasten the gown and roll it away from your body, touching only the inside surfaces. Dispose of it in the designated waste container.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front surface.
-
Respirator: Remove without touching the front of the respirator.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Wash Hands: Wash your hands thoroughly with soap and water.
Disposal Plan:
-
All disposable PPE (gloves, gowns, respirator cartridges) used while handling methyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate must be considered hazardous waste.
-
Collect all used PPE in a clearly labeled, sealed waste bag or container.[3][4]
-
Dispose of the container through your institution's hazardous waste program, following all local, state, and federal regulations.[2][3] Do not mix with regular trash.
References
-
4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. (n.d.). Aspira Chemical. [Link]
-
Material Safety Data Sheet - Cole-Parmer. (n.d.). Cole-Parmer. [Link]
-
OSHA Glove Selection Chart. (n.d.). University of California, Santa Barbara Environmental Health and Safety. [Link]
-
Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). ONS. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline. (2019). PharmaState Academy. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

